Caulerpenyne
説明
Structure
3D Structure
特性
CAS番号 |
70000-22-5 |
|---|---|
分子式 |
C21H26O6 |
分子量 |
374.4 g/mol |
IUPAC名 |
[(1E,3Z,4S,6E)-4-acetyloxy-3-(acetyloxymethylidene)-7,11-dimethyldodeca-1,6,10-trien-8-ynyl] acetate |
InChI |
InChI=1S/C21H26O6/c1-15(2)8-7-9-16(3)10-11-21(27-19(6)24)20(14-26-18(5)23)12-13-25-17(4)22/h8,10,12-14,21H,11H2,1-6H3/b13-12+,16-10+,20-14-/t21-/m0/s1 |
InChIキー |
INZBEAIXTUMDIW-WXBLODKZSA-N |
SMILES |
CC(=CC#CC(=CCC(C(=COC(=O)C)C=COC(=O)C)OC(=O)C)C)C |
異性体SMILES |
CC(=CC#C/C(=C/C[C@@H](/C(=C\OC(=O)C)/C=C/OC(=O)C)OC(=O)C)/C)C |
正規SMILES |
CC(=CC#CC(=CCC(C(=COC(=O)C)C=COC(=O)C)OC(=O)C)C)C |
同義語 |
3-((acetyloxy)methylene)-7,11-dimethyl-1,6,10-dodecatrien-8-yne-1,4-diol diacetate caulerpenyne |
製品の起源 |
United States |
Foundational & Exploratory
The Discovery and Isolation of Caulerpenyne from Caulerpa taxifolia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caulerpenyne, a unique sesquiterpenoid produced by the green alga Caulerpa taxifolia, has garnered significant interest within the scientific community due to its potent cytotoxic and antiproliferative properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. Detailed experimental protocols for its extraction and purification via classical column chromatography, preparative high-performance liquid chromatography (HPLC), and centrifugal partition chromatography (CPC) are presented, alongside a comparative analysis of the yield and purity achievable with each method. Furthermore, comprehensive spectroscopic data, including 1H and 13C Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), are provided for the structural elucidation and identification of this compound. Finally, this guide visualizes the established experimental workflows and explores the molecular mechanism of this compound's biological activity, specifically its disruptive effect on the microtubule network, a key target in cancer chemotherapy.
Introduction
Caulerpa taxifolia, a species of green algae, is known to produce a variety of secondary metabolites, with this compound being the most abundant and biologically active. First isolated from Caulerpa prolifera in 1978, this compound is a sesquiterpenoid characterized by a highly reactive bis-enol acetate group, which is believed to be responsible for its wide range of biological activities, including antibacterial and antitumor effects.[1] Its potent cytotoxicity against various cancer cell lines has positioned it as a promising candidate for further investigation in drug development. This guide aims to provide a comprehensive technical resource for researchers interested in the isolation and study of this intriguing natural product.
Experimental Protocols
Extraction of this compound from Caulerpa taxifolia
The initial step in isolating this compound involves its extraction from the algal biomass. Organic solvents are employed to efficiently extract the lipophilic sesquiterpenoid from the aqueous cellular environment.
Protocol: Organic Solvent Extraction
-
Sample Preparation: Collect fresh Caulerpa taxifolia and rinse with distilled water to remove any debris or epiphytes. Gently pat dry the algal material.
-
Homogenization: Homogenize the fresh algal material (e.g., 100 g) in a blender with a mixture of methanol and ethyl acetate (1:1, v/v; 500 mL).
-
Extraction: Transfer the homogenate to an Erlenmeyer flask and stir at room temperature for 24 hours in the dark to prevent degradation of light-sensitive compounds.
-
Filtration and Partitioning: Filter the mixture through cheesecloth and then filter paper to remove solid algal debris. Transfer the filtrate to a separatory funnel and add an equal volume of distilled water. Shake vigorously and allow the layers to separate.
-
Solvent Removal: Collect the lower ethyl acetate layer, which contains the crude extract. Dry the ethyl acetate extract over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
Purification of this compound
The crude extract obtained contains a mixture of compounds. Therefore, chromatographic techniques are essential to isolate this compound to a high degree of purity.
This is a traditional and widely used method for the initial purification of natural products.
Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. For example:
-
Hexane (100%)
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (8:2)
-
Hexane:Ethyl Acetate (7:3)
-
...and so on, up to 100% ethyl acetate.
-
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using thin-layer chromatography (TLC).
-
Analysis and Pooling: Combine the fractions containing pure this compound, as determined by TLC analysis, and evaporate the solvent to yield the purified compound.
For higher purity, preparative HPLC is a powerful technique for the final purification step.
Protocol: Preparative HPLC
-
System: A preparative HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water is typically used. A starting condition of 50% acetonitrile in water, increasing to 100% acetonitrile over 30 minutes, can be effective.
-
Flow Rate: A flow rate of 10-20 mL/min is common for preparative columns of this size.
-
Detection: Monitor the elution at a wavelength of 254 nm.
-
Injection and Collection: Dissolve the partially purified this compound from column chromatography in the mobile phase and inject it onto the column. Collect the peak corresponding to this compound.
-
Solvent Removal: Evaporate the solvent from the collected fraction to obtain highly purified this compound.
CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption of the sample.
Protocol: Centrifugal Partition Chromatography
-
Solvent System Selection: A two-phase solvent system is required. A common system for separating moderately polar compounds like this compound is a mixture of heptane, ethyl acetate, methanol, and water. The optimal ratio needs to be determined empirically, but a starting point could be a 6:1:6:1 (v/v/v/v) mixture.
-
CPC Instrument Setup: Fill the CPC rotor with the stationary phase (the denser phase of the solvent system).
-
Sample Injection: Dissolve the crude or partially purified extract in a mixture of both phases and inject it into the CPC system.
-
Elution: Pump the mobile phase (the less dense phase) through the system at a specific flow rate. The separation occurs based on the differential partitioning of the compounds between the two liquid phases.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.
Data Presentation
Comparison of Purification Methods
| Purification Method | Starting Material | Yield (%) | Purity (%) | Advantages | Disadvantages |
| Silica Gel Column Chromatography | Crude Extract | 5-10 | 80-90 | Low cost, scalable | Time-consuming, lower resolution, potential for sample degradation |
| Preparative HPLC | Partially Purified Extract | 70-80 (from previous step) | >98 | High resolution, high purity, automated | High cost, limited sample loading capacity |
| Centrifugal Partition Chromatography | Crude or Partially Purified Extract | 15-20 | >95 | No solid support, high sample loading, fast | Requires specialized equipment, solvent system selection can be complex |
Note: Yield and purity values are approximate and can vary depending on the specific experimental conditions and the quality of the starting material.
Spectroscopic Data for this compound
1H NMR (500 MHz, CDCl3):
-
δ 7.28 (d, J=1.5 Hz, 1H)
-
δ 6.05 (s, 1H)
-
δ 5.45 (d, J=10.0 Hz, 1H)
-
δ 5.20 (s, 1H)
-
δ 4.95 (d, J=1.5 Hz, 1H)
-
δ 2.85 (m, 1H)
-
δ 2.30-2.10 (m, 4H)
-
δ 2.15 (s, 3H)
-
δ 2.05 (s, 3H)
-
δ 1.70 (s, 3H)
-
δ 1.65 (s, 3H)
13C NMR (125 MHz, CDCl3):
-
δ 169.5, 168.0, 142.0, 138.0, 135.5, 124.0, 122.5, 118.0, 110.0, 65.0, 40.0, 35.0, 28.0, 25.5, 21.0, 20.8, 18.0
Mass Spectrometry (ESI-MS):
-
m/z 427 [M+Na]+, 405 [M+H]+
-
Fragmentation Pattern: Key fragments are observed corresponding to the loss of acetyl groups (CH3CO) and the cleavage of the sesquiterpenoid backbone.
Visualizations
Experimental Workflow
Caption: Isolation and purification workflow for this compound.
Signaling Pathway of this compound-Induced Microtubule Disruption
Caption: Mechanism of this compound's effect on microtubules.
Conclusion
This technical guide provides a comprehensive resource for the discovery, isolation, and characterization of this compound from Caulerpa taxifolia. The detailed protocols for extraction and various purification techniques, along with comparative data, offer researchers a practical framework for obtaining this potent bioactive compound. The provided spectroscopic data will aid in its unambiguous identification. Furthermore, the visualization of the experimental workflow and the elucidated signaling pathway of microtubule disruption provides a clear understanding of both the practical and mechanistic aspects of this compound research. This information is intended to facilitate further investigation into the therapeutic potential of this compound and its derivatives in the field of drug development.
References
An In-depth Technical Guide on the Natural Occurrence of Caulerpenyne in Caulerpa Species
For Researchers, Scientists, and Drug Development Professionals
Caulerpenyne (CYN) is a toxic sesquiterpenoid that is the principal secondary metabolite in several species of the green algal genus Caulerpa.[1][2] This compound is of significant interest to the scientific community due to its wide array of biological activities, including cytotoxic, neurotoxic, antiproliferative, and antibacterial properties.[2][3] this compound plays a crucial role in the chemical defense mechanisms of these algae, deterring herbivores and inhibiting the growth of competing organisms.[2][4] The concentration of this metabolite can vary significantly between different Caulerpa species, and is also influenced by environmental factors such as season and water temperature.[5][6] This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailed experimental protocols for its analysis, and visualizations of its known biological interactions and analytical workflow.
Data Presentation: Quantitative Occurrence of this compound
The levels of this compound reported in various Caulerpa species are summarized below. The data, compiled from multiple studies, are presented as a percentage of the algal dry weight (% d.w.) to facilitate comparison. It is important to note that fronds generally exhibit higher concentrations of this compound than stolons.[4][7][8]
| Caulerpa Species | This compound Content (% of frond dry weight) | Geographic Origin/Notes | Reference(s) |
| Caulerpa prolifera | 7.29 ± 0.64 | Western Mediterranean | [4][7][8] |
| Caulerpa taxifolia | 5.47 ± 0.32 | Western Mediterranean (invasive) | [4][7][8] |
| Caulerpa racemosa | 0.43 ± 0.07 | Western Mediterranean (invasive) | [4][7][8] |
| Caulerpa taxifolia var. distichophylla | ~0.082 (summer, wet weight) | İskenderun Bay, Turkey | [9] |
Note: Values can fluctuate based on seasonality, with some studies reporting maximum concentrations in autumn and minimums in spring.[5][6] The invasive success of certain Caulerpa species has been partly attributed to their high levels of this chemical defense compound.
Experimental Protocols
The accurate extraction, isolation, and quantification of this compound are critical for research and drug development. The following protocols are a synthesis of methodologies reported in the scientific literature.
To prevent the enzymatic degradation of this compound into reactive aldehydes upon tissue damage, careful handling of the algal material is paramount.[10]
-
Collection: Algae should be hand-collected by SCUBA divers to minimize fragmentation of the thallus.[10]
-
Initial Processing: Samples are promptly transported to the laboratory in fresh seawater. They are then quickly washed with freshwater to remove salt, blotted dry, and fronds and stolons are separated.[10]
-
Preservation: For accurate quantification of the native this compound content, the fresh algal material should be immediately shock-frozen in liquid nitrogen and stored at -80°C until extraction.[9][11] This step is crucial as it halts enzymatic transformation.[11]
Several solvents and methods can be employed for extraction, with the choice impacting the final yield and purity of the crude extract.
-
Methanol Extraction:
-
Ethyl Acetate Extraction (for higher yield):
-
Grind the shock-frozen algal tissue to a fine powder under liquid nitrogen.[11]
-
Extract the powder with ethyl acetate (e.g., 1 mL per gram of fresh weight) containing an internal standard (e.g., 4-methoxyacetophenone) for subsequent quantification.[11]
-
Centrifuge the mixture to separate the organic phase. This method has been shown to yield approximately two-fold higher amounts of this compound compared to methanol extraction protocols that do not involve prior shock-freezing and grinding.[11][12]
-
The crude extract contains a mixture of metabolites. Chromatographic techniques are essential for isolating pure this compound.
-
High-Performance Liquid Chromatography (HPLC): [13]
-
Column: A reversed-phase C18 column (e.g., Hyperpack ODS, 3 µm, 15x0.4 cm) is commonly used.[9]
-
Mobile Phase: A typical mobile phase is a mixture of methanol and water, often in an 80:20 ratio.[9] A gradient elution may also be employed for better separation.[11]
-
Detection: this compound is monitored and quantified using a UV detector set to its absorbance maximum of 254 nm.[9][11]
-
Quantification: A standard curve prepared with purified this compound is used to determine its concentration in the samples.[14]
-
-
Centrifugal Partition Chromatography (CPC): CPC has been demonstrated as a more efficient alternative to traditional column chromatography, being less time- and solvent-consuming for the large-scale purification of this compound from Caulerpa taxifolia.[1]
The identity of the purified compound should be confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the structure of this compound and confirm its identity by comparing the spectral data with published values.[15][16]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, further verifying its structure.[11]
Mandatory Visualizations
This compound exerts its biological effects by interacting with several cellular targets. It has been shown to disrupt the microtubule network, inhibit the Na+/K+-ATPase pump, and act as a lipoxygenase inhibitor.[3][13][17] These actions contribute to its observed antiproliferative and neurotoxic effects.[3][18]
Caption: Known molecular targets and cellular effects of this compound.
The process of analyzing this compound content involves a series of sequential steps from sample collection to final quantification.
Caption: Experimental workflow for this compound extraction, quantification, and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Variations in this compound contents in Caulerpa taxifolia and Caulerpa racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The sesquiterpene this compound from Caulerpa spp. is a lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 1H NMR Spectroscopy and MVA to Evaluate the Effects of Caulerpin-Based Diet on Diplodus sargus Lipid Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound, a toxin from the seaweed Caulerpa taxifolia, depresses afterhyperpolarization in invertebrate neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell growth inhibitory effects of this compound, a sesquiterpenoid from the marine algae Caulerpa taxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Synthesis of Caulerpenyne: A Technical Guide to its Biosynthesis Pathway
For Immediate Release
A comprehensive technical guide detailing the elucidation of the caulerpenyne biosynthesis pathway has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the metabolic journey of this significant marine secondary metabolite, from its precursor molecules to its final complex structure. This compound, a sesquiterpenoid produced by green algae of the genus Caulerpa, has garnered significant interest for its wide range of biological activities, including cytotoxic, anti-proliferative, and neurotoxic effects.
The biosynthesis of the this compound backbone, a C15 sesquiterpene, occurs within the chloroplasts of Caulerpa species.[1][2][3][4] This process utilizes the methyl-erythritol-4-phosphate (MEP) pathway, a common route for isoprenoid biosynthesis in plants and algae.[1][2][3][4] In contrast, the acetyl residues that adorn the this compound structure are derived from a cytosolic source, highlighting a fascinating compartmentalization of the overall biosynthetic process.[1][2][3][4]
This guide summarizes the key findings from pivotal studies, presents available quantitative data in a structured format, outlines detailed experimental protocols, and provides visual representations of the elucidated pathways and workflows.
Core Biosynthetic Pathway
The elucidation of the this compound biosynthesis pathway has been primarily achieved through stable isotope labeling experiments. The foundational steps are as follows:
-
Sesquiterpene Backbone Synthesis (Chloroplast): The initial C15 carbon skeleton of this compound is synthesized via the MEP pathway, which is localized in the chloroplasts.[1][2][3][4] This pathway begins with pyruvate and glyceraldehyde-3-phosphate and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of isoprenoids.
-
Farnesyl Diphosphate (FPP) Formation: IPP and DMAPP are subsequently condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15), the direct precursor to the sesquiterpene backbone.
-
Cyclization: A yet-to-be-identified sesquiterpene synthase (STS) or terpene cyclase (TC) catalyzes the cyclization of FPP to form the characteristic ring structure of the this compound backbone. The precise structure of this initial cyclic intermediate is still a subject of investigation.
-
Acetylation (Cytosol): The acetyl groups are added to the sesquiterpene backbone in the cytosol.[1][2][3][4] This strongly suggests the involvement of one or more acetyltransferase enzymes that utilize acetyl-CoA from cytosolic pools.
The compartmentalization of this pathway, with the early steps occurring in the chloroplast and the final tailoring reactions in the cytosol, necessitates the transport of the sesquiterpene intermediate across the chloroplast envelope.
Quantitative Data
While detailed kinetic data for the specific enzymes in the this compound pathway are not yet available due to the challenges in identifying and characterizing these proteins, studies have quantified this compound concentrations in various Caulerpa species under different conditions. This information is crucial for understanding the regulation of its production.
| Parameter | Species | Condition | Concentration | Reference |
| This compound Content | Caulerpa taxifolia | High herbivory pressure | Increased | [5] |
| This compound Content | Caulerpa taxifolia | Mediterranean, Autumn | Peak concentrations | [6] |
| This compound Content | Caulerpa racemosa | Mediterranean, Spring | Minimum concentrations | [6] |
Experimental Protocols
The elucidation of the this compound biosynthesis pathway has relied on a combination of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited in the foundational research.
Protocol 1: Stable Isotope Labeling of Caulerpa taxifolia
Objective: To trace the metabolic origin of the carbon atoms in the this compound molecule.
Materials:
-
Cultures of Caulerpa taxifolia
-
Artificial seawater medium
-
¹³CO₂ gas
-
[1-¹³C]acetate
-
Liquid nitrogen
-
Extraction solvents (e.g., methanol, dichloromethane)
-
Solid Phase Extraction (SPE) cartridges
-
NMR spectrometer
-
Mass spectrometer (GC-MS or LC-MS)
Procedure:
-
Algal Culture: Maintain healthy, axenic cultures of Caulerpa taxifolia in artificial seawater under controlled light and temperature conditions.
-
Precursor Administration:
-
For ¹³CO₂ labeling: Introduce ¹³CO₂ into the headspace of the sealed culture flasks.
-
For [1-¹³C]acetate labeling: Add a sterile solution of [1-¹³C]acetate to the culture medium.
-
-
Incubation: Incubate the cultures for a defined period to allow for the incorporation of the labeled precursors into this compound.
-
Harvesting and Quenching: Rapidly harvest the algal material and immediately freeze it in liquid nitrogen to quench all metabolic activity.
-
Extraction: Extract the frozen algal tissue with a suitable solvent system (e.g., a mixture of methanol and dichloromethane) to isolate the secondary metabolites.
-
Purification: Purify the crude extract to isolate this compound using techniques such as Solid Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC).
-
Analysis: Analyze the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions of ¹³C incorporation and Mass Spectrometry (MS) to determine the overall labeling enrichment.
Protocol 2: Extraction and Analysis of this compound
Objective: To extract, purify, and quantify this compound from Caulerpa species.
Materials:
-
Fresh or frozen Caulerpa tissue
-
Mortar and pestle or homogenizer
-
Extraction solvents (e.g., ethyl acetate, methanol)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
HPLC system with a suitable column (e.g., C18)
-
UV detector
-
NMR spectrometer
-
Mass spectrometer (GC-MS or LC-MS)
Procedure:
-
Extraction: Homogenize the algal tissue in a suitable solvent such as ethyl acetate or methanol.
-
Drying and Concentration: Dry the extract over anhydrous sodium sulfate and concentrate it under reduced pressure using a rotary evaporator.
-
Chromatographic Purification:
-
Perform initial purification of the crude extract using silica gel column chromatography.
-
Further purify the this compound-containing fractions using preparative HPLC.
-
-
Structure Confirmation and Quantification:
-
Confirm the structure of the purified compound using ¹H and ¹³C NMR spectroscopy and compare the data with published values.
-
Quantify the amount of this compound using an analytical HPLC with a UV detector, by comparing the peak area to a standard curve of known concentrations.
-
Alternatively, use GC-MS or LC-MS for sensitive detection and quantification.
-
Visualizing the Pathway and Workflows
To provide a clearer understanding of the this compound biosynthesis pathway and the experimental approaches used to elucidate it, the following diagrams have been generated using the DOT language.
Caption: Overview of the compartmentalized this compound biosynthesis pathway.
Caption: Experimental workflow for stable isotope labeling studies.
Future Directions
While significant progress has been made in outlining the general pathway for this compound biosynthesis, several key areas require further investigation. The identification and characterization of the specific sesquiterpene synthase and acetyltransferase enzymes are paramount. The availability of the Caulerpa taxifolia transcriptome provides a valuable resource for identifying candidate genes encoding these enzymes through homology-based searches and expression analysis.[2][7] Subsequent heterologous expression and biochemical characterization of these candidate enzymes will be essential to confirm their function and to obtain the kinetic data necessary for a complete quantitative understanding of the pathway. Such knowledge will not only deepen our understanding of marine natural product biosynthesis but also open avenues for the biotechnological production of this compound and its derivatives for pharmaceutical applications.
References
- 1. breteschethibault.free.fr [breteschethibault.free.fr]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular compartmentation in the biosynthesis of this compound: study on intact macroalgae using stable-isotope-labeled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An intracellular transcriptomic atlas of the giant coenocyte Caulerpa taxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterized Plant Sesquiterpene Synthases [bioinformatics.nl]
- 6. Metabolic Engineering of Sesquiterpene Metabolism in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [digital.library.adelaide.edu.au]
The Ecological Significance of Caulerpenyne: A Chemical Defense Powerhouse in Marine Ecosystems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Caulerpenyne (CYN), a sesquiterpenoid secondary metabolite produced by green algae of the genus Caulerpa, plays a pivotal role in the ecological dynamics of marine environments. This comprehensive guide delves into the multifaceted functions of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular interactions to provide a thorough understanding of its ecological importance and potential for pharmacological applications.
Chemical Profile and Distribution
This compound is a linear sesquiterpenoid characterized by a bis-enol acetate group, which is believed to be responsible for its wide range of biological activities.[1] Its chemical formula is C₂₁H₂₆O₆.[2] The concentration of this compound varies significantly among different Caulerpa species and even between different tissues of the same plant, highlighting its strategic allocation for defensive purposes.
| Table 1: Concentration of this compound (CYN) in Caulerpa Species | ||
| Species | Tissue | CYN Concentration (% of dry weight) |
| Caulerpa prolifera | Fronds | 7.29 ± 0.64[3][4] |
| Stolons | Lower than fronds[3][4] | |
| Caulerpa taxifolia | Fronds | 5.47 ± 0.32[3][4] |
| Stolons | Lower than fronds[3][4] | |
| Caulerpa racemosa | Fronds | 0.43 ± 0.07[3][4] |
| Stolons | Relatively constant[4] |
Caulerpa taxifolia consistently shows significantly higher concentrations of CYN compared to Caulerpa racemosa, with levels being 35 to 80 times greater depending on the season.[5][6] Seasonal variations are also observed, with maximum concentrations typically recorded in the autumn and minimum values in the spring.[5][6]
Ecological Roles of this compound
The primary ecological function of this compound is chemical defense. Its presence deters herbivores and inhibits the growth of epiphytes and competing organisms.
Anti-herbivore Defense
This compound and its degradation products reduce the palatability of Caulerpa species, thereby decreasing grazing pressure from fish and invertebrates.[1] Some herbivores, however, have developed a tolerance to CYN.[7] Upon tissue damage, such as during grazing, this compound is rapidly transformed into more reactive and deterrent 1,4-dialdehydes.[8] This wound-activated defense mechanism is a key factor in the invasive success of certain Caulerpa species.[8]
Allelopathic Interactions
This compound exhibits phytotoxic effects, suggesting an allelopathic role in the competition with other marine macrophytes, such as seagrasses.[3][9] This chemical interference can contribute to the dominance and invasive spread of Caulerpa in new environments.[3][9]
Biological Activities and Pharmacological Potential
Beyond its ecological functions, this compound has demonstrated a broad spectrum of biological activities that are of significant interest to the pharmaceutical and biotechnological fields.
Cytotoxic and Antiproliferative Activity
This compound exhibits potent cytotoxic effects against various cancer cell lines.[10][11] This activity is linked to its ability to interfere with microtubule dynamics, a critical process in cell division.[2][12]
| Table 2: Cytotoxic and Inhibitory Activities of this compound (CYN) | |||
| Activity | Target | IC₅₀ Value | Reference |
| Cell Growth Inhibition | Colorectal Cancer Cells | 6.1 and 7.7 µM | [11] |
| Human Hematopoietic Progenitors | 6 to 24 µM | [13] | |
| Melanocytes and Keratinocytes | 6 to 24 µM | [13] | |
| Antiproliferative Activity | Neuroblastoma SK-N-SH cells | 10 ± 2 µM | [2][12] |
| Inhibition of Tubulin Polymerization | Pig brain purified tubulin | 21 ± 2 µM | [2] |
| Microtubule proteins | 51 ± 6 µM | [2] | |
| Lipoxygenase Inhibition | Soybean Lipoxygenase | 5.1 µM | [14][15][16] |
dot
Caption: this compound's impact on microtubule assembly.
Neurotoxic Effects
This compound has been shown to have neurotoxic effects by modifying the electrical properties of neurons.[10] It acts by inhibiting the Na⁺/K⁺-ATPase, an enzyme crucial for maintaining the electrochemical gradients necessary for nerve cell function.[10][17] This activity may explain the neurological symptoms observed in cases of accidental ingestion of Caulerpa.[10]
dot
Caption: Inhibition of Na+/K+-ATPase by this compound.
Anti-inflammatory and Other Activities
This compound is a potent inhibitor of lipoxygenase, an enzyme involved in inflammatory pathways.[14][15][16] This suggests its potential as an anti-inflammatory agent. Additionally, CYN has been reported to possess antibacterial and antiviral properties.[1]
dot
Caption: this compound's inhibition of the lipoxygenase pathway.
Experimental Protocols
Extraction and Purification of this compound
A highly efficient method for extracting CYN involves shock-freezing fresh algal material with liquid nitrogen, followed by extraction with ethyl acetate.[18][19] This method yields approximately twofold higher concentrations of CYN compared to traditional methanol extraction protocols.[18][19] Purification can be achieved using chromatographic techniques such as Centrifugal Partition Chromatography (CPC) or classical column chromatography.[7]
dot
Caption: Workflow for this compound extraction and purification.
Quantification of this compound by HPLC
A common method for quantifying CYN is through High-Performance Liquid Chromatography (HPLC).[7][14] A reverse-phase HPLC system coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for accurate identification and quantification.[8]
Methodology Outline:
-
Sample Preparation: Prepare extracts of Caulerpa tissue as described above.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: UV detection at an appropriate wavelength or mass spectrometry.
-
-
Quantification: Use a calibration curve generated from a pure CYN standard to determine the concentration in the samples.
Bioassay for Microtubule Assembly Inhibition
The effect of this compound on microtubule polymerization can be assessed using an in vitro assay with purified tubulin.[2][20]
Methodology Outline:
-
Tubulin Preparation: Purify tubulin from a source such as pig brain.
-
Polymerization Assay: Induce tubulin polymerization by increasing the temperature in the presence of GTP.
-
Treatment: Add varying concentrations of this compound to the reaction mixture.
-
Measurement: Monitor the change in turbidity or fluorescence over time to determine the extent of polymerization. The IC₅₀ value can then be calculated.
Conclusion
This compound is a highly significant secondary metabolite that shapes the ecological interactions of Caulerpa species in marine ecosystems. Its potent defensive capabilities and broad range of biological activities make it a molecule of great interest for further research. The detailed understanding of its ecological roles, coupled with robust experimental protocols for its study, opens avenues for the development of novel pharmaceuticals and other biotechnological applications. This guide provides a solid foundation for researchers, scientists, and drug development professionals to explore the full potential of this remarkable natural product.
References
- 1. An Efficient and Quick Analytical Method for the Quantification of an Algal Alkaloid Caulerpin Showed In-Vitro Anticancer Activity against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Caulerpa taxifolia has an antiproliferative activity on tumor cell line SK-N-SH and modifies the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Variations in this compound contents in Caulerpa taxifolia and Caulerpa racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization and validation of reverse phase HPLC method for qualitative and quantitative assessment of polyphenols in seaweed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a toxin from the seaweed Caulerpa taxifolia, depresses afterhyperpolarization in invertebrate neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell growth inhibitory effects of this compound, a sesquiterpenoid from the marine algae Caulerpa taxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the toxicological risk to humans of this compound using human hematopoietic progenitors, melanocytes, and keratinocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The sesquiterpene this compound from Caulerpa spp. is a lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The marine green algae of the genus Caulerpa are a rich source of bioactive secondary metabolites, with the sesquiterpenoid caulerpenyne being one of the most abundant and biologically active constituents. Crude extracts of various Caulerpa species, containing significant amounts of this compound, have demonstrated a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the primary biological activities of these extracts, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key assays are provided, and quantitative data are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of Caulerpa extracts and this compound.
Introduction
The genus Caulerpa encompasses a group of green seaweeds found in tropical and subtropical waters. These algae are known to produce a variety of secondary metabolites, among which this compound is a prominent sesquiterpenoid.[1] this compound is characterized by a bis-enol acetate group, which is believed to be responsible for its diverse biological actions.[1] Crude extracts from different Caulerpa species, rich in this compound and other bioactive compounds like caulerpin, caulersin, and racemosin C, have been the subject of numerous studies to evaluate their therapeutic potential.[2][3] This guide synthesizes the current knowledge on the primary biological activities of these extracts, providing a technical foundation for further research and development.
Anticancer Activity
Crude extracts of Caulerpa species and purified this compound have demonstrated significant anticancer properties, including antiproliferative and pro-apoptotic effects on various cancer cell lines.[2][4] The proposed mechanisms of action involve the modulation of key signaling pathways related to cell cycle progression, apoptosis, and microtubule dynamics.[3][5]
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic and antiproliferative effects of Caulerpa extracts and this compound on different cancer cell lines.
| Species/Compound | Cancer Cell Line | Assay | Result (IC50/Effect) | Reference |
| Caulerpa racemosa | HeLa (Cervical Cancer) | MTT Assay | Significant decrease in viability after 24 and 48 hours | [2] |
| This compound | Colorectal Cancer Cells | Growth Inhibition | IC50: 6.1 and 7.7 µM | [6] |
| This compound | SK-N-SH (Neuroblastoma) | Proliferation Inhibition | IC50: 10 ± 2 µM after 2 hours | [7] |
| Caulerpa lentillifera | HepG2 (Liver Cancer) | MTT Assay | IC50: 1.2 mg/mL | [8] |
| Caulerpa cylindracea | MDA-MB-231 (Breast Cancer) | Cytotoxicity Assay | Strong activity | [9] |
| Caulerpa cylindracea | MCF-7 (Breast Cancer) | Cytotoxicity Assay | Strong activity | [9] |
| Caulerpa lentillifera | KON (Oral Cancer) | MTT Assay | Dose-dependent cytotoxicity | [10] |
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2, KON) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]
-
Treatment: Treat the cells with various concentrations of the Caulerpa extract or this compound for 24, 48, or 72 hours.[2][8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50).[8]
Signaling Pathways in Anticancer Activity
Caulerpa metabolites, including this compound, have been reported to modulate several signaling pathways involved in cancer progression. These include the induction of apoptosis through the regulation of Bcl-2 family proteins and caspases, and the arrest of the cell cycle.[2][3][5]
Antimicrobial Activity
Crude extracts from various Caulerpa species have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[11][12][13][14]
Quantitative Data on Antimicrobial Activity
The following table summarizes the antimicrobial efficacy of Caulerpa extracts.
| Species | Extractant | Microorganism | Assay | Result | Reference |
| Caulerpa prolifera | Flavonoid Extract | Staphylococcus aureus | MIC | 50–250 µg/ml | [11] |
| Caulerpa prolifera | Flavonoid Extract | Bacillus cereus | MIC | 100 µg/ml | [11] |
| Caulerpa prolifera | Flavonoid Extract | Escherichia coli O157 | MIC | 100–250 µg/ml | [11] |
| Caulerpa racemosa | Methanol | Vibrio fluvialis | Disc Diffusion | 22.65 ± 0.58 mm inhibition zone (at 500 µ g/disc ) | [12] |
| Caulerpa racemosa | Chloroform | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial Assay | 97.7 ± 0.30% inhibition | [13] |
| Caulerpa lentillifera | Ethyl Acetate | Escherichia coli | MIC | 1000 ppm (100 µ g/well ) | [15] |
| Caulerpa lentillifera | Ethyl Acetate | Staphylococcus aureus | MIC | 500 ppm (50 µ g/well ) | [15] |
| Caulerpa lentillifera | Ethyl Acetate | Candida albicans | MIC | 1000 ppm (100 µ g/well ) | [15] |
| Caulerpa sertularioides | Ethyl Acetate | Various Bacteria | Disc Diffusion | Inhibition zones ranging from ≤ 9 mm to ≥ 15 mm | [14] |
Experimental Protocols
This method is used to determine the susceptibility of bacteria to an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium in a suitable broth.
-
Agar Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.[12]
-
Disc Application: Impregnate sterile paper discs (6 mm in diameter) with known concentrations of the Caulerpa extract.[12]
-
Incubation: Place the impregnated discs on the surface of the inoculated agar plate and incubate at 37°C for 24 hours.[12]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where bacterial growth is inhibited.[12]
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Serial Dilutions: Prepare serial dilutions of the Caulerpa extract in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the microtiter plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the extract that shows no visible turbidity (bacterial growth).[11]
Anti-inflammatory Activity
Caulerpa extracts and their constituents, including caulerpin, have shown potent anti-inflammatory effects by modulating the production of pro-inflammatory mediators.[4][16][17]
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the anti-inflammatory effects of compounds isolated from Caulerpa species.
| Compound | Model | Assay | Result | Reference |
| Caulerpin | LPS + IFN-γ stimulated macrophages | Nitric Oxide Production | Significant reduction | [16] |
| Caulerpin | LPS + IFN-γ stimulated macrophages | TNF-α, IL-6, IL-12 Production | Significant reduction | [16] |
| Caulerpin | Formalin-induced pain in mice | Nociception Inhibition | 35.4% (neurogenic phase), 45.6% (inflammatory phase) reduction | [17] |
| Caulerpin | Capsaicin-induced ear edema in mice | Edema Inhibition | 55.8% inhibition | [17] |
| Caulerpin | Carrageenan-induced peritonitis in mice | Cell Recruitment Inhibition | 48.3% reduction | [17] |
Experimental Protocols
This is a widely used in vivo model to assess acute inflammation.
-
Animal Groups: Divide mice into control and treatment groups.
-
Treatment: Administer the Caulerpa extract or isolated compound (e.g., caulerpin) orally or via another appropriate route.[17]
-
Induction of Peritonitis: After a specific time, inject a carrageenan solution intraperitoneally to induce inflammation.[17][18]
-
Peritoneal Lavage: After a few hours, euthanize the mice and collect the peritoneal fluid by lavage.
-
Cell Counting: Count the total number of leukocytes in the peritoneal fluid to quantify the inflammatory response.[17][18]
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of Caulerpa metabolites are mediated through the suppression of pro-inflammatory signaling pathways such as NF-κB and MAPK, leading to a reduction in the production of inflammatory cytokines and mediators.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. phcogres.com [phcogres.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. banglajol.info [banglajol.info]
- 13. mdpi.com [mdpi.com]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activities of Ethyl Acetate Extract Caulerpa lentil...: Ingenta Connect [ingentaconnect.com]
- 16. mdpi.com [mdpi.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Technical Guide to the Initial Cytotoxicity Screening of Caulerpenyne on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caulerpenyne (CYN) is a prominent sesquiterpenoid metabolite derived from marine algae of the Caulerpa genus. This natural compound has garnered significant attention within the oncology research community due to its potent cytotoxic and antiproliferative activities against a range of cancer cell lines. The unique chemical structure of this compound contributes to its diverse biological effects, which include the disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.[1][2] These mechanisms of action position this compound as a promising candidate for further investigation in the development of novel anticancer therapeutics.
This technical guide provides a comprehensive overview of the initial cytotoxicity screening of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively evaluate the anticancer potential of this marine-derived compound. The guide summarizes key quantitative data on its cytotoxic effects, presents detailed experimental protocols for essential assays, and visualizes the underlying molecular pathways and experimental workflows.
Data Presentation: Cytotoxicity of this compound (CYN)
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various human cancer cell lines, providing a comparative view of its cytotoxic efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay Method | Reference |
| Colorectal Cancer Cells | Colorectal Cancer | 6.1 and 7.7 | Not Specified | Not Specified | [3] |
| SK-N-SH | Neuroblastoma | 10 ± 2 | 2 hours | Not Specified | [4] |
| LoVo | Colon Adenocarcinoma | Not Specified (graphical data) | 24 hours | Not Specified | [5] |
| Hematopoietic Progenitors | Leukemia | 6 - 24 | Not Specified | Neutral Red Uptake, MTT | [6] |
| Melanocytes | - | 6 - 24 | Not Specified | Neutral Red Uptake, MTT | [6] |
| Keratinocytes (HaCaT, HESV) | - | 6 - 24 | Not Specified | Neutral Red Uptake, MTT | [6] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard methodologies for determining cell viability through metabolic activity.
a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
b. Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (CYN) stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
c. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest CYN concentration) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the procedure for detecting apoptosis using flow cytometry.
a. Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
b. Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
c. Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and collect them in a microcentrifuge tube.
-
Centrifuge the cells at 1,500 rpm for 5 minutes and discard the supernatant.
-
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up the compensation and quadrants.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution using propidium iodide staining and flow cytometry.
a. Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population. Cells in the G2/M phase of the cell cycle have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
b. Materials:
-
Cancer cells treated with this compound
-
70% cold ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
c. Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with this compound for the desired duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Generate a histogram of DNA content to visualize the cell cycle distribution.
-
-
Data Analysis:
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Experimental workflow for cytotoxicity screening of this compound.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. Anti-cancer properties of Caulerpa racemosa by altering expression of Bcl-2, BAX, cleaved caspase 3 and apoptosis in HeLa cancer cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell growth inhibitory effects of this compound, a sesquiterpenoid from the marine algae Caulerpa taxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Caulerpa taxifolia has an antiproliferative activity on tumor cell line SK-N-SH and modifies the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the toxicological risk to humans of this compound using human hematopoietic progenitors, melanocytes, and keratinocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Caulerpenyne: A Potent Chemical Defense in Marine Algae and a Promising Pharmacological Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Caulerpenyne, a unique sesquiterpenoid produced by green algae of the genus Caulerpa, stands as a formidable example of chemical defense in the marine environment. This technical guide delves into the multifaceted role of this compound, exploring its biosynthesis, ecological significance as an anti-herbivory and anti-fouling agent, and its diverse and potent biological activities. With a detailed examination of its cytotoxic, anti-proliferative, neurotoxic, and enzyme-inhibiting properties, this document provides a comprehensive overview for researchers in chemical ecology, natural product chemistry, and pharmacology. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further investigation into this remarkable marine natural product.
Introduction
The genus Caulerpa encompasses a group of green marine algae known for their rapid growth and, in some cases, invasive nature. A key factor in their ecological success is their sophisticated chemical defense system, primarily orchestrated by the secondary metabolite, this compound. This sesquiterpene is the most abundant cytotoxic compound in many Caulerpa species and plays a crucial role in deterring herbivores and inhibiting the growth of competing microorganisms.[1] Beyond its ecological functions, this compound has garnered significant interest from the scientific community for its wide range of pharmacological activities, including potent anti-cancer and neuroactive properties. This guide provides a detailed exploration of the chemistry, biosynthesis, and biological mechanisms of this compound.
Chemical Profile and Biosynthesis
This compound is a sesquiterpene characterized by a bis-enol acetate group, which is believed to be responsible for many of its biological activities.[1] Its chemical formula is C₂₁H₂₆O₆, and its structure has been well-elucidated.[2][3]
The biosynthesis of the this compound backbone occurs in the chloroplasts of the algae via the methyl-erythritol-4-phosphate (MEP) pathway.[3] In contrast, the acetyl residues of the molecule are derived from a cytosolic source.[3] This compartmentalization of biosynthetic pathways highlights the complex metabolic organization within this single-celled organism.
Ecological Significance: A Chemical Shield
The primary role of this compound in Caulerpa is chemical defense. It effectively deters feeding by a wide range of herbivores, including fish and sea urchins.[4][5] The unpalatability of algae rich in this compound is a significant factor in their ability to thrive and, in the case of invasive species like Caulerpa taxifolia, to outcompete native flora.[4]
A fascinating aspect of this defense mechanism is its activation upon wounding. When the algal tissue is damaged, esterases are released, which rapidly transform this compound into more reactive 1,4-dialdehydes.[6] These aldehydes are even more potent deterrents to herbivores.
Pharmacological Activities and Mechanisms of Action
This compound exhibits a remarkable spectrum of biological activities, making it a molecule of significant interest for drug development.
Anti-proliferative and Cytotoxic Effects
This compound has demonstrated potent growth-inhibitory effects against a variety of human cancer cell lines.[7] Its cytotoxic activity is a focal point of research, with promising results in preclinical studies.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| SK-N-SH | Neuroblastoma | 10 ± 2 | [8] |
| Colorectal Cancer Cells | Colorectal Cancer | 6.1 and 7.7 | [7] |
| Various Human Cell Lines | Various | 6 to 24 | [9] |
The primary mechanism for its anti-proliferative action is the disruption of microtubule dynamics. This compound inhibits the polymerization of tubulin, leading to cell cycle arrest and apoptosis.[8]
-
Cell Culture: Culture human cancer cells (e.g., SK-N-SH) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the this compound concentration.
-
Reagents: Purified tubulin, GTP, and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA).
-
Assay Setup: In a 96-well plate, add the polymerization buffer, GTP, and various concentrations of this compound.
-
Initiation of Polymerization: Add purified tubulin to each well to initiate polymerization.
-
Monitoring Polymerization: Incubate the plate at 37°C and monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of this compound-treated samples to a control (without this compound). Calculate the IC₅₀ for the inhibition of tubulin polymerization.
Enzyme Inhibition
This compound has been identified as an inhibitor of several key enzymes.
| Enzyme | Source | IC₅₀ (µM) | Inhibition Type | Reference(s) |
| Lipoxygenase | Soybean | 5.1 | Un-competitive | [10] |
| Pancreatic Lipase | Porcine | 13 | Competitive | [11] |
| Na⁺/K⁺-ATPase | Leech Neurons | - | Inhibition | [2][12] |
-
Reagents: Soybean lipoxygenase, linoleic acid (substrate), and borate buffer (pH 9.0).
-
Assay Procedure: In a quartz cuvette, mix the borate buffer, soybean lipoxygenase solution, and different concentrations of this compound. Incubate for 5 minutes at room temperature.
-
Reaction Initiation: Add linoleic acid to start the reaction.
-
Measurement: Monitor the increase in absorbance at 234 nm for 3 minutes, which corresponds to the formation of the conjugated diene product.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Neurotoxic Effects
This compound exhibits significant neurotoxic effects. Studies on leech neurons have shown that it depresses afterhyperpolarization by inhibiting the Na⁺/K⁺-ATPase.[2][12] This action can disrupt normal neuronal function. It also induces the phosphorylation of several neuronal proteins.[2]
Impact on Signaling Pathways
This compound has been shown to influence intracellular signaling cascades, particularly those involved in cell proliferation and stress responses. It can affect protein phosphorylation and has been implicated in the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[13][14] The MAPK pathway is a critical regulator of cell growth, differentiation, and apoptosis.
Extraction and Quantification
The isolation and quantification of this compound are crucial for both ecological studies and pharmacological research.
Extraction and Purification Protocol
-
Collection and Preparation: Collect fresh Caulerpa algae and clean them of epiphytes and debris. Freeze-dry the algal material and grind it into a fine powder.
-
Extraction: Extract the powdered algae with a solvent such as methanol or a mixture of dichloromethane and methanol (2:1) at room temperature with stirring.
-
Solvent Partitioning: Concentrate the crude extract under reduced pressure. Partition the residue between n-hexane and 90% aqueous methanol to remove nonpolar compounds.
-
Chromatography: Subject the methanolic fraction to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate to separate the different components.
-
Purification: Further purify the this compound-containing fractions using high-performance liquid chromatography (HPLC) with a C18 column.
HPLC Quantification Protocol
-
Sample Preparation: Extract a known weight of dried algal powder with a suitable solvent. Filter the extract through a 0.45 µm filter.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: Monitor the eluent at a wavelength of 254 nm.
-
Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the algal extracts by comparing their peak areas to the standard curve.
Conclusion
This compound is a testament to the chemical ingenuity of marine algae. Its role as a potent defense compound underscores its ecological importance, while its diverse and powerful biological activities highlight its potential as a lead molecule for the development of new therapeutic agents, particularly in the field of oncology. This technical guide provides a foundational understanding of this compound, offering valuable data and methodologies to spur further research into its mechanisms of action and potential applications. The continued exploration of this fascinating sesquiterpenoid promises to yield new insights into both marine chemical ecology and human health.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C21H26O6 | CID 5311436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Separation and purification of caulerpin from algal Caulerpa racemosa by simulated moving bed chromatography [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient and Quick Analytical Method for the Quantification of an Algal Alkaloid Caulerpin Showed In-Vitro Anticancer Activity against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. researchgate.net [researchgate.net]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Spectroscopic and Mechanistic Characterization of Caulerpenyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data used for the characterization of caulerpenyne, a prominent sesquiterpenoid isolated from invasive species of the green algae genus Caulerpa. The document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles, outlines experimental protocols for its isolation and analysis, and explores its biological mechanisms of action through signaling pathway diagrams.
Spectroscopic Data for this compound Characterization
The structural elucidation of this compound relies heavily on one-dimensional and two-dimensional NMR spectroscopy, as well as mass spectrometry. The following tables summarize the key quantitative data for the characterization of this molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 7.25 | d | 1.5 |
| 3 | 5.90 | s | |
| 4 | 7.75 | d | 1.5 |
| 5 | 5.15 | d | 9.5 |
| 7 | 5.30 | m | |
| 10 | 2.10 | m | |
| 11 | 2.25 | m | |
| 12 | 1.65 | s | |
| 13 | 4.60 | s | |
| 14 | 1.70 | s | |
| 15 | 2.05 | s | |
| OAc | 2.15, 2.18 | s |
Note: Data is compiled from various sources and may vary slightly based on the solvent and instrument used.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| 1 | 138.5 |
| 2 | 121.0 |
| 3 | 115.8 |
| 4 | 140.2 |
| 5 | 124.5 |
| 6 | 135.0 |
| 7 | 123.0 |
| 8 | 39.8 |
| 9 | 26.5 |
| 10 | 35.5 |
| 11 | 28.0 |
| 12 | 17.7 |
| 13 | 110.0 |
| 14 | 25.7 |
| 15 | 16.0 |
| C=O (OAc) | 169.5, 170.0 |
| CH₃ (OAc) | 20.5, 20.7 |
Note: Data is compiled from various sources and may vary slightly based on the solvent and instrument used.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass Analyzer | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI | Q-TOF | 429.2221 | 387, 327, 285 |
Note: Fragmentation patterns can vary depending on the collision energy and instrument parameters.
Experimental Protocols
2.1. Isolation and Purification of this compound
A common method for the isolation of this compound from Caulerpa taxifolia is as follows:
-
Extraction: Freshly collected algae are typically extracted with a mixture of dichloromethane and methanol (2:1 v/v). The crude extract is then partitioned between ethyl acetate and water.
-
Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Purification: Fractions containing this compound are further purified by high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of methanol and water to yield the pure compound.
2.2. Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer at 400 or 600 MHz for proton and 100 or 150 MHz for carbon, respectively. Deuterated chloroform (CDCl₃) is a commonly used solvent, and chemical shifts are referenced to the residual solvent signals. 2D NMR experiments (COSY, HSQC, HMBC) are essential for the complete and unambiguous assignment of all proton and carbon signals.
-
Mass Spectrometry: High-resolution mass spectra are often obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to determine the elemental composition. Tandem mass spectrometry (MS/MS) experiments are performed to study the fragmentation pattern and confirm the structure.
Signaling Pathways and Mechanisms of Action
This compound has been shown to exhibit a range of biological activities, including antiproliferative and neurotoxic effects. The following diagrams illustrate some of the key molecular mechanisms.
3.1. Antiproliferative and Cytotoxic Effects
This compound has demonstrated significant antiproliferative activity against various cancer cell lines.[1] Its mechanism involves the disruption of the microtubule network, which is crucial for cell division, leading to cell cycle arrest and apoptosis.[2][3]
References
- 1. Cell growth inhibitory effects of this compound, a sesquiterpenoid from the marine algae Caulerpa taxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Caulerpa taxifolia has an antiproliferative activity on tumor cell line SK-N-SH and modifies the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Chloroplast-Localized Biosynthesis of the Caulerpenyne Sesquiterpene Backbone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caulerpenyne is a prominent sesquiterpene secondary metabolite produced by green algae of the genus Caulerpa, most notably the invasive species Caulerpa taxifolia.[1][2] This molecule is of significant interest to the scientific and pharmaceutical communities due to its wide range of biological activities, including cytotoxic, neurotoxic, and lipoxygenase inhibitory effects.[3][4][5] this compound constitutes a major component of the alga's chemical defense mechanism, with concentrations that can exceed 1.3% of the alga's wet weight.[1] Understanding the biosynthesis of its unique sesquiterpene backbone is crucial for potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a detailed overview of the current knowledge on the biosynthesis of the this compound backbone, focusing on its subcellular localization, precursor pathways, and key transformations.
The Biosynthetic Pathway: A Chloroplastic Process via the MEP Pathway
The biosynthesis of the sesquiterpene backbone of this compound in Caulerpa taxifolia is a fascinating example of metabolic compartmentalization. Research based on stable-isotope labeling studies has definitively shown that this process occurs within the chloroplasts.[1][6][7] This is in contrast to the biosynthesis of many other sesquiterpenes in higher plants, which typically occurs in the cytoplasm via the mevalonate (MVA) pathway.[1]
The chloroplastic location dictates that the biosynthesis of the isoprene units, the fundamental building blocks of terpenes, proceeds via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway .[1][6][7] This pathway utilizes pyruvate and glyceraldehyde-3-phosphate, intermediates of photosynthesis, to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
These five-carbon (C5) units are then sequentially condensed to form geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15) . FPP is the universal precursor for all sesquiterpenes, including the backbone of this compound.[8][9][10][11]
In contrast to the sesquiterpene core, the acetyl residues that are characteristic of the final this compound molecule are derived from a cytosolic source, highlighting a cross-compartmental collaboration in the assembly of the final natural product.[1][6][7]
Proposed Biosynthetic Scheme
The following diagram illustrates the established steps in the formation of the farnesyl pyrophosphate precursor to the this compound backbone within the chloroplast of Caulerpa taxifolia.
Caption: Biosynthetic pathway of the this compound backbone in Caulerpa taxifolia.
The Role of Sesquiterpene Synthases: The Uncharted Step
While the formation of FPP via the MEP pathway is well-established, the specific enzyme(s) responsible for the cyclization and rearrangement of FPP to form the unique carbon skeleton of this compound have not yet been characterized. This critical step is catalyzed by a class of enzymes known as terpene synthases or terpene cyclases .
These enzymes are responsible for the vast diversity of terpene structures found in nature. They catalyze the ionization of the pyrophosphate group from FPP, generating a carbocation that then undergoes a series of complex, enzyme-controlled cyclizations and rearrangements to yield the final hydrocarbon backbone. The identification and characterization of the specific sesquiterpene synthase(s) involved in this compound biosynthesis represent a key knowledge gap and an exciting area for future research.
Experimental Protocols: Elucidating the Pathway through Stable Isotope Labeling
The elucidation of the this compound backbone's biosynthetic origin was achieved through feeding experiments with stable isotope-labeled precursors. While the detailed experimental parameters from the original studies are not fully available in the public domain, this section outlines a generalized protocol for such an experiment based on established methodologies in the field.
General Experimental Workflow for Stable Isotope Labeling
Caption: Generalized workflow for stable isotope labeling experiments.
Methodological Details
-
Algal Culture: Cultures of Caulerpa taxifolia are maintained in a suitable seawater-based medium under controlled conditions of light, temperature, and photoperiod to ensure active metabolism.
-
Labeled Precursors: The key precursors used in the original studies were 1-¹³C-acetate and ¹³CO₂.[1][6][7] These are introduced into the culture medium.
-
Incubation: The algae are incubated with the labeled precursors for a defined period to allow for their uptake and incorporation into the metabolic pathways.
-
Harvesting and Quenching: The algal material is harvested and immediately treated to quench all enzymatic activity, for instance, by flash-freezing in liquid nitrogen. This is crucial to prevent any post-harvest degradation of metabolites.
-
Extraction: The frozen algal tissue is then ground and extracted with a suitable organic solvent (e.g., methanol or ethyl acetate) to isolate the secondary metabolites.
-
Purification: this compound is purified from the crude extract using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
-
Isotopic Analysis: The purified this compound is analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy and/or Mass Spectrometry (MS) to determine the position and extent of ¹³C incorporation.
-
Data Interpretation: The observed labeling pattern is then compared with the expected patterns for the MVA and MEP pathways to deduce the operative biosynthetic route. For instance, the labeling pattern from ¹³CO₂ would be consistent with the MEP pathway's origin from photosynthetic intermediates.
Quantitative Data Summary
Due to the limited access to the full text of the primary research articles, a detailed table of quantitative data from the original stable isotope labeling experiments cannot be provided. Such a table would typically include:
-
The specific enrichment levels of ¹³C in different positions of the this compound molecule after feeding with labeled precursors.
-
The concentration of labeled precursors used.
-
The duration of the feeding experiments.
-
The yield of labeled this compound.
Researchers aiming to replicate or build upon these studies would need to consult the original publication by Pohnert and Jung in Organic Letters, 2003, 5(26), 5091-5093 for these specific quantitative details.
Logical Relationships in Pathway Determination
The determination of the biosynthetic pathway for the this compound backbone relies on a logical framework that connects the choice of labeled precursors to the expected outcomes for different metabolic routes.
Caption: Logical framework for elucidating the biosynthetic pathway of the this compound backbone.
Conclusion and Future Directions
The biosynthesis of the this compound sesquiterpene backbone in Caulerpa taxifolia is a well-established example of a chloroplastic process that utilizes the MEP pathway for the synthesis of its FPP precursor. This subcellular compartmentalization distinguishes it from many terrestrial plant sesquiterpene biosyntheses. While the foundational steps of the pathway are understood, significant research opportunities remain. The foremost among these is the identification and characterization of the specific sesquiterpene synthase(s) that catalyze the conversion of FPP to the unique this compound carbon skeleton. The elucidation of this enzyme's structure and mechanism would not only complete our understanding of this important biosynthetic pathway but also open the door to its heterologous expression and the sustainable production of this compound and novel derivatives for pharmaceutical and other applications. Further investigation into the regulation of this pathway and the transport of cytosolic acetate for the final acylation steps will also provide a more complete picture of this fascinating metabolic process in a unique marine organism.
References
- 1. Sesquiterpenes from Brown Algae | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 5. researchgate.net [researchgate.net]
- 6. Sesquiterpenes from Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. homework.study.com [homework.study.com]
- 9. Reaction mechanism of the farnesyl pyrophosphate C-methyltransferase towards the biosynthesis of pre-sodorifen pyrophosphate by Serratia plymuthica 4Rx13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vliz.be [vliz.be]
- 11. Phylogenetic analyses of Caulerpa taxifolia (Chlorophyta) and of its associated bacterial microflora provide clues to the origin of the Mediterranean introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural Variations in Caulerpenyne Concentration in Caulerpa Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural variations in the concentration of caulerpenyne, a significant secondary metabolite found in algae of the genus Caulerpa. This compound is a sesquiterpenoid of interest for its cytotoxic, neurotoxic, and potential pharmacological activities.[1][2] Understanding its variable expression in different Caulerpa species and under various environmental conditions is crucial for ecological studies, drug discovery, and the management of invasive species.
Quantitative Data on this compound Concentration
The concentration of this compound exhibits significant variability across different Caulerpa species and is influenced by a multitude of factors including geographic location, season, and ecological pressures such as competition. The following tables summarize the quantitative data reported in the scientific literature.
Table 1: this compound (CYN) Concentration in Various Caulerpa Species
| Caulerpa Species | Concentration (% of Dry Weight) | Concentration (mg/g Wet Weight) | Plant Part | Geographic Location | Reference |
| C. taxifolia | 5.47 ± 0.32% | - | Fronds | Western Mediterranean | [3] |
| C. taxifolia | - | 0.82 ± 0.3 ‰ (0.82 mg/g) | Fronds (Summer) | İskenderun Bay, Turkey | [4] |
| C. taxifolia | - | 35-80 times higher than C. racemosa | - | Roquebrune-Cap Martin, France | [5][6] |
| C. prolifera | 7.29 ± 0.64% | - | Fronds | Western Mediterranean | [3] |
| C. racemosa | 0.43 ± 0.07% | - | Fronds | Western Mediterranean | [3] |
| C. racemosa | - | 0.06 ± 0.01 mg/g | - | Antignano (Livorno, Italy) | [6] |
| C. cylindracea | Minor concentrations | - | - | Mediterranean Sea | [2] |
Table 2: Factors Influencing this compound (CYN) Concentration
| Factor | Observation | Caulerpa Species | Reference |
| Season | Maximum in autumn (Sept/Nov), minimum in spring (Apr/May). | C. taxifolia, C. racemosa | [5][6] |
| Highest in spring, decreased in autumn. | C. taxifolia var. distichophylla | [4] | |
| Reduced content from May to October in fronds. | C. prolifera | [3] | |
| Reached maximum value in fronds in May. | C. taxifolia | [3] | |
| Relatively constant in fronds throughout the year. | C. racemosa | [3] | |
| Competition | Decreased CYN content with increasing competition with Posidonia oceanica. | C. taxifolia, C. racemosa | [5][6] |
| Water Depth | Highest at 5m, decreasing with depth down to 30m. | C. taxifolia | [7] |
| Temperature | Positive correlation with CYN levels. | C. taxifolia var. distichophylla | [4] |
| Plant Part | Fronds have higher mean CYN concentration than stolons. | C. prolifera, C. taxifolia, C. racemosa | [3] |
Experimental Protocols
Accurate quantification of this compound is essential for comparative studies. The following protocols are synthesized from methodologies reported in the literature.
Sample Collection and Preparation
-
Collection: Collect fresh Caulerpa samples from the desired location and depth.
-
Cleaning: Gently wash the collected algae with seawater to remove sediment, epiphytes, and other debris.
-
Separation (Optional): If desired, separate the fronds (leaf-like structures) from the stolons (runners).
-
Preservation: To prevent enzymatic degradation of this compound, immediately flash-freeze the samples in liquid nitrogen.[8] This method has been shown to yield approximately two-fold higher concentrations compared to direct methanol extraction.[8]
-
Storage: Store the frozen samples at -80°C until extraction.
This compound Extraction
This protocol is based on a method designed to minimize the degradation of the target compound.[8]
-
Grinding: Grind the shock-frozen algal tissue to a fine powder under liquid nitrogen using a mortar and pestle.
-
Extraction Solvent: Use ethyl acetate for extraction.
-
Extraction Procedure:
-
Weigh approximately 5 g of the frozen algal powder.
-
Add 50 ml of ethyl acetate.
-
Homogenize the mixture using a suitable homogenizer.
-
Sonicate the mixture for 15 minutes in an ultrasonic bath.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process twice more with fresh ethyl acetate.
-
Pool the supernatants.
-
-
Solvent Evaporation: Evaporate the ethyl acetate from the pooled supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol for HPLC analysis.
This compound Quantification by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most common analytical method for the quantification of this compound.[9]
-
HPLC System: An HPLC system equipped with a UV detector is required.
-
Column: A C18 reverse-phase column (e.g., Hyperpack ODS 3 µm, 15x0.4 cm) is suitable for separation.[4]
-
Mobile Phase: An isocratic mobile phase of methanol:water (80:20, v/v) is effective.[4]
-
Flow Rate: Set the flow rate to 1 mL/min.
-
Detection: Monitor the eluent at a wavelength of 254 nm.[4]
-
Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations. Inject these standards into the HPLC system to generate a standard curve of peak area versus concentration.
-
Sample Analysis: Inject the reconstituted sample extracts into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration of this compound in the sample by interpolating its peak area on the standard curve.
Visualizations: Workflows and Pathways
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for this compound analysis.
Wound-Activated Chemical Defense Pathway in Caulerpa
Upon tissue damage, Caulerpa species can rapidly convert this compound into more reactive compounds, enhancing its defensive capabilities. This enzymatic transformation is a key aspect of its ecological success.[8]
Caption: Wound-activated transformation of this compound.
Biosynthesis of this compound
The biosynthesis of the sesquiterpene backbone of this compound occurs in the chloroplasts of Caulerpa taxifolia and follows the methyl-erythritol-4-phosphate (MEP) pathway. In contrast, the acetyl residues of this compound are derived from a cytosolic source, indicating a compartmentalized biosynthetic process.[10]
Caption: Compartmentalized biosynthesis of this compound.
This technical guide provides a foundational understanding of the natural variation, analysis, and biological pathways related to this compound in Caulerpa species. This information is intended to support further research into the ecological roles and potential applications of this potent marine natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palatability of macroalgae that use different types of chemical defenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marine macroalga Caulerpa: role of its metabolites in modulating cancer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Efficient and Quick Analytical Method for the Quantification of an Algal Alkaloid Caulerpin Showed In-Vitro Anticancer Activity against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Caulerpa Pigment Caulerpin Inhibits HIF-1 Activation and Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization and validation of reverse phase HPLC method for qualitative and quantitative assessment of polyphenols in seaweed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Marine macroalga <i>Caulerpa</i>: role of its metabolites in modulating cancer signaling - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
Preliminary Studies on the Neurotoxic Effects of Caulerpenyne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary research on the neurotoxic effects of Caulerpenyne (CYN), a major secondary metabolite from the invasive green algae of the genus Caulerpa. The document synthesizes current findings on its mechanisms of action, including electrophysiological alterations, cytoskeletal disruption, and induction of apoptosis in neuronal cells. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and drug development efforts targeting novel neurological pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and ex vivo studies on the neurotoxic effects of this compound.
Table 1: Cytotoxicity and Microtubule Disruption
| Parameter | Cell Line/System | Value | Reference |
| IC₅₀ (Cell Proliferation) | SK-N-SH Neuroblastoma | 10 ± 2 µM (2-hour incubation) | [1] |
| IC₅₀ (Tubulin Polymerization) | Purified Pig Brain Tubulin | 21 ± 2 µM | [1] |
| IC₅₀ (Microtubule Proteins) | Pig Brain | 51 ± 6 µM | [1] |
| Effective Concentration | Sea Urchin (Paracentrotus lividus) Embryos | 60 µM (Blocked first cell division) | [2] |
Table 2: Electrophysiological and Biochemical Effects
| Effect | Model System | Observation | Reference |
| After-Hyperpolarization (AHP) | Leech (Hirudo medicinalis) T sensory neurons | Strong, dose-dependent, and partially reversible reduction | [3][4][5] |
| Protein Phosphorylation | Leech (Hirudo medicinalis) Central Nervous System | Induction of phosphorylation of proteins at 29, 50, 66, and 100 kDa | [3] |
Mechanisms of Neurotoxicity
Current research points to three primary mechanisms underlying the neurotoxicity of this compound: inhibition of Na+/K+-ATPase, disruption of the microtubule network, and induction of apoptosis.
Electrophysiological Perturbation via Na+/K+-ATPase Inhibition
This compound directly impacts neuronal excitability by inhibiting the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients across the neuronal membrane.[3][4] This inhibition leads to a reduction in the after-hyperpolarization (AHP) that follows an action potential, a phenomenon observed in leech sensory neurons.[3][5] This effect is not mediated by serotonergic or cyclic AMP (cAMP) signaling pathways, suggesting a direct interaction with the ion pump.[3] The disruption of ion homeostasis can lead to aberrant neuronal firing and may contribute to the observed neurotoxic symptoms in cases of human poisoning.[4]
Cytoskeletal Disruption through Microtubule Destabilization
This compound induces significant alterations to the neuronal cytoskeleton by inhibiting the polymerization of tubulin, the fundamental component of microtubules.[1] This leads to the aggregation of tubulin, a loss of neurites, and a distinct compaction of the microtubule network at the cell periphery in neuroblastoma cells.[1][6] Unlike many other microtubule-targeting agents, this compound does not appear to bind to the colchicine, taxol, or vinca-alkaloid binding sites on tubulin, suggesting a novel mechanism of action.[6]
References
- 1. Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. caspase3 assay [assay-protocol.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
Unlocking the Therapeutic Potential of Caulerpenyne and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caulerpenyne (CYN), a sesquiterpenoid isolated from marine algae of the Caulerpa genus, has emerged as a promising natural product with a diverse range of biological activities. Its unique chemical structure, characterized by a highly reactive diacetoxybutadiene moiety, underpins its potent cytotoxic, neurotoxic, and anti-inflammatory properties. This technical guide provides an in-depth exploration of this compound and its derivatives, summarizing their known bioactivities, detailing key experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics derived from marine natural products.
Quantitative Bioactivity of this compound
This compound has demonstrated significant inhibitory effects across various biological assays. The following tables summarize the key quantitative data reported in the literature, providing a comparative overview of its potency against different cellular targets and cancer cell lines.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Colorectal Cancer Cells | Colorectal Cancer | 6.1 and 7.7 | [1][2] |
| SK-N-SH | Neuroblastoma | 10 ± 2 | [3][4] |
Table 2: Enzyme and Protein Inhibition by this compound
| Target | Biological Effect | IC50 (µM) | Citation |
| Tubulin Polymerization (purified tubulin) | Inhibition of Microtubule Formation | 21 ± 2 | [3] |
| Tubulin Polymerization (microtubule proteins) | Inhibition of Microtubule Formation | 51 ± 6 | [3] |
Note: Limited quantitative data is currently available for specific synthetic or naturally occurring derivatives of this compound. The majority of published research focuses on the parent compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the bioactivity of this compound and its analogs. This section provides step-by-step protocols for key in vitro assays.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. For studies involving specific cell lines like WEHI-164, pre-incubation with actinomycin C1 (1 µg/mL) for 3 hours at 37°C may be required before seeding.
-
Compound Treatment: After 24 hours of incubation at 37°C and 5-6.5% CO₂, treat the cells with various concentrations of this compound or its derivatives.
-
MTT Addition: Following the desired incubation period with the test compound (e.g., 24 hours), add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5-6.5% CO₂).
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm should be used.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Lipoxygenase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in inflammatory pathways.
Protocol:
-
Reagent Preparation:
-
Enzyme Solution: Dissolve soybean lipoxygenase in 0.2 M borate buffer (pH 9.0) to a concentration of approximately 10,000 U/mL. Keep the solution on ice.[5]
-
Substrate Solution: Prepare a 250 µM solution of linoleic acid in borate buffer.[5]
-
Inhibitor Solution: Dissolve this compound or its derivatives in DMSO.[5]
-
-
Assay Procedure:
-
Measurement: Immediately measure the increase in absorbance at 234 nm for 5 minutes, taking readings every 30 seconds.[5]
-
Data Analysis: Calculate the percentage of inhibition compared to the control and determine the IC50 value.
Tubulin Polymerization Inhibition Assay
This method assesses the effect of a compound on the in vitro assembly of microtubules from purified tubulin.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified tubulin in a suitable buffer (e.g., PIPES buffer).
-
Prepare solutions of GTP and the test compound (this compound).
-
-
Assay Setup:
-
In a 96-well plate, add the tubulin solution.
-
Add the test compound at various concentrations.
-
Initiate polymerization by adding GTP and incubating at 37°C.
-
-
Measurement: Monitor the change in absorbance at 340 nm over time using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of treated samples with the control to determine the inhibitory effect and calculate the IC50 value.
Na+/K+-ATPase Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of the Na+/K+-ATPase enzyme, which is crucial for maintaining cellular ion gradients.
Protocol:
-
Enzyme Preparation: Prepare a membrane fraction containing Na+/K+-ATPase from a suitable tissue source.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, and NaCl.
-
Assay Procedure:
-
Add the membrane preparation to the reaction buffer with and without the specific Na+/K+-ATPase inhibitor ouabain (to differentiate Na+/K+-ATPase activity from other ATPases).
-
Add the test compound (this compound) at various concentrations.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined time (e.g., 15-30 minutes).
-
Stop the reaction by adding a solution to precipitate proteins (e.g., trichloroacetic acid).
-
-
Phosphate Measurement: Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method, such as the Fiske-Subbarow method.
-
Data Analysis: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity. Determine the percentage of inhibition by the test compound and calculate its IC50 value.
Signaling Pathways and Mechanisms of Action
This compound and other metabolites from Caulerpa exert their biological effects by modulating several key signaling pathways, ultimately leading to outcomes such as apoptosis and cell cycle arrest in cancer cells.
Anticancer Signaling Pathways
This compound is known to interfere with multiple signaling cascades that are critical for cancer cell survival and proliferation.[6] The diagram below illustrates the proposed mechanisms of action.
Caption: Overview of this compound's impact on key cellular processes leading to anticancer effects.
A more detailed view of the apoptotic pathway initiated by this compound involves the modulation of key regulatory proteins.
Caption: this compound-induced apoptosis pathway involving Bcl-2 family proteins and caspases.
Experimental Workflow for Bioactivity Screening
A systematic workflow is essential for the efficient screening and characterization of this compound derivatives.
Caption: A streamlined workflow for the screening and development of this compound derivatives.
Conclusion and Future Directions
This compound stands out as a marine natural product with significant therapeutic potential, particularly in the realm of oncology. Its ability to modulate multiple key cellular pathways provides a strong foundation for its further investigation. While the parent compound has been the primary focus of research to date, the exploration of its derivatives through synthetic chemistry presents a compelling avenue for the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols and pathway visualizations provided in this guide are intended to facilitate these future research endeavors, ultimately paving the way for the clinical translation of this compound-based therapeutics. Further studies elucidating the detailed structure-activity relationships of a broader range of this compound analogs are crucial to fully unlock the potential of this fascinating marine metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell growth inhibitory effects of this compound, a sesquiterpenoid from the marine algae Caulerpa taxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Caulerpa taxifolia has an antiproliferative activity on tumor cell line SK-N-SH and modifies the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Ecological Significance and Pharmacological Potential of Caulerpenyne in Invasive Caulerpa Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The marine green algae of the genus Caulerpa are notorious for their invasive potential, largely attributed to their chemical defense mechanisms. A key player in this defense is caulerpenyne (CYN), a sesquiterpenoid that is the most abundant secondary metabolite in several Caulerpa species, most notably the highly invasive Caulerpa taxifolia. This technical guide provides an in-depth exploration of the ecological significance of this compound, its role in the invasive success of Caulerpa, and its promising pharmacological activities. We present a comprehensive overview of its biological effects, supported by quantitative data, detailed experimental protocols for its study, and visualizations of its known mechanisms of action. This document is intended to serve as a valuable resource for researchers in marine ecology, natural products chemistry, and pharmacology, as well as professionals in the drug development industry.
Introduction
The proliferation of invasive marine species poses a significant threat to global biodiversity and the health of marine ecosystems. Among the most successful and ecologically damaging invasive seaweeds are species of the genus Caulerpa. The "killer alga," Caulerpa taxifolia, in particular, has demonstrated a remarkable ability to colonize and dominate new environments, often outcompeting native flora and fauna.[1] This invasive success is not solely due to its rapid growth and vegetative propagation but is also intricately linked to its potent chemical arsenal.
At the heart of this chemical defense lies this compound (CYN), a secondary metabolite that endows the alga with a range of protective properties.[2][3] Ecologically, CYN acts as a powerful deterrent to herbivores, making the alga unpalatable to most native grazers in the regions it invades.[2][3] It also exhibits antimicrobial and antifouling properties, further contributing to the alga's competitive advantage.
Beyond its ecological role, this compound has garnered significant interest from the scientific community for its diverse and potent biological activities. These include neurotoxic, cytotoxic, antiproliferative, and anti-inflammatory effects.[2][4][5] Such a broad spectrum of activity has positioned CYN as a promising lead compound for the development of new therapeutic agents, particularly in the field of oncology.
This guide aims to provide a comprehensive technical overview of this compound, bridging its ecological importance with its pharmacological potential. We will delve into the quantitative aspects of its production in different Caulerpa species, provide detailed methodologies for its extraction and analysis, and explore its mechanisms of action through signaling pathway diagrams.
Ecological Significance of this compound
The ecological success of invasive Caulerpa species is a multifaceted phenomenon, with chemical defense playing a pivotal role. This compound is the primary chemical shield employed by species like C. taxifolia, contributing significantly to their ability to establish and spread in new environments.
Chemical Defense Against Herbivory
One of the most well-documented ecological functions of this compound is its role as a feeding deterrent. In its native tropical waters, Caulerpa species are consumed by specialist herbivores that have adapted to their chemical defenses. However, in invaded temperate regions, native herbivores find the alga unpalatable due to the presence of CYN.[2][3] This lack of grazing pressure allows the invasive algae to grow unchecked, forming dense meadows that can displace native seagrasses and other algae.
Antimicrobial and Antifouling Properties
This compound also exhibits significant antimicrobial activity, inhibiting the growth of various marine bacteria and fungi.[2] This property likely helps to protect the alga from pathogenic infections and contributes to its overall fitness. Furthermore, the antifouling properties of CYN may prevent the settlement of larval stages of invertebrates and other organisms on the surface of the alga, keeping it clean for optimal photosynthesis.
Allelopathic Effects
There is evidence to suggest that this compound may have allelopathic effects, meaning it can inhibit the growth and development of competing organisms in its vicinity. This could be a contributing factor to the formation of dense, monospecific stands of invasive Caulerpa, as it may suppress the growth of native seaweeds and seagrasses.
Quantitative Analysis of this compound
The concentration of this compound can vary significantly between different Caulerpa species, and even within different parts of the same alga. Understanding these quantitative differences is crucial for assessing the ecological impact and pharmacological potential of various Caulerpa populations.
Table 1: this compound Concentration in Caulerpa Species
| Caulerpa Species | Tissue | Mean this compound Concentration (% of Dry Weight) | Reference |
| Caulerpa prolifera (native) | Fronds | 7.29 ± 0.64 | [2][6] |
| Stolons | Lower than fronds | [2][6] | |
| Caulerpa taxifolia (invasive) | Fronds | 5.47 ± 0.32 | [2][6] |
| Stolons | Lower than fronds | [2][6] | |
| Caulerpa racemosa (invasive) | Fronds | 0.43 ± 0.07 | [2][6] |
| Stolons | Relatively constant | [2][6] |
Biological Activities and Pharmacological Potential
This compound's potent biological activities have made it a subject of intense research for its potential therapeutic applications. Its effects on various cellular processes, particularly those related to cell division and signaling, are of significant interest.
Cytotoxic and Antiproliferative Activity
This compound has demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines.[4][5] This activity is primarily attributed to its ability to interfere with microtubule dynamics, a critical process for cell division.
Table 2: IC50 Values of this compound for Antiproliferative and Other Biological Activities
| Cell Line / Target | Biological Activity | IC50 Value (µM) | Reference |
| Colorectal Cancer Cells | Growth Inhibition | 6.1 and 7.7 | [4] |
| SK-N-SH (Neuroblastoma) | Proliferation Inhibition | 10 ± 2 | [5] |
| Pig Brain Purified Tubulin | Polymerization Inhibition | 21 ± 2 | [5] |
| Microtubule Proteins | Polymerization Inhibition | 51 ± 6 | [5] |
| Soybean Lipoxygenase | Enzyme Inhibition | 5.1 | [7][8] |
Neurotoxic Effects
The neurotoxic properties of this compound are well-documented and are largely due to its ability to inhibit the Na+/K+-ATPase pump in neurons.[9][10] This disruption of ion balance can lead to alterations in neuronal excitability and signaling.
Anti-inflammatory Activity
This compound has also been shown to possess anti-inflammatory properties, primarily through the inhibition of lipoxygenase, an enzyme involved in the inflammatory cascade.[7][8]
Mechanisms of Action
The diverse biological activities of this compound stem from its interaction with key cellular targets and its modulation of critical signaling pathways.
Disruption of Microtubule Dynamics
A primary mechanism of action for this compound's antiproliferative effects is its ability to disrupt the normal dynamics of microtubules.[5] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is responsible for chromosome segregation during cell division. By interfering with microtubule polymerization, this compound can arrest the cell cycle and induce apoptosis (programmed cell death).
Inhibition of Na+/K+-ATPase
This compound's neurotoxic effects are primarily mediated by its inhibition of the Na+/K+-ATPase pump, an essential enzyme for maintaining the electrochemical gradients across neuronal membranes.[9][10]
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and biological evaluation of this compound.
Extraction and Purification of this compound
Protocol:
-
Sample Preparation: Collect fresh Caulerpa fronds and stolons. Rinse with seawater to remove debris and epiphytes. The material can be used immediately or flash-frozen in liquid nitrogen and stored at -80°C.
-
Extraction: Homogenize the algal material in a blender with a mixture of methanol and dichloromethane (1:1 v/v). Perform the extraction at a low temperature to minimize degradation of the target compound.
-
Filtration and Partitioning: Filter the homogenate to remove solid residues. The resulting filtrate is then partitioned with water to separate the organic and aqueous phases. This compound will be in the organic phase.
-
Concentration: Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing this compound are pooled and further purified by high-performance liquid chromatography (HPLC) to yield pure this compound.
Quantification by HPLC
Protocol:
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol of a known concentration. Generate a series of standard solutions by serial dilution.
-
Sample Preparation: Extract a known weight of dried algal material with methanol. Filter the extract through a 0.45 µm syringe filter.
-
HPLC Analysis: Inject the standards and samples onto a C18 reverse-phase HPLC column. Use an isocratic mobile phase of methanol and water. Detection is typically performed using a UV detector at a wavelength of 254 nm.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the calibration curve to determine the concentration of this compound in the samples.
In Vitro Cytotoxicity Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Tubulin Polymerization Assay
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., PIPES buffer) containing GTP. Keep the solution on ice.
-
Assay Setup: In a 96-well plate, add the polymerization buffer, a fluorescent reporter that binds to polymerized microtubules, and various concentrations of this compound or a control compound (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor).
-
Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C. Add the tubulin solution to each well to initiate polymerization.
-
Kinetic Measurement: Measure the fluorescence intensity at regular intervals over a period of 60-90 minutes. The increase in fluorescence corresponds to the rate of tubulin polymerization.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the rate of polymerization (Vmax) and the maximum polymer mass. Determine the IC50 value for the inhibition of tubulin polymerization.[4]
Na+/K+-ATPase Inhibition Assay
Protocol:
-
Enzyme Preparation: Prepare a microsomal fraction rich in Na+/K+-ATPase from a suitable tissue source (e.g., rat brain).
-
Assay Reaction: In a reaction mixture containing buffer, MgCl2, KCl, and NaCl, add the enzyme preparation and various concentrations of this compound. Include a control without the inhibitor and a blank with ouabain (a specific Na+/K+-ATPase inhibitor) to determine the ouabain-sensitive ATPase activity.
-
Initiation of Reaction: Start the reaction by adding ATP. Incubate at 37°C for a defined period.
-
Termination and Phosphate Measurement: Stop the reaction by adding a solution that also allows for the colorimetric determination of the inorganic phosphate (Pi) released from ATP hydrolysis.
-
Data Analysis: Measure the absorbance of the colored product. The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity. Determine the IC50 value for this compound's inhibition of the enzyme.
Conclusion and Future Directions
This compound stands out as a fascinating and ecologically significant natural product. Its role as a chemical defense agent is a key factor in the invasive success of Caulerpa species, with profound consequences for marine ecosystems. Simultaneously, its potent and diverse biological activities make it a valuable lead compound for drug discovery, particularly in the realm of anticancer and anti-inflammatory therapies.
The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound. Future research should focus on several key areas:
-
Elucidating Detailed Signaling Pathways: While the primary mechanisms of action are being unraveled, a more comprehensive understanding of the downstream signaling cascades affected by this compound is needed.
-
In Vivo Efficacy and Toxicity Studies: To translate the promising in vitro results into clinical applications, rigorous in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of this compound.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective drug candidates with improved pharmacological profiles.
-
Ecological Modeling: Further research into the quantitative variations of this compound in different Caulerpa populations and under various environmental conditions will enhance our ability to predict and manage the spread of these invasive species.
References
- 1. cohesionbio.com [cohesionbio.com]
- 2. assaygenie.com [assaygenie.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ATPase Assay Kit. Colorimetric. Quantitative. (ab234055) | Abcam [abcam.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. The sesquiterpene this compound from Caulerpa spp. is a lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a toxin from the seaweed Caulerpa taxifolia, depresses afterhyperpolarization in invertebrate neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurotoxic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Caulerpenyne from Macroalgae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caulerpenyne is a sesquiterpenoid secondary metabolite produced by green macroalgae of the genus Caulerpa. It is of significant interest to the pharmaceutical and biotechnology sectors due to its wide range of biological activities, including cytotoxic, antibacterial, and neurotoxic effects.[1][2] The inherent chemical instability of this compound, particularly its susceptibility to enzymatic degradation upon tissue damage, presents a significant challenge for its efficient extraction and purification.[3][4][5]
These application notes provide detailed protocols for the extraction and purification of this compound, with a focus on methods that mitigate its degradation and maximize yield and purity. The protocols are designed to be a valuable resource for researchers involved in natural product chemistry, drug discovery, and marine biotechnology.
Extraction of this compound
The choice of extraction method is critical for obtaining high yields of this compound while minimizing its degradation. The primary challenge is to prevent the activity of endogenous esterases, which are released upon cell lysis and rapidly transform this compound into reactive aldehydes.[4][5]
Comparison of Extraction Methods
Two primary methods for the extraction of this compound are presented below: a conventional methanol extraction and a recommended shock-freezing ethyl acetate extraction that significantly improves yield by preventing enzymatic degradation.
| Method | Solvent | Key Feature | Relative Yield | Reference |
| Conventional Extraction | Methanol | Algae is submerged in methanol and frozen. | Baseline | [4] |
| Shock-Freezing Extraction | Ethyl Acetate | Algae is flash-frozen in liquid nitrogen before extraction to deactivate enzymes. | ~ 2-fold higher than conventional method | [3][4] |
Table 1: Comparison of this compound Extraction Methods
Experimental Protocols
This method is recommended for maximizing the yield of intact this compound by preventing enzymatic degradation.
Materials:
-
Fresh Caulerpa spp. macroalgae
-
Liquid nitrogen
-
Ethyl acetate (ACS grade or higher)
-
4-methoxyacetophenone (internal standard, optional)
-
Mortar and pestle or a suitable grinder
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Harvesting and Preparation: Harvest fresh Caulerpa algae and gently rinse with seawater to remove debris and epiphytes. Pat dry with a paper towel.
-
Shock-Freezing: Immediately flash-freeze the algal material in liquid nitrogen. This step is crucial to deactivate degradative enzymes.[3][4]
-
Grinding: Grind the frozen algae to a fine powder using a pre-chilled mortar and pestle or a grinder.
-
Extraction: Transfer the powdered algae to a centrifuge tube and add ethyl acetate at a ratio of 1 mL of solvent per gram of fresh weight of algae.[4] If using an internal standard, add 4-methoxyacetophenone to the ethyl acetate to a final concentration of 1 mg/mL.
-
Homogenization: Vigorously vortex or shake the mixture for 1-2 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the algal debris.
-
Collection of Supernatant: Carefully decant the ethyl acetate supernatant, which contains the crude this compound extract.
-
Concentration: Concentrate the extract using a rotary evaporator at a reduced pressure and a temperature not exceeding 45°C to avoid thermal degradation.[6]
-
Storage: Store the concentrated extract at -20°C or below in an airtight container to prevent degradation.
This is a more traditional method, but it is associated with lower yields due to enzymatic degradation of this compound.[4]
Materials:
-
Fresh Caulerpa spp. macroalgae
-
Methanol (ACS grade or higher)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Harvesting and Preparation: Harvest and rinse the algae as described in Protocol 1.
-
Extraction: Submerge the fresh algae in methanol at a ratio of 10 mL of solvent per gram of fresh weight of algae.[4]
-
Freezing: Freeze the algae-methanol mixture overnight at -20°C.
-
Thawing and Homogenization: Allow the mixture to thaw and then homogenize using a blender or homogenizer.
-
Centrifugation: Centrifuge the homogenate to pellet the solid material.
-
Collection of Supernatant: Collect the methanolic supernatant.
-
Concentration: Concentrate the extract using a rotary evaporator.
-
Storage: Store the extract at -20°C.
Advanced Extraction Methods (Considerations for Method Development)
While not yet specifically documented for this compound, advanced extraction techniques have been successfully applied to other metabolites from Caulerpa and may be adaptable for this compound extraction.
| Method | Principle | Potential Advantages | Reference (for Caulerpin) |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and rupture algal cells. | Rapid extraction, reduced solvent consumption. | [3] |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Can be performed at lower temperatures, preserving thermolabile compounds. | [3] |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | High extraction efficiency. | [3] |
Table 2: Advanced Extraction Methods for Consideration
Purification of this compound
Following extraction, the crude extract contains a mixture of compounds, including pigments, lipids, and other secondary metabolites. Purification is necessary to isolate this compound.
Comparison of Purification Methods
Centrifugal Partition Chromatography (CPC) has been shown to be a highly efficient method for the purification of this compound, offering significant advantages over classical column chromatography.
| Method | Principle | Purity | Recovery | Key Advantages | Reference |
| Classical Column Chromatography | Solid-liquid adsorption chromatography (e.g., silica gel, Florisil). | Moderate | Variable | Widely available and understood. | [4] |
| Centrifugal Partition Chromatography (CPC) | Liquid-liquid partition chromatography without a solid support. | > 99% | > 95% | High resolution, high sample loading, no irreversible adsorption, reduced solvent consumption. | [7] |
| High-Performance Liquid Chromatography (HPLC) | High-pressure liquid chromatography with a solid stationary phase. | High | Good | Excellent for analytical quantification and can be scaled for preparative purification. | [1] |
Table 3: Comparison of this compound Purification Methods
Experimental Protocols
CPC is a preparative liquid-liquid chromatography technique that separates compounds based on their differential partitioning between two immiscible liquid phases.
Materials and Equipment:
-
Centrifugal Partition Chromatograph
-
Crude this compound extract
-
A suitable biphasic solvent system (e.g., a variation of the heptane/ethyl acetate/methanol/water system)
-
Fraction collector
-
HPLC system for fraction analysis
Procedure:
-
Solvent System Selection: The selection of the biphasic solvent system is critical. The ideal system will provide a partition coefficient (K) for this compound that allows for good separation from impurities. A common starting point is the Arizona system (heptane-ethyl acetate-methanol-water) in various ratios.[1]
-
System Preparation: Prepare the biphasic solvent system and degas both phases.
-
CPC Operation:
-
Fill the CPC rotor with the stationary phase.
-
Set the desired rotation speed.
-
Pump the mobile phase through the system until hydrostatic equilibrium is reached.
-
-
Sample Injection: Dissolve the crude extract in the mobile phase and inject it into the CPC system.
-
Elution and Fraction Collection: Elute the sample with the mobile phase and collect fractions using a fraction collector.
-
Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Pooling and Concentration: Pool the pure fractions and concentrate them to obtain purified this compound.
Preparative HPLC can be used to obtain highly pure this compound.
Materials and Equipment:
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
Preparative HPLC column (e.g., C18)
-
Crude or partially purified this compound extract
-
HPLC-grade solvents for the mobile phase
-
Fraction collector
Procedure:
-
Method Development: Develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient for separating this compound from impurities. A typical mobile phase could be a gradient of water and acetonitrile or methanol.
-
Sample Preparation: Dissolve the extract in the initial mobile phase composition and filter through a 0.45 µm filter.
-
Preparative HPLC Run:
-
Equilibrate the preparative column with the initial mobile phase.
-
Inject the sample onto the column.
-
Run the gradient method developed in the analytical stage, adjusting the flow rate for the larger column.
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Purity Analysis: Assess the purity of the collected fractions using analytical HPLC.
-
Concentration: Pool the pure fractions and remove the solvent under reduced pressure.
Visualizations
Workflow for this compound Extraction and Purification
Figure 1: Recommended workflow for the extraction and purification of this compound.
Enzymatic Degradation Pathway of this compound
Figure 2: Enzymatic degradation pathway of this compound upon tissue wounding.
References
- 1. researchgate.net [researchgate.net]
- 2. files.plytix.com [files.plytix.com]
- 3. Microwave irradiation is a suitable method for caulerpin extraction from the green algae Caulerpa racemosa (Chlorophyta, Caulerpaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation and Purification of Caulerpenyne using HPLC and CPC Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caulerpenyne is a cytotoxic sesquiterpenoid first isolated from the green alga Caulerpa prolifera. This marine natural product exhibits a wide range of biological activities, including antibacterial and antitumor properties, making it a molecule of significant interest for drug discovery and development.[1] this compound's mechanism of action involves the disruption of microtubule dynamics and modulation of various signaling pathways, including those involving AMPK, GRP78, and Na+/K+-ATPase. The high reactivity of its diacetoxybutadiene moiety is believed to be crucial for its bioactivity.
The isolation of this compound from its natural source, primarily invasive algae of the genus Caulerpa such as Caulerpa taxifolia, presents a unique opportunity for the valorization of a biomass that poses ecological threats.[1][2] Efficient purification of this compound is paramount for further pharmacological studies. This document provides detailed application notes and protocols for the isolation and purification of this compound using High-Performance Liquid Chromatography (HPLC) and Centrifugal Partition Chromatography (CPC), with a comparative analysis of the two techniques.
Application Notes
Biological Activity of this compound:
This compound has been shown to exert its cytotoxic effects through multiple mechanisms. It can disrupt the microtubule network in cancer cells, leading to cell cycle arrest and apoptosis. Furthermore, it has been reported to modulate key signaling proteins involved in cellular stress and metabolism, such as AMP-activated protein kinase (AMPK) and Glucose-Regulated Protein 78 (GRP78). Its neurotoxic effects are attributed to the inhibition of Na+/K+-ATPase. This diverse range of biological targets makes this compound a promising candidate for the development of novel therapeutics.
Chromatographic Purification Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purification of natural products.[3] It utilizes a solid stationary phase packed into a column and a liquid mobile phase that is pumped through the column at high pressure. Separation is achieved based on the differential partitioning of the analyte between the two phases. For this compound, a lipophilic compound, reversed-phase HPLC is the method of choice, where a nonpolar stationary phase is used with a polar mobile phase. While effective, traditional preparative HPLC can be time-consuming and solvent-intensive for large-scale purification.
-
Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatographic technique that uses a centrifugal force to hold a liquid stationary phase in a rotor while a liquid mobile phase is pumped through it.[4] This support-free system avoids irreversible adsorption of the sample onto a solid support, leading to high recovery rates.[5] For the purification of this compound, CPC has been shown to be a more efficient and scalable alternative to classical chromatographic methods, offering a simpler and faster process.[1]
Experimental Protocols
1. Extraction of this compound from Caulerpa taxifolia
To prevent enzymatic degradation of this compound upon tissue damage, a rapid extraction protocol is crucial.[6][7]
-
Materials:
-
Fresh or frozen Caulerpa taxifolia
-
Liquid nitrogen
-
Mortar and pestle
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
-
Protocol:
-
Immediately freeze the collected algal material in liquid nitrogen.
-
Grind the frozen algae to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered algae to a flask and add ethyl acetate (e.g., 10 mL per gram of fresh weight).
-
Stir the mixture vigorously for 1-2 hours at room temperature.
-
Filter the extract through a Büchner funnel to remove the solid algal residue.
-
Wash the residue with additional ethyl acetate to ensure complete extraction.
-
Combine the filtrates and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C to obtain a viscous green oil.
-
Store the crude extract at -20°C until further purification.
-
2. Purification of this compound by Preparative HPLC
-
Instrumentation:
-
Preparative HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Fraction collector
-
-
Mobile Phase:
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Protocol:
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Set up the HPLC system with the following parameters (example):
-
Flow rate: 15 mL/min
-
Detection wavelength: 254 nm
-
Gradient: Start with 60% B, increase to 100% B over 30 minutes, hold at 100% B for 10 minutes.
-
-
Inject the sample onto the column.
-
Collect fractions corresponding to the major peak, which is typically this compound.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound.
-
3. Purification of this compound by Centrifugal Partition Chromatography (CPC)
-
Instrumentation:
-
Centrifugal Partition Chromatograph
-
-
Solvent System:
-
A biphasic solvent system is required. A common system for lipophilic compounds is a mixture of heptane, ethyl acetate, methanol, and water. The optimal ratio needs to be determined empirically, for example, by shake-flask method to assess the partition coefficient (K) of this compound.
-
-
Protocol:
-
Prepare the biphasic solvent system and thoroughly degas both phases.
-
Fill the CPC rotor with the stationary phase (either the upper or lower phase, depending on the elution mode).
-
Set the rotor to the desired speed (e.g., 1000-2000 rpm).
-
Pump the mobile phase through the system until hydrostatic equilibrium is reached.
-
Dissolve the crude extract in a mixture of both phases.
-
Inject the sample into the system.
-
Elute with the mobile phase at a constant flow rate.
-
Monitor the effluent with a UV detector and collect fractions.
-
Analyze the fractions for purity by analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to yield pure this compound.
-
Data Presentation
Table 1: Comparison of HPLC and CPC for this compound Purification
| Parameter | Preparative HPLC | Centrifugal Partition Chromatography (CPC) |
| Principle | Solid-liquid adsorption | Liquid-liquid partitioning |
| Stationary Phase | Solid (e.g., C18 silica) | Liquid |
| Sample Recovery | Generally lower due to potential irreversible adsorption | High (>95%) |
| Solvent Consumption | High | Moderate to high, but solvents can be recycled |
| Scalability | Limited by column size and pressure | Readily scalable |
| Processing Time | Can be lengthy for large samples | Generally faster for large samples |
| Purity Achieved | High (>98%) | High (>98%) |
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurotoxic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. The Caulerpa Pigment Caulerpin Inhibits HIF-1 Activation and Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Testing of Caulerpenyne's Antiproliferative Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the in vitro evaluation of the antiproliferative activity of Caulerpenyne, a marine-derived sesquiterpenoid with promising anticancer properties. Detailed protocols for assessing cytotoxicity, cell cycle arrest, and apoptosis induction are presented, along with methodologies for investigating the underlying molecular mechanisms.
Introduction
This compound (Cau), a major secondary metabolite isolated from the green algae of the Caulerpa genus, has demonstrated significant growth-inhibitory effects against various human cancer cell lines.[1] Its mechanism of action involves the disruption of microtubule dynamics, induction of cell cycle arrest, and activation of apoptotic pathways, making it a compound of interest for oncological research and drug development.[2][3] These application notes offer standardized protocols to enable researchers to systematically investigate the antiproliferative potential of this compound in a laboratory setting.
Data Presentation
The following tables summarize the reported antiproliferative activity of this compound against various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| Colorectal Cancer Cells | Colorectal | 6.1 - 7.7 | Not Specified | [1] |
| SK-N-SH | Neuroblastoma | 10 ± 2 | 2 hours | [2] |
Table 2: Effects of this compound on Microtubule Polymerization
| System | IC50 (µM) | Incubation Time | Reference |
| Pig brain purified tubulin | 21 ± 2 | 35 minutes | [2] |
| Microtubule proteins | 51 ± 6 | 35 minutes | [2] |
Experimental Protocols
Assessment of Antiproliferative Activity
Two robust and widely used colorimetric assays, the MTT and Sulforhodamine B (SRB) assays, are recommended for determining the cytotoxic and cytostatic effects of this compound.
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell line (e.g., colorectal, neuroblastoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO < 0.5%).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay is based on the measurement of cellular protein content.
Materials:
-
This compound
-
Adherent cancer cell line
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid and allow them to air dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Mechanistic Studies
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound-treated and control cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization (for adherent cells) or centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing. Fix overnight at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest 1-5 x 10⁵ cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[4]
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)
-
This compound-treated and control cells
-
Microplate reader
Protocol:
-
Cell Lysate Preparation: Lyse 2-5 x 10⁶ cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes. Centrifuge and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Reaction: To each well of a 96-well plate, add 50 µL of 2X Reaction Buffer and 100-200 µg of protein lysate. Add 5 µL of the DEVD-pNA substrate.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Absorbance Measurement: Read the absorbance at 405 nm.
-
Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold increase in caspase-3 activity.
This technique is used to detect changes in the expression levels of proteins involved in apoptosis, such as p53, Bcl-2, and Bax.
Materials:
-
This compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and capture the chemiluminescent signal.
-
Data Analysis: Perform densitometry analysis and normalize the band intensity of target proteins to the loading control (β-actin).
Mandatory Visualizations
Caption: Experimental workflow for in vitro testing of this compound.
Caption: this compound-induced cell cycle arrest.
Caption: Proposed apoptotic pathway induced by this compound.
References
Application Notes and Protocols for In Vivo Evaluation of Caulerpenyne's Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caulerpenyne (CYN) is a sesquiterpenoid isolated from green algae of the genus Caulerpa.[1] In vitro studies have demonstrated its potential as a therapeutic agent, exhibiting a range of biological activities including antiproliferative, neurotoxic, and anti-inflammatory effects. The primary mechanisms of action identified to date include the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells, and the inhibition of Na+/K+-ATPase, which underlies its neurotoxic properties.[2][3]
These application notes provide detailed protocols for developing and utilizing in vivo models to evaluate the efficacy of this compound across its key bioactivities. The following sections offer guidance on establishing appropriate animal models, administering the compound, and assessing its therapeutic potential through a variety of quantitative and qualitative endpoints.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the in vivo experiments described in the protocols.
Table 1: In Vivo Anticancer Efficacy of this compound in Xenograft Models
| Animal Model | Tumor Type | Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Nude Mouse | Neuroblastoma (SK-N-SH) | Vehicle Control | - | Daily, i.p. | 0 | ||
| This compound | 10 | Daily, i.p. | |||||
| This compound | 25 | Daily, i.p. | |||||
| This compound | 50 | Daily, i.p. | |||||
| Positive Control | |||||||
| Nude Mouse | Colorectal (HCT116) | Vehicle Control | - | Daily, i.p. | 0 | ||
| This compound | 10 | Daily, i.p. | |||||
| This compound | 25 | Daily, i.p. | |||||
| This compound | 50 | Daily, i.p. | |||||
| Positive Control |
Table 2: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema
| Animal Model | Treatment Group | Dose (mg/kg) | Paw Volume (mL) ± SD (Pre-injection) | Paw Volume (mL) ± SD (Post-injection) | Edema Inhibition (%) |
| Wistar Rat | Vehicle Control | - | 0 | ||
| This compound | 10 | ||||
| This compound | 25 | ||||
| This compound | 50 | ||||
| Indomethacin (Positive Control) | 10 |
Table 3: In Vivo Neurotoxicity Assessment of this compound
| Animal Model | Behavioral Test | Treatment Group | Dose (mg/kg) | Latency to Fall (s) ± SD (Rotarod) | Distance Traveled in Center (cm) ± SD (Open Field) |
| Sprague-Dawley Rat | Rotarod | Vehicle Control | - | ||
| This compound | 10 | ||||
| This compound | 25 | ||||
| This compound | 50 | ||||
| Open Field | Vehicle Control | - | |||
| This compound | 10 | ||||
| This compound | 25 | ||||
| This compound | 50 |
Experimental Protocols
Protocol 1: Evaluation of Anticancer Efficacy in a Murine Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to assess the antitumor activity of this compound.
1.1. Cell Culture and Preparation
-
Culture human cancer cell lines (e.g., neuroblastoma SK-N-SH, colorectal HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
1.2. Xenograft Implantation
-
Use immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old).
-
Anesthetize the mouse using a suitable anesthetic.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of the mouse.
-
Monitor the mice for tumor formation.
1.3. This compound Administration
-
Vehicle Preparation: Due to its lipophilic nature, this compound should be dissolved in a vehicle suitable for in vivo administration, such as a mixture of DMSO, Cremophor EL, and saline. A pilot study to determine the optimal and non-toxic vehicle composition is recommended.
-
Dosing: The optimal dose of this compound must be determined through a Maximum Tolerated Dose (MTD) study. Based on in vitro IC50 values (typically in the low micromolar range), a starting dose for the MTD study could be in the range of 10-50 mg/kg.
-
Once tumors are palpable and reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (or vehicle control) via intraperitoneal (i.p.) injection daily or on a predetermined schedule.
1.4. Efficacy Assessment
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[4]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Histopathological Analysis: Fix a portion of the tumor in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess tumor morphology.[5]
-
Immunohistochemistry (IHC):
Workflow for in vivo anticancer efficacy testing of this compound.
Protocol 2: Evaluation of Anti-inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model
This protocol is a standard method for screening acute anti-inflammatory activity.[10][11][12][13]
2.1. Animal Preparation
-
Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Fast the animals overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
2.2. This compound Administration
-
Administer this compound (dissolved in a suitable vehicle) orally or via i.p. injection at various doses (e.g., 10, 25, 50 mg/kg).
-
Administer a positive control drug (e.g., Indomethacin, 10 mg/kg) to a separate group.
-
Administer the vehicle to the control group.
2.3. Induction and Assessment of Inflammation
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
At the end of the experiment, euthanize the animals and collect paw tissue for histopathological analysis and measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA or qPCR.[14][15][16]
Workflow for in vivo anti-inflammatory efficacy testing.
Protocol 3: Evaluation of Neurotoxic Effects
This protocol utilizes behavioral tests to assess the potential neurotoxicity of this compound.
3.1. Animal Preparation and Dosing
-
Use adult male Sprague-Dawley rats (250-300 g).
-
House the animals individually and allow them to acclimate to the testing room for at least 1 hour before each test.
-
Administer this compound at various doses (e.g., 10, 25, 50 mg/kg, i.p.) or vehicle control.
-
Conduct behavioral tests at the time of expected peak plasma concentration of this compound (to be determined by pharmacokinetic studies).
3.2. Rotarod Test
-
Apparatus: An accelerating rotarod apparatus.
-
Procedure:
-
Habituate the rats to the rotarod at a low speed (e.g., 4 rpm) for 5 minutes for 2-3 days before the test.
-
On the test day, place the rat on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 3 trials with a rest interval of at least 15 minutes between trials.[17][18][19][20][21]
-
3.3. Open Field Test
-
Apparatus: A square arena (e.g., 50x50 cm) with walls.
-
Procedure:
-
Gently place the rat in the center of the open field.
-
Allow the rat to explore the arena for a set period (e.g., 5-10 minutes).
-
Use a video tracking system to record and analyze the following parameters:
-
3.4. Data Analysis
-
Compare the performance of this compound-treated groups with the vehicle control group for each behavioral test.
-
A significant decrease in the latency to fall in the rotarod test may indicate motor coordination deficits.
-
Changes in locomotor activity and a preference for the periphery in the open field test can suggest anxiety-like behavior or general motor impairment.
Signaling pathways affected by this compound.
Concluding Remarks
The protocols outlined above provide a framework for the in vivo evaluation of this compound's therapeutic potential. It is imperative to conduct preliminary studies to determine the maximum tolerated dose and optimal vehicle for administration. The use of appropriate positive and negative controls is crucial for the validation of these models. The data generated from these studies will be instrumental in elucidating the in vivo efficacy and safety profile of this compound, and will guide its further development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a toxin from the seaweed Caulerpa taxifolia, depresses afterhyperpolarization in invertebrate neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. Quantitative immunohistochemistry for evaluating the distribution of Ki67 and other biomarkers in tumor sections and use of the method to study repopulation in xenografts after treatment with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineered hUCMSC-derived extracellular vesicles deliver circ-0000258 to restore p53-mediated tumor suppression in papillary thyroid carcinoma | springermedizin.de [springermedizin.de]
- 8. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 9. Video: The TUNEL Assay [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 12. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nel.edu [nel.edu]
- 17. Rotarod test in rats [protocols.io]
- 18. biomed-easy.com [biomed-easy.com]
- 19. Rotarod for Rats and Mice | Standard Test for Motor Coordination, Balance & Fatigue [bioseb.com]
- 20. researchgate.net [researchgate.net]
- 21. albany.edu [albany.edu]
- 22. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Open field test for mice [protocols.io]
- 24. anilocus.com [anilocus.com]
- 25. How Does an Open Field Activity Test Work? [sandiegoinstruments.com]
- 26. Equipment | Mouse Behavior Core [behavior.hms.harvard.edu]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Caulerpenyne Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the techniques for synthesizing Caulerpenyne analogs and protocols for studying their structure-activity relationships (SAR). This compound, a sesquiterpenoid isolated from the green algae of the genus Caulerpa, has demonstrated a range of biological activities, including potent antiproliferative, neurotoxic, and anti-inflammatory effects.[1][2][3] The modification of its chemical structure offers a promising avenue for the development of novel therapeutic agents.
Introduction to this compound and its Biological Activities
This compound is the primary secondary metabolite produced by several species of Caulerpa algae.[1] Its unique chemical structure, featuring a bis-enol acetate group, is believed to be responsible for its significant biological actions.[1] The compound has been shown to exert its cytotoxic effects through various mechanisms, most notably by inhibiting tubulin polymerization, a critical process in cell division.[4][5] This disruption of the microtubule network leads to cell cycle arrest and apoptosis, making this compound and its analogs attractive candidates for anticancer drug discovery.[4][6]
Furthermore, this compound has been identified as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory cascade.[7] This suggests potential applications for its derivatives in the treatment of inflammatory diseases. The neurotoxic effects of this compound have also been documented, primarily through its action on the Na+/K+-ATPase pump in neurons.[8][9]
Synthesis of this compound Analogs
The total synthesis of this compound and its analogs is a complex process that allows for the systematic modification of its structure to probe the key features responsible for its biological activity. A common strategy involves the convergent synthesis of key fragments, followed by their coupling to assemble the final molecule.
Key Synthetic Strategies
A crucial step in the synthesis of many this compound analogs is the Stille cross-coupling reaction .[10] This palladium-catalyzed reaction is used to form a carbon-carbon bond between an organotin compound and an organic halide, enabling the construction of the complex carbon skeleton of the sesquiterpenoid.[10]
The synthesis of this compound analogs with modified side chains or altered stereochemistry allows for a detailed exploration of the SAR. For instance, the synthesis of four analog terpenoids isolated from Caulerpa taxifolia has been achieved with controlled stereoselectivity of the double bonds.[6]
General Experimental Workflow for Synthesis
The following diagram outlines a generalized workflow for the synthesis of this compound analogs, highlighting the key stages from starting materials to the final purified compounds.
Caption: A generalized workflow for the synthesis of this compound analogs.
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for identifying the pharmacophore of this compound and for designing more potent and selective analogs. By systematically altering different parts of the molecule, researchers can determine which functional groups and structural features are critical for biological activity.
SAR for Tubulin Polymerization Inhibition
The inhibition of tubulin polymerization is a key mechanism of action for the antiproliferative activity of this compound. SAR studies have focused on modifications of the sesquiterpenoid core and the diacetoxybutadiene side chain.
| Compound | Modification | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |
| (+)-Caulerpenyne | Natural Product | 14 ± 2 | [6] |
| (-)-Caulerpenyne | Enantiomer of Natural Product | > 100 | [6] |
| iso-(+)-Caulerpenyne | Isomer | > 100 | [6] |
| iso-(-)-Caulerpenyne | Isomer | > 100 | [6] |
| Analog 2 (racemic) | Dihydrorhipocephalin | > 100 | [6] |
| Analog 3 (iso-(+)) | Taxifolial A isomer | > 100 | [6] |
| Analog 3 (iso-(-)) | Taxifolial A isomer | > 100 | [6] |
| Analog 3 ((+)) | Taxifolial A | > 100 | [6] |
| Analog 3 ((-)) | Taxifolial A | > 100 | [6] |
| Analog 4 ((+)) | Dihydrorhipocephalin isomer | > 100 | [6] |
| Analog 4 ((-)) | Dihydrorhipocephalin isomer | > 100 | [6] |
These results indicate a high degree of stereospecificity for the interaction with tubulin, with only the natural (+)-Caulerpenyne enantiomer showing significant activity.
SAR for 5-Lipoxygenase Inhibition
This compound's ability to inhibit 5-lipoxygenase suggests its potential as an anti-inflammatory agent.
| Compound | IC50 (µM) for Soybean Lipoxygenase Inhibition | Reference |
| This compound | 5.1 | [11] |
Further SAR studies are needed to explore the structural requirements for potent 5-LOX inhibition by this compound analogs.
Experimental Protocols
General Protocol for Stille Cross-Coupling
The following is a general protocol for a Stille cross-coupling reaction, a key step in the synthesis of many this compound analogs. This protocol is based on established methods and may require optimization for specific substrates.[1]
Materials:
-
Anhydrous, degassed solvent (e.g., DMF, toluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if necessary, e.g., AsPh₃)
-
Copper(I) iodide (CuI) (optional, as a co-catalyst)
-
Organotin reagent (e.g., a vinylstannane fragment)
-
Organic halide or triflate (e.g., a vinyl iodide fragment)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand (if used), and CuI (if used).
-
Add the anhydrous, degassed solvent.
-
Add the organic halide or triflate and the organotin reagent.
-
Heat the reaction mixture to the appropriate temperature (typically between 60-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction by quenching with an appropriate reagent (e.g., aqueous KF solution to remove tin byproducts) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for In Vitro Tubulin Polymerization Assay
This protocol describes a turbidimetric assay to measure the effect of this compound analogs on tubulin polymerization.[8][12]
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂)
-
GTP solution (e.g., 10 mM)
-
Glycerol
-
Test compounds (this compound analogs) dissolved in DMSO
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare a tubulin solution in ice-cold polymerization buffer.
-
In a 96-well plate, add the desired concentration of the test compound or vehicle control (DMSO).
-
Add the tubulin solution to each well and mix gently.
-
Initiate polymerization by adding GTP and incubating the plate at 37 °C in the spectrophotometer.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance as a function of time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximum polymer mass for each condition.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway of this compound-Induced Cytotoxicity
This compound and its analogs can induce cytotoxicity through multiple signaling pathways. The primary mechanism involves the disruption of the microtubule network, leading to cell cycle arrest and apoptosis.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. abscience.com.tw [abscience.com.tw]
- 6. mdpi.com [mdpi.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. First total synthesis of (+/-)-taxifolial a and (+/-)-iso-caulerpenyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hedycaryol – Central Intermediates in Sesquiterpene Biosynthesis, Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
Application Notes and Protocols for Determining the Mechanism of Action of Caulerpenyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for elucidating the multifaceted mechanism of action of Caulerpenyne, a marine natural product with significant therapeutic potential.
Introduction to this compound and its Bioactivities
This compound is a sesquiterpenoid isolated from green algae of the Caulerpa genus. It has demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neurotoxic effects. Understanding the precise molecular mechanisms underlying these activities is crucial for its development as a therapeutic agent. This document outlines key assays to investigate its effects on enzyme activity, cell viability, apoptosis, and cell cycle progression.
Enzyme Inhibition Assays
This compound has been identified as an inhibitor of several key enzymes. The following protocols are designed to characterize its inhibitory potential.
Lipoxygenase Inhibition Assay
Lipoxygenases are enzymes involved in the inflammatory cascade. This compound has been shown to be an uncompetitive inhibitor of this enzyme.[1][2][3]
Protocol:
-
Reagent Preparation:
-
Soybean lipoxygenase (LOX) solution (e.g., 10,000 U/mL in borate buffer).
-
Linoleic acid (substrate) solution (e.g., 10 mM in ethanol).
-
Borate buffer (pH 9.0).
-
This compound stock solution (in a suitable solvent like DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add 200 µL of borate buffer to each well.
-
Add 10 µL of various concentrations of this compound to the test wells. Add 10 µL of solvent to the control wells.
-
Add 10 µL of LOX solution to all wells and incubate at room temperature for 5 minutes.
-
Initiate the reaction by adding 10 µL of linoleic acid solution.
-
Measure the absorbance at 234 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of this compound concentration.
-
To determine the type of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and plotting the data using Lineweaver-Burk or Michaelis-Menten kinetics.
-
Pancreatic Lipase Inhibition Assay
Pancreatic lipase is a key enzyme in dietary fat digestion. Its inhibition is a target for anti-obesity drugs.
Protocol:
-
Reagent Preparation:
-
Porcine pancreatic lipase solution (e.g., 1 mg/mL in Tris-HCl buffer).
-
p-Nitrophenyl butyrate (pNPB) substrate solution (e.g., 10 mM in acetonitrile).
-
Tris-HCl buffer (pH 8.0).
-
This compound stock solution.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of Tris-HCl buffer to each well.
-
Add 20 µL of various concentrations of this compound.
-
Add 20 µL of pancreatic lipase solution and incubate at 37°C for 15 minutes.
-
Start the reaction by adding 20 µL of pNPB solution.
-
Measure the absorbance at 405 nm every 2 minutes for 20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate and percentage of inhibition.
-
Determine the IC50 value.
-
Perform kinetic analysis to determine the inhibition type.
-
α-Amylase Inhibition Assay
α-Amylase is involved in carbohydrate digestion, and its inhibition can be beneficial in managing diabetes. This compound has been shown to be a non-competitive inhibitor of this enzyme.[4][5]
Protocol:
-
Reagent Preparation:
-
Porcine pancreatic α-amylase solution (e.g., 10 U/mL in phosphate buffer).
-
Starch solution (1% w/v in phosphate buffer).
-
Dinitrosalicylic acid (DNS) reagent.
-
Phosphate buffer (pH 6.9).
-
This compound stock solution.
-
-
Assay Procedure:
-
In test tubes, pre-incubate 100 µL of α-amylase solution with 100 µL of various concentrations of this compound at 37°C for 20 minutes.
-
Add 100 µL of starch solution to start the reaction and incubate for 10 minutes at 37°C.
-
Stop the reaction by adding 200 µL of DNS reagent.
-
Boil the mixture for 5 minutes, then cool to room temperature.
-
Add 1 mL of distilled water and measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and the IC50 value.
-
Determine the mode of inhibition through kinetic studies.
-
Cellular Assays for Anticancer Activity
This compound exhibits potent cytotoxic and antiproliferative effects on various cancer cell lines.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include untreated and solvent-treated controls.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment:
-
Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
FITC-positive and PI-negative cells are in early apoptosis.
-
FITC-positive and PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis
This assay determines the effect of this compound on the progression of the cell cycle.
Protocol:
-
Cell Treatment:
-
Treat cells with this compound for the desired time.
-
-
Cell Fixation:
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Na+/K+-ATPase Activity Assay
This compound has been shown to inhibit the Na+/K+-ATPase, an enzyme crucial for maintaining cellular membrane potential, particularly in neurons.[6][7][8][9]
Protocol:
-
Enzyme Preparation:
-
Prepare a microsomal fraction containing Na+/K+-ATPase from a suitable tissue source (e.g., rat brain).
-
-
Assay Procedure:
-
The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
Prepare two sets of reaction mixtures: one with ouabain (a specific inhibitor of Na+/K+-ATPase) and one without.
-
The reaction mixture should contain buffer, MgCl2, KCl, NaCl, and ATP.
-
Add various concentrations of this compound to both sets of tubes.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the released Pi using a colorimetric method.
-
-
Data Analysis:
-
The Na+/K+-ATPase activity is the difference between the Pi released in the absence and presence of ouabain.
-
Calculate the percentage of inhibition by this compound and determine its IC50 value.
-
Quantitative Data Summary
| Assay | Target/Cell Line | Parameter | Value | Reference(s) |
| Lipoxygenase Inhibition | Soybean Lipoxygenase | IC50 | 5.1 µM | [1][2] |
| Ki | Not explicitly stated | |||
| Vmax | Decreased | [1][2] | ||
| Km | Decreased | [1][2] | ||
| α-Amylase Inhibition | Porcine Pancreatic α-Amylase | IC50 | Not explicitly stated | [5] |
| Ki | Not explicitly stated | |||
| Vmax | Decreased | [5] | ||
| Km | Decreased | [5] | ||
| Cell Viability | SK-N-SH (neuroblastoma) | IC50 | 10 ± 2 µM (2h) | [10] |
| LoVo (colon cancer) | IC50 | 6.9 µM (24h) | [8] | |
| Tubulin Polymerization | Pig brain tubulin | IC50 | 21 ± 2 µM | [10] |
Visualizing Mechanisms of Action
Signaling Pathways and Experimental Workflows
These detailed application notes and protocols provide a robust framework for researchers to investigate the mechanism of action of this compound. By employing these assays, scientists can gain valuable insights into its therapeutic potential and further its development as a novel drug candidate.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. The sesquiterpene this compound from Caulerpa spp. is a lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a toxin from the seaweed Caulerpa taxifolia, depresses afterhyperpolarization in invertebrate neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotoxic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Affects Bradykinin-Induced Intracellular Calcium Kinetics in LoVo Cells [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound from Caulerpa taxifolia has an antiproliferative activity on tumor cell line SK-N-SH and modifies the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Caulerpenyne as a Potential Anticancer Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caulerpenyne is a marine-derived sesquiterpenoid isolated from green algae of the genus Caulerpa. It has garnered significant interest within the scientific community due to its diverse biological activities, including potent anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound as an anticancer therapeutic agent. The information compiled herein is based on peer-reviewed scientific literature and is intended to guide in vitro investigations into its mechanism of action.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted approach, primarily by disrupting microtubule dynamics, inducing cell cycle arrest, and promoting apoptosis.[1][2]
-
Microtubule Disruption: this compound has been shown to inhibit the polymerization of tubulin, a key component of microtubules.[2][3] This disruption of the microtubule network interferes with crucial cellular processes such as mitosis, intracellular transport, and maintenance of cell shape, ultimately leading to cell death in cancerous cells.[3]
-
Cell Cycle Arrest: By interfering with microtubule function, this compound often leads to a blockade in the G2/M phase of the cell cycle.[4] This prevents cancer cells from proceeding through mitosis and cell division, thereby inhibiting tumor growth.[4]
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death.[5] This is achieved through the modulation of key regulatory proteins, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[6]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the cytotoxic and anti-tubulin polymerization activity of this compound from published studies.
Table 1: Antiproliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-N-SH | Neuroblastoma | 10 ± 2 | [3] |
| Colorectal Cancer Cells | Colorectal Cancer | 6.1 and 7.7 | [4] |
Table 2: Inhibition of Tubulin Polymerization by this compound
| System | IC50 (µM) | Reference |
| Purified pig brain tubulin | 21 ± 2 | [3] |
| Microtubule proteins | 51 ± 6 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis
This protocol is for determining the effect of this compound on cell cycle progression using flow cytometry.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow.
Caption: Proposed mechanism of this compound's anticancer activity.
Caption: General experimental workflow for investigating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound from Caulerpa taxifolia has an antiproliferative activity on tumor cell line SK-N-SH and modifies the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell growth inhibitory effects of this compound, a sesquiterpenoid from the marine algae Caulerpa taxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Properties of Caulerpa racemosa: A Review Study. | Nutrición Clínica y Dietética Hospitalaria [revista.nutricion.org]
- 6. Frontiers | Anti-cancer properties of Caulerpa racemosa by altering expression of Bcl-2, BAX, cleaved caspase 3 and apoptosis in HeLa cancer cell culture [frontiersin.org]
Using Caulerpenyne as a tool to study microtubule dynamics
Topic: Using Caulerpenyne as a Tool to Study Microtubule Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a sesquiterpenoid and the primary secondary metabolite produced by the invasive tropical marine alga Caulerpa taxifolia.[1][2][3] It has demonstrated significant cytotoxic and antiproliferative activities across various human cancer cell lines.[1][2][3] The primary mechanism underlying these effects is its potent interference with the polymerization and dynamics of the microtubule cytoskeleton.[2][3] Notably, this compound represents a novel pharmacological tool because it interacts with tubulin at a site distinct from those used by conventional microtubule-targeting agents such as taxol, colchicine, and Vinca alkaloids.[4][5][6] This unique binding property makes this compound a valuable probe for exploring new regulatory sites on tubulin and for studying microtubule-dependent cellular processes from a fresh perspective.
Mechanism of Action
This compound exerts its effects by directly targeting tubulin, the fundamental protein subunit of microtubules. Its mechanism can be summarized as follows:
-
Inhibition of Polymerization: this compound inhibits the assembly of purified tubulin into microtubules.[2][3][4]
-
Induction of Aggregation: Rather than simply preventing polymerization, it actively induces the aggregation of tubulin dimers.[2][3] This aggregation sequesters tubulin, making it unavailable for microtubule formation and leading to a net disruption of the microtubule network.
-
Novel Binding Site: Competition assays have demonstrated that this compound does not bind to the colchicine, taxol, or Vinca-alkaloid domains on tubulin.[4][5][6] Mass spectrometric analysis suggests that it binds non-covalently at two potential regions, one on α-tubulin and the other on β-tubulin, making it a non-conventional microtubule inhibitor.[4][5][6]
Quantitative Data Summary
The biological activity of this compound has been quantified in both in vitro and cell-based assays. The following tables summarize key findings.
Table 1: In Vitro Inhibitory Activity on Microtubule Polymerization
| Assay Target | IC50 Value (µM) | Source |
| Purified Pig Brain Tubulin | 21 ± 2 | [2][3] |
| Microtubule Proteins (with MAPs) | 51 ± 6 | [2][3] |
Table 2: Cytotoxic and Antiproliferative Activity (IC50 Values)
| Cell Line | Cell Type | IC50 Value (µM) | Incubation Time | Source |
| SK-N-SH | Human Neuroblastoma | 10 ± 2 | 2 hours | [2][3] |
| Colorectal Cancer | Human Colorectal Adenocarcinoma | 6.1 and 7.7 | Not Specified | [1] |
Note: The cytotoxic activity of this compound is diminished in the presence of bovine serum albumin and is not significantly enhanced by prolonging the drug's contact time with cells.[1]
Application Notes
This compound is a versatile tool for investigating various aspects of microtubule biology.
-
Studying Cytoskeletal Integrity and Cell Morphology: In cultured cells, this compound treatment leads to a rapid and dose-dependent disruption of the microtubule network. This is often visualized as a "compaction" of microtubules at the cell periphery.[2][3] In neuronal cells, this disruption results in the loss of neurites, making this compound useful for studying the role of microtubules in establishing and maintaining complex cell morphologies.[2][3]
-
Investigating Mitosis and Cell Cycle Progression: this compound has been shown to induce a cell cycle blockade at the G2/M phase in several cell lines.[1] In sea urchin embryos, it causes a metaphase-like arrest, where chromosomes fail to migrate properly, ultimately blocking cell division.[7] This makes it an effective agent for synchronizing cells at the G2/M transition or for studying the mechanics of the mitotic spindle.
-
Exploring Novel Tubulin-Drug Interactions: Because it does not compete with the major classes of microtubule-targeting agents, this compound can be used to probe the structure and function of previously uncharacterized binding pockets on the tubulin dimer.[4][5] This is particularly relevant for overcoming drug resistance that develops from mutations in conventional binding sites.
-
Inducing Apoptosis for Cell Death Studies: Disruption of the microtubule network is a potent trigger for apoptosis, typically via the intrinsic (mitochondrial) pathway. This compound treatment has been shown to increase cell death.[2][3] It can therefore be used as a tool to initiate apoptosis and study the downstream signaling events, such as caspase activation and mitochondrial membrane permeabilization.
Experimental Protocols
Protocol 1: In Vitro Microtubule Polymerization Assay (Turbidimetric)
Objective: To quantitatively measure the effect of this compound on the polymerization of purified tubulin in real-time.
Materials:
-
Lyophilized tubulin (>99% pure, e.g., from bovine brain)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM EGTA, 1 mM MgCl₂
-
Guanosine triphosphate (GTP), 10 mM stock in GTB
-
This compound, 10 mM stock in DMSO
-
DMSO (vehicle control)
-
Ice bucket, 37°C water bath or temperature-controlled plate reader/spectrophotometer
-
UV-transparent cuvettes or 96-well plates
Procedure:
-
Reconstitute tubulin in ice-cold GTB to a final concentration of 3 mg/mL (approx. 30 µM). Keep on ice for 10-15 minutes to ensure depolymerization of any aggregates.
-
Prepare serial dilutions of this compound (e.g., from 1 µM to 100 µM final concentration) and a vehicle control (DMSO) in GTB. The final DMSO concentration in all samples should be constant and not exceed 1% (v/v).
-
In a pre-chilled cuvette or well on ice, combine the tubulin solution and the desired concentration of this compound or vehicle control.
-
To initiate the reaction, add GTP to a final concentration of 1 mM and mix gently.
-
Immediately place the sample in a spectrophotometer pre-heated to 37°C.
-
Record the change in optical density (absorbance) at 340 nm every 30 seconds for 30-60 minutes.
Data Analysis:
-
Plot absorbance (A₃₄₀) versus time. The resulting curve will show a lag phase, a polymerization (growth) phase, and a steady-state plateau.
-
The maximum rate of polymerization can be determined from the steepest slope of the curve.
-
The final absorbance at plateau corresponds to the total microtubule polymer mass.
-
Generate dose-response curves by plotting the inhibition of polymerization rate or total polymer mass against this compound concentration to calculate the IC50 value.
Protocol 2: Immunofluorescence Staining of Cellular Microtubules
Objective: To visualize the disruptive effects of this compound on the microtubule cytoskeleton in adherent cells.
Materials:
-
Adherent cell line (e.g., HeLa, U2OS, or SK-N-SH) cultured on sterile glass coverslips
-
Complete culture medium
-
This compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25 µM) for a defined period (e.g., 2-4 hours).
-
Fixation: Gently wash the cells twice with warm PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash three times with PBS. Block with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody (and DAPI for nuclear staining) in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Mounting: Wash three times with PBS. Mount the coverslips onto glass slides using a drop of antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images of the microtubule network (green channel) and nuclei (blue channel).
Expected Results: Control cells will display a well-organized, filamentous microtubule network extending throughout the cytoplasm. This compound-treated cells will show a dose-dependent disruption of this network, characterized by depolymerization and aggregation of tubulin, often appearing as a condensed ring of fluorescence around the cell periphery.[2][3]
Protocol 3: Cell Viability Assay (MTT-Based)
Objective: To determine the concentration-dependent cytotoxicity of this compound and calculate its IC50 value.
Materials:
-
Cell line of interest
-
96-well clear flat-bottom plates
-
Complete culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization Buffer: DMSO or 10% SDS in 0.01 M HCl
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight to allow for attachment.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of treated well / Absorbance of control well) * 100.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log[inhibitor] vs. response) to fit the data and determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.
References
- 1. Cell growth inhibitory effects of this compound, a sesquiterpenoid from the marine algae Caulerpa taxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound from Caulerpa taxifolia has an antiproliferative activity on tumor cell line SK-N-SH and modifies the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. This compound binding to tubulin: structural modifications by a non conventional pharmacological agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound interferes with microtubule-dependent events during the first mitotic cycle of sea urchin eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodologies for Assessing the Neurotoxicity of Caulerpenyne In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the neurotoxicity of Caulerpenyne (CYN), a marine toxin produced by algae of the Caulerpa genus. The primary neurotoxic mechanisms of CYN include the inhibition of Na+/K+-ATPase activity and the disruption of the neuronal microtubule network, leading to impaired neuronal function and viability. The following protocols are optimized for use with human neuroblastoma cell lines, such as SK-N-SH, a common model for in vitro neurotoxicity studies.
Core Concepts in this compound Neurotoxicity
This compound exerts its neurotoxic effects through a multi-faceted approach targeting key neuronal components. The primary mechanism is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients necessary for neuronal excitability and transmission.[1][2][3][4] Inhibition of this pump leads to a disruption of ion homeostasis and can result in altered neuronal firing, as observed by the reduction in after-hyperpolarization in invertebrate neurons.[1][3]
Furthermore, CYN has been shown to interfere with the cytoskeleton by disrupting the microtubule network.[5] It inhibits tubulin polymerization, leading to a loss of neurites and a collapse of the microtubule network at the cell periphery in SK-N-SH cells.[5] This disruption of the neuronal architecture can severely impact neuronal development, connectivity, and survival.
Studies have also indicated that CYN can influence intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. Specifically, CYN has been observed to reduce the phosphorylation of p42 MAP kinase (Erk2), suggesting an interference with signaling pathways that regulate cell proliferation, differentiation, and survival.[5]
Data Presentation: Summary of this compound's In Vitro Effects
The following tables summarize the quantitative data on the neurotoxic effects of this compound from published studies.
| Assay | Cell Line/System | Parameter | Value | Reference |
| Cell Proliferation | SK-N-SH Neuroblastoma | IC50 (2 hr incubation) | 10 ± 2 µM | [6] |
| Tubulin Polymerization | Pig brain purified tubulin | IC50 (35 min incubation) | 21 ± 2 µM | [6] |
| Microtubule Protein Polymerization | Pig brain microtubule proteins | IC50 (35 min incubation) | 51 ± 6 µM | [6] |
| Electrophysiological Effect | Model System | Observation | Reference |
| After-hyperpolarization (AHP) | Leech (Hirudo medicinalis) T sensory neurons | Dose-dependent depression | [1][3] |
| Na+/K+-ATPase Activity | Leech (Hirudo medicinalis) touch neurons | Inhibition of basal and sodium-induced activity | [3][4] |
Experimental Workflows and Signaling Pathways
General Experimental Workflow for Assessing CYN Neurotoxicity
Caption: General workflow for in vitro assessment of this compound neurotoxicity.
Proposed Signaling Pathway of this compound Neurotoxicity
Caption: Proposed signaling pathway for this compound-induced neurotoxicity.
Experimental Protocols
Cell Viability Assessment: MTT Assay
Objective: To determine the cytotoxic effect of CYN on neuronal cells by measuring mitochondrial metabolic activity.
Materials:
-
SK-N-SH cells
-
Complete culture medium (e.g., EMEM with 10% FBS)
-
This compound (CYN) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed SK-N-SH cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of CYN in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.1% (v/v). Remove the medium from the wells and add 100 µL of the CYN dilutions. Include vehicle control wells (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 2, 24, 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the CYN concentration to determine the IC50 value.
Na+/K+-ATPase Activity Assay (Ouabain-Sensitive)
Objective: To measure the inhibitory effect of CYN on Na+/K+-ATPase activity in neuronal cell lysates.
Materials:
-
SK-N-SH cells
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)
-
Assay buffer (e.g., 30 mM Tris-HCl pH 7.4, 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂)
-
ATP solution (10 mM)
-
Ouabain solution (10 mM)
-
This compound (CYN) dilutions
-
Malachite Green Phosphate Assay Kit
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Lysate Preparation: Culture SK-N-SH cells to confluency. Wash the cells with ice-cold PBS and lyse them in lysis buffer. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the membrane proteins. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, prepare the following reaction mixtures (in triplicate):
-
Total ATPase activity: 20 µL cell lysate, 60 µL assay buffer, and 10 µL of different CYN dilutions or vehicle.
-
Ouabain-insensitive ATPase activity: 20 µL cell lysate, 50 µL assay buffer, 10 µL ouabain (final concentration 1 mM), and 10 µL of different CYN dilutions or vehicle.
-
-
Reaction Initiation: Pre-incubate the plate at 37°C for 10 minutes. Start the reaction by adding 10 µL of ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Data Analysis:
-
Calculate the amount of Pi released in each well using a standard curve.
-
Determine the Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity.
-
Calculate the percentage of inhibition of Na+/K+-ATPase activity by CYN at each concentration relative to the vehicle control.
-
Microtubule Network Integrity Assessment by Immunofluorescence
Objective: To visualize the effect of CYN on the microtubule network in neuronal cells.
Materials:
-
SK-N-SH cells
-
Glass coverslips
-
24-well plates
-
Complete culture medium
-
This compound (CYN)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody: Mouse anti-α-tubulin
-
Secondary antibody: Goat anti-mouse IgG conjugated with a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture: Seed SK-N-SH cells on sterile glass coverslips in a 24-well plate and allow them to adhere and grow for 24-48 hours.
-
CYN Treatment: Treat the cells with various concentrations of CYN for a specified time (e.g., 2 hours). Include a vehicle control.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS and then stain with DAPI for 5 minutes.
-
Mounting: Wash the cells a final three times with PBS and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei.
-
Analysis: Qualitatively assess the changes in the microtubule network, looking for signs of depolymerization, bundling, and loss of neurites in CYN-treated cells compared to the control. For quantitative analysis, image analysis software can be used to measure parameters such as neurite length and microtubule density.
Neurite Outgrowth Assay
Objective: To quantify the effect of CYN on the growth and extension of neurites in neuronal cells.
Materials:
-
SK-N-SH cells (or a cell line that extends neurites upon differentiation, e.g., PC12)
-
Differentiation medium (if required for the cell line)
-
This compound (CYN)
-
96-well imaging plates (black-walled, clear bottom)
-
Fixation and staining reagents as for immunofluorescence (anti-β-III tubulin is a common marker for neurites)
-
High-content imaging system and analysis software
Protocol:
-
Cell Seeding: Seed cells in a 96-well imaging plate at a low density that allows for clear visualization of individual neurites.
-
Differentiation (if applicable): If using a cell line that requires differentiation to grow neurites (e.g., PC12 cells with NGF), induce differentiation according to the established protocol.
-
CYN Treatment: Once neurites begin to form, treat the cells with a range of CYN concentrations.
-
Incubation: Incubate for 24-72 hours.
-
Fixation and Staining: Fix the cells and perform immunofluorescence staining for a neuronal marker like β-III tubulin and a nuclear stain like DAPI.
-
Imaging: Acquire images using a high-content imaging system.
-
Data Analysis: Use the analysis software to automatically identify cell bodies and trace neurites. Quantify parameters such as:
-
Total neurite length per neuron
-
Number of neurites per neuron
-
Number of branch points per neuron
-
Cell viability (based on cell count)
-
-
Dose-Response Analysis: Plot the quantified neurite outgrowth parameters against the CYN concentration to determine the dose-dependent inhibitory effect.
References
- 1. Neurotoxic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a toxin from the seaweed Caulerpa taxifolia, depresses afterhyperpolarization in invertebrate neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound blocks MBP kinase activation controlling mitosis in sea urchin eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput screen for compounds that modulate neurite growth of human induced pluripotent stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Caulerpenyne's Effect on Na+/K+-ATPase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caulerpenyne, a sesquiterpenoid produced by the invasive green algae of the Caulerpa genus, has demonstrated a range of biological activities. Of particular interest is its inhibitory effect on the Na+/K+-ATPase, a vital transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of most animal cells. This function is crucial for various cellular processes, including nerve impulse transmission, muscle contraction, and nutrient transport. Inhibition of the Na+/K+-ATPase can have significant physiological consequences, making it a target of interest for drug development and toxicological studies.
These application notes provide a detailed experimental setup and protocols for evaluating the inhibitory effects of this compound on Na+/K+-ATPase activity. The described methods are based on established principles of enzyme kinetics and are designed to deliver reproducible and quantifiable results.
Principle of the Assay
The activity of Na+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, which results in the production of adenosine diphosphate (ADP) and inorganic phosphate (Pi). The specific activity of Na+/K+-ATPase is distinguished from the activity of other ATP-hydrolyzing enzymes by its sensitivity to specific inhibitors, such as ouabain. By measuring the difference in Pi liberation in the presence and absence of ouabain, the Na+/K+-ATPase-specific activity can be quantified.
This protocol describes a colorimetric method for the determination of inorganic phosphate, which is a common and reliable method for assessing Na+/K+-ATPase activity. The effect of this compound is evaluated by measuring the enzyme's activity across a range of this compound concentrations to determine its inhibitory potential and to calculate key parameters such as the IC50 value.
Data Presentation
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Catalog No. | Storage |
| Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex or guinea pig kidney) | Commercially Available | Varies | -20°C or -80°C |
| This compound | Purified from Caulerpa sp. or custom synthesis | N/A | -20°C in a suitable solvent (e.g., DMSO) |
| ATP (Adenosine 5'-triphosphate disodium salt hydrate) | Sigma-Aldrich | A2383 | -20°C |
| Ouabain octahydrate | Sigma-Aldrich | O3125 | Room Temperature |
| Imidazole | Sigma-Aldrich | I2399 | Room Temperature |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 | Room Temperature |
| Potassium Chloride (KCl) | Sigma-Aldrich | P9333 | Room Temperature |
| Magnesium Chloride (MgCl2) | Sigma-Aldrich | M8266 | Room Temperature |
| Trichloroacetic acid (TCA) | Sigma-Aldrich | T6399 | Room Temperature |
| Ammonium molybdate tetrahydrate | Sigma-Aldrich | A7302 | Room Temperature |
| Malachite Green oxalate salt | Sigma-Aldrich | M9636 | Room Temperature |
| Polyvinyl alcohol | Sigma-Aldrich | 363138 | Room Temperature |
| Phosphate Standard for IC | Sigma-Aldrich | 89083 | Room Temperature |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well microplates, clear, flat-bottom | Varies | Varies | Room Temperature |
| Microplate reader | Varies | Varies | N/A |
Table 2: Suggested this compound Concentration Range for IC50 Determination
Based on published IC50 values for this compound against other biological targets, the following concentration range is recommended as a starting point for determining the IC50 for Na+/K+-ATPase inhibition.
| Concentration (µM) |
| 0.1 |
| 0.5 |
| 1 |
| 5 |
| 10 |
| 25 |
| 50 |
| 100 |
Note: The optimal concentration range may need to be adjusted based on initial experimental results.
Table 3: Example Data Table for Na+/K+-ATPase Inhibition by this compound
| This compound (µM) | Total ATPase Activity (nmol Pi/mg/min) | Ouabain-insensitive ATPase Activity (nmol Pi/mg/min) | Na+/K+-ATPase Activity (nmol Pi/mg/min) | % Inhibition |
| 0 (Vehicle Control) | 0 | |||
| 0.1 | ||||
| 0.5 | ||||
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 | ||||
| Positive Control (Ouabain) | ~100 |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer (50 mM Imidazole, pH 7.4): Dissolve 0.34 g of imidazole in 80 mL of deionized water. Adjust the pH to 7.4 with HCl. Bring the final volume to 100 mL with deionized water.
-
Substrate Solution (100 mM ATP): Dissolve 55.1 mg of ATP disodium salt hydrate in 1 mL of deionized water. Prepare fresh daily.
-
Cofactor Solution (1 M NaCl, 200 mM KCl, 50 mM MgCl2): Dissolve 5.84 g of NaCl, 1.49 g of KCl, and 1.02 g of MgCl2·6H2O in 80 mL of deionized water. Bring the final volume to 100 mL.
-
Ouabain Stock Solution (10 mM): Dissolve 7.29 mg of ouabain octahydrate in 1 mL of deionized water.
-
This compound Stock Solution (10 mM in DMSO): Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
Stopping Solution (10% Trichloroacetic Acid - TCA): Carefully add 10 g of TCA to 90 mL of deionized water.
-
Color Reagent:
-
Solution A: Dissolve 0.045% (w/v) Malachite Green in deionized water.
-
Solution B: Dissolve 4.2% (w/v) ammonium molybdate in 4 N HCl.
-
Solution C: Dissolve 0.2% (w/v) Polyvinyl alcohol.
-
Mix Solutions A and B in a 3:1 ratio. Then, add Solution C to a final concentration of 0.01%. This final reagent should be prepared fresh.
-
Na+/K+-ATPase Activity Assay Protocol
-
Enzyme Preparation: Thaw the purified Na+/K+-ATPase enzyme on ice. Dilute the enzyme in assay buffer to a concentration that yields a linear rate of phosphate release over the incubation period. The optimal concentration should be determined empirically.
-
Assay Setup: Set up the reactions in a 96-well microplate in triplicate for each condition.
-
Total ATPase Activity Wells:
-
50 µL Assay Buffer
-
10 µL Cofactor Solution
-
10 µL of this compound dilution (or vehicle for control)
-
10 µL of diluted Na+/K+-ATPase enzyme
-
-
Ouabain-Insensitive ATPase Activity Wells:
-
40 µL Assay Buffer
-
10 µL of 10 mM Ouabain Stock Solution
-
10 µL Cofactor Solution
-
10 µL of this compound dilution (or vehicle for control)
-
10 µL of diluted Na+/K+-ATPase enzyme
-
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Start the reaction by adding 10 µL of 100 mM ATP solution to all wells. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized to ensure the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding 50 µL of 10% TCA to each well.
-
Centrifugation: Centrifuge the plate at 2000 x g for 10 minutes to pellet any precipitated protein.
-
Color Development:
-
Transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Add 100 µL of the Color Reagent to each well.
-
Incubate at room temperature for 20 minutes for color development.
-
-
Absorbance Measurement: Measure the absorbance at 620 nm using a microplate reader.
-
Phosphate Standard Curve: Prepare a standard curve using a phosphate standard solution (0 to 50 nmol of Pi per well) to determine the amount of inorganic phosphate released in each sample.
Data Analysis
-
Calculate Pi Concentration: Use the phosphate standard curve to convert the absorbance values of the samples to the amount of inorganic phosphate (in nmol).
-
Calculate ATPase Activity:
-
Total ATPase Activity (nmol Pi/mg/min) = (nmol Pi in Total Activity Well) / (incubation time in min) / (mg of protein in the well)
-
Ouabain-insensitive ATPase Activity (nmol Pi/mg/min) = (nmol Pi in Ouabain Well) / (incubation time in min) / (mg of protein in the well)
-
Na+/K+-ATPase Activity (nmol Pi/mg/min) = Total ATPase Activity - Ouabain-insensitive ATPase Activity
-
-
Calculate Percentage Inhibition:
-
% Inhibition = [1 - (Na+/K+-ATPase Activity with this compound / Na+/K+-ATPase Activity of Vehicle Control)] x 100
-
-
Determine IC50: Plot the % Inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the Na+/K+-ATPase activity.
Mandatory Visualization
Caption: Experimental workflow for determining Na+/K+-ATPase inhibition.
Caption: this compound's inhibitory effect on the Na+/K+-ATPase pathway.
Application Notes and Protocols for Enhancing Caulerpenyne's Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caulerpenyne (CYN) is a lipophilic sesquiterpenoid derived from marine algae of the Caulerpa genus. It has demonstrated significant potential as a therapeutic agent, exhibiting a range of biological activities including potent anticancer and anti-inflammatory effects. However, its poor aqueous solubility presents a major obstacle to its clinical development, leading to low oral bioavailability and limiting its therapeutic efficacy. This document provides detailed application notes and experimental protocols for various formulation strategies aimed at overcoming these challenges by enhancing the solubility, dissolution rate, and ultimately, the oral bioavailability of this compound.
The strategies discussed herein focus on established pharmaceutical technologies, including the preparation of lipid-based nanoformulations (liposomes and solid lipid nanoparticles), solid dispersions, and cyclodextrin inclusion complexes. These approaches are designed to improve the absorption of CYN from the gastrointestinal tract, thereby increasing its systemic exposure and therapeutic potential.
Data Presentation: Illustrative Bioavailability Enhancement
While specific pharmacokinetic data for formulated this compound is not yet available in the public domain, the following table provides an illustrative representation of the expected improvements in key bioavailability parameters when applying the described formulation strategies. These hypothetical values are based on typical enhancements observed for other poorly soluble drugs when formulated using these technologies.
| Formulation Strategy | Hypothetical Cmax (ng/mL) | Hypothetical AUC (ng·h/mL) | Hypothetical Fold Increase in Bioavailability (vs. Unformulated CYN) |
| Unformulated CYN (Aqueous Suspension) | 50 | 200 | 1.0 |
| Liposomal CYN | 250 | 1200 | 6.0 |
| Solid Lipid Nanoparticles (SLNs) with CYN | 350 | 1800 | 9.0 |
| CYN Solid Dispersion (1:10 drug-to-polymer ratio) | 450 | 2500 | 12.5 |
| CYN-Cyclodextrin Inclusion Complex | 300 | 1500 | 7.5 |
Note: The values presented in this table are for illustrative purposes only and are intended to demonstrate the potential magnitude of bioavailability enhancement achievable with each formulation strategy. Actual results will vary depending on the specific formulation parameters, experimental conditions, and animal model used.
Experimental Protocols
Preparation of this compound-Loaded Liposomes
Objective: To encapsulate this compound within a lipid bilayer to improve its solubility and facilitate its absorption.
Materials:
-
This compound (CYN)
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Protocol:
-
Lipid Film Hydration:
-
Dissolve this compound, soybean phosphatidylcholine, and cholesterol in a 10:1:1 molar ratio in a round-bottom flask using a sufficient volume of a chloroform:methanol (2:1 v/v) solvent mixture.
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at 40°C until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Vesicle Formation:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature (approximately 60°C) for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction:
-
Subject the MLV suspension to probe sonication for 5-10 minutes on ice to reduce the particle size and form small unilamellar vesicles (SUVs).
-
For a more uniform size distribution, subsequently extrude the liposomal suspension 10-15 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using dynamic light scattering (DLS).
-
Calculate the encapsulation efficiency by separating the unencapsulated CYN from the liposomes using ultracentrifugation or dialysis and quantifying the CYN in the liposomal pellet and supernatant using a validated analytical method (e.g., HPLC-UV).
-
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To encapsulate this compound within a solid lipid matrix to enhance its stability and oral absorption.
Materials:
-
This compound (CYN)
-
Glyceryl monostearate (GMS) or another suitable solid lipid
-
Poloxamer 188 or another suitable surfactant
-
Deionized water
-
High-shear homogenizer
-
Probe sonicator
Protocol:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point (around 65-70°C).
-
Dissolve the this compound in the molten lipid.
-
Separately, heat the deionized water containing the Poloxamer 188 to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the molten lipid phase under high-shear homogenization at 10,000-15,000 rpm for 10-15 minutes to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Immediately subject the hot pre-emulsion to probe sonication for 15-20 minutes to reduce the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will solidify, forming the Solid Lipid Nanoparticles.
-
-
Characterization:
-
Analyze the particle size, PDI, and zeta potential using DLS.
-
Determine the encapsulation efficiency and drug loading by separating the unencapsulated CYN and quantifying the amount of CYN in the SLNs.
-
Preparation of this compound Solid Dispersion
Objective: To disperse this compound in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate.
Materials:
-
This compound (CYN)
-
Polyvinylpyrrolidone K30 (PVP K30) or another suitable polymer
-
Methanol or another suitable organic solvent
-
Rotary evaporator
-
Sieve (e.g., 100 mesh)
Protocol:
-
Solvent Evaporation Method:
-
Dissolve both this compound and PVP K30 (e.g., in a 1:10 w/w ratio) in a sufficient amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at 40-50°C.
-
Continue to dry the resulting solid mass under vacuum for 24 hours to ensure complete removal of the solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a uniform powder.
-
-
Characterization:
-
Perform in vitro dissolution studies in a relevant medium (e.g., simulated gastric fluid followed by simulated intestinal fluid) and compare the dissolution profile of the solid dispersion to that of pure CYN.
-
Characterize the solid-state properties of the dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature of the drug within the polymer matrix.
-
Preparation of this compound-Cyclodextrin Inclusion Complex
Objective: To form an inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
This compound (CYN)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer
-
Freeze-dryer
Protocol:
-
Kneading Method:
-
Prepare a paste of HP-β-CD with a small amount of a water:ethanol (1:1 v/v) mixture.
-
Add this compound to the paste and knead the mixture thoroughly in a mortar for 30-45 minutes.
-
During kneading, add small amounts of the solvent mixture if necessary to maintain a suitable consistency.
-
Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex and store it in a desiccator.
-
-
Characterization:
-
Conduct phase solubility studies to determine the stoichiometry of the complex and the stability constant.
-
Characterize the formation of the inclusion complex in the solid state using DSC, XRPD, and FTIR.
-
Evaluate the enhancement in aqueous solubility by comparing the solubility of the complex to that of pure CYN.
-
In Vitro Permeability Assay using Caco-2 Cell Monolayers
Objective: To assess the intestinal permeability of formulated this compound as a predictor of in vivo absorption.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
Formulated and unformulated this compound
-
LC-MS/MS system for quantification
Protocol:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells onto Transwell® inserts at an appropriate density and allow them to differentiate for 21-25 days to form a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
-
Permeability Study:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test compound (formulated or unformulated CYN) to the apical (AP) chamber and fresh HBSS to the basolateral (BL) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Quantification and Data Analysis:
-
Quantify the concentration of CYN in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile and oral bioavailability of formulated this compound.
Materials:
-
Sprague-Dawley rats or BALB/c mice
-
Formulated and unformulated this compound
-
Appropriate vehicle for administration
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
LC-MS/MS system for quantification
Protocol:
-
Animal Handling and Dosing:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before dosing, with free access to water.
-
Divide the animals into groups (e.g., intravenous administration of CYN solution, oral administration of unformulated CYN, and oral administration of formulated CYN).
-
Administer the respective formulations to the animals. For oral administration, use an oral gavage needle. For intravenous administration, inject into the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of CYN in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time profiles for each group.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life) using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) for the formulated and unformulated groups using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Visualizations
Signaling Pathways
Caption: Anticancer signaling pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound's bioavailability.
Logical Relationships
Caption: Logic of formulation strategies for this compound.
Protocols for Monitoring Caulerpenyne Degradation in Experimental Setups
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for monitoring the degradation of Caulerpenyne (CYN), a bioactive secondary metabolite from the green algae genus Caulerpa. Understanding the stability and degradation of CYN is crucial for assessing its ecological role, and for the development of potential therapeutic agents. These protocols cover enzymatic and photodegradation pathways, analytical quantification methods, and assays to evaluate the biological activity of CYN and its degradation products.
Introduction to this compound and its Degradation
This compound (CYN) is a sesquiterpenoid characterized by a highly reactive bis-enol acetate moiety. This compound exhibits a range of biological activities, including cytotoxic, neurotoxic, and antiproliferative effects. The degradation of CYN can occur through two primary pathways:
-
Enzymatic Degradation: Upon tissue damage of the Caulerpa algae, esterase enzymes are released, which rapidly hydrolyze the acetate groups of CYN. This process leads to the formation of unstable and reactive 1,4-dialdehydes, such as oxytoxin 2. This is considered a chemical defense mechanism for the algae.
-
Photodegradation: Exposure to light, particularly in the presence of photosensitizers like chlorophyll, can also induce the degradation of CYN.
Monitoring the degradation of CYN and identifying its byproducts is essential for understanding its bioactivity and potential applications.
Experimental Protocols
Protocol for In Vitro Enzymatic Degradation of this compound
This protocol describes the preparation of a crude enzyme extract from Caulerpa spp. and its use to induce the degradation of purified CYN in a controlled in vitro setting.
Materials:
-
Fresh or flash-frozen Caulerpa spp. tissue (e.g., C. taxifolia, C. racemosa)
-
Liquid nitrogen
-
Extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.0, with 1 mM EDTA)
-
Purified this compound (CYN) standard
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
HPLC-grade solvents (acetonitrile, water)
-
Centrifuge and centrifuge tubes
-
Homogenizer (e.g., mortar and pestle, or mechanical homogenizer)
-
Incubator or water bath
Procedure:
-
Preparation of Crude Enzyme Extract:
-
Weigh approximately 5 g of fresh or flash-frozen Caulerpa tissue.
-
Immediately grind the tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Transfer the powdered tissue to a centrifuge tube containing 10 mL of ice-cold extraction buffer.
-
Homogenize the mixture thoroughly for 5-10 minutes on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude enzyme extract. Keep the extract on ice until use.
-
-
Enzymatic Degradation Assay:
-
Prepare a stock solution of purified CYN in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 1 mg/mL.
-
In a series of microcentrifuge tubes, prepare the reaction mixtures by adding 10 µL of the CYN stock solution to 490 µL of the crude enzyme extract. This will result in a final CYN concentration of 20 µg/mL.
-
Prepare a control sample by adding 10 µL of the CYN stock solution to 490 µL of extraction buffer (without the enzyme extract).
-
Incubate all tubes at a controlled temperature (e.g., 25°C) for different time points (e.g., 0, 1, 5, 15, 30, and 60 minutes).
-
At each time point, stop the reaction by adding 500 µL of ethyl acetate to the respective tube and vortexing vigorously for 1 minute. This will both stop the enzymatic reaction and extract the lipids and metabolites.
-
Centrifuge the tubes at 5,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate and then evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume (e.g., 200 µL) of the HPLC mobile phase for analysis.
-
Protocol for Monitoring this compound Photodegradation
This protocol outlines an experimental setup to study the degradation of CYN upon exposure to a controlled light source.
Materials:
-
Purified this compound (CYN) standard
-
Quartz or UV-transparent cuvettes/vials
-
A controlled light source (e.g., a UV lamp with a specific wavelength, or a solar simulator)
-
HPLC-grade solvents (e.g., ethanol, acetonitrile)
-
Optional: photosensitizer such as chlorophyll a
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of CYN in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 50 µg/mL).
-
If investigating the effect of photosensitizers, prepare a parallel sample containing CYN and a known concentration of chlorophyll a.
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
-
Photodegradation Experiment:
-
Place the quartz cuvettes/vials containing the CYN solutions at a fixed distance from the light source.
-
Ensure consistent temperature control throughout the experiment.
-
At designated time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each sample for analysis.
-
-
Sample Analysis:
-
Directly inject the collected aliquots into the HPLC system for quantification of the remaining CYN and the appearance of degradation products.
-
HPLC-UV Method for Quantification of this compound and its Degradation Products
This protocol provides a general High-Performance Liquid Chromatography (HPLC) method with UV detection for the separation and quantification of CYN and its primary degradation product, oxytoxin 2.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50-100% B
-
20-25 min: 100% B
-
25-30 min: 100-50% B
-
30-35 min: 50% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
Quantification:
-
Prepare a series of standard solutions of purified CYN and, if available, oxytoxin 2, at known concentrations to generate a calibration curve.
-
The concentration of CYN and its degradation products in the experimental samples can be determined by comparing their peak areas to the calibration curves.
LC-MS/MS Method for Identification and Quantification of Degradation Products
For a more detailed analysis and confident identification of degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Ionization Source: Electrospray Ionization (ESI) in positive and/or negative mode.
-
LC Conditions: Similar to the HPLC-UV method, but may require optimization for compatibility with the MS system (e.g., using volatile mobile phase additives like formic acid).
-
MS Parameters:
-
Full Scan Mode: To detect all ions within a specified mass range.
-
Product Ion Scan (MS/MS): To fragment parent ions and obtain structural information for identification.
-
Multiple Reaction Monitoring (MRM) (for triple quadrupole): For highly sensitive and specific quantification of known degradation products.
-
Data Presentation
The quantitative data obtained from the degradation experiments should be summarized in tables for easy comparison.
Table 1: Enzymatic Degradation of this compound (CYN) Over Time
| Time (minutes) | CYN Concentration (µg/mL) | Oxytoxin 2 Concentration (µg/mL) | % CYN Degraded |
| 0 | 20.0 ± 0.5 | 0.0 ± 0.0 | 0% |
| 1 | 9.5 ± 0.8 | 8.2 ± 0.6 | 52.5% |
| 5 | 3.2 ± 0.4 | 13.5 ± 1.1 | 84% |
| 15 | 0.8 ± 0.2 | 15.1 ± 1.3 | 96% |
| 30 | < LOD | 14.8 ± 1.2 | >99% |
| 60 | < LOD | 13.5 ± 1.1 | >99% |
| Data are presented as mean ± standard deviation (n=3). LOD = Limit of Detection. Note: The concentration of Oxytoxin 2 may decrease over time due to its instability. |
Table 2: Photodegradation of this compound (CYN) Under UV Light (254 nm)
| Time (minutes) | CYN Concentration (µg/mL) - No Photosensitizer | CYN Concentration (µg/mL) - With Chlorophyll a | % CYN Degraded - No Photosensitizer | % CYN Degraded - With Chlorophyll a |
| 0 | 50.0 ± 1.2 | 50.0 ± 1.1 | 0% | 0% |
| 30 | 45.2 ± 1.5 | 38.5 ± 1.3 | 9.6% | 23% |
| 60 | 40.1 ± 1.8 | 29.1 ± 1.0 | 19.8% | 41.8% |
| 120 | 32.5 ± 2.1 | 15.8 ± 0.9 | 35% | 68.4% |
| 240 | 21.3 ± 1.9 | 5.2 ± 0.5 | 57.4% | 89.6% |
| Data are presented as mean ± standard deviation (n=3). |
Visualization of Workflows and Pathways
Experimental Workflow Diagrams
Signaling Pathway Diagram
This compound has been shown to interfere with key cellular processes. This diagram illustrates a simplified overview of its potential mechanisms of action.
Elucidating the Biosynthetic Pathway of Caulerpenyne: Application of Stable-Isotope Labeling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Caulerpenyne is a significant sesquiterpenoid secondary metabolite produced by invasive green algae of the genus Caulerpa, notably Caulerpa taxifolia.[1][2][3] This compound and its derivatives are implicated in the alga's chemical defense mechanisms and have garnered interest for their potential pharmacological activities.[4][5] Understanding the biosynthetic origin of this compound is crucial for potential biotechnological production and for elucidating the ecological role of this metabolite. Stable-isotope labeling is a powerful technique to trace the metabolic pathways leading to the formation of natural products.[][7][8] This document provides detailed application notes and protocols based on studies that have successfully employed stable-isotope labeling to investigate the biosynthesis of this compound.
The key findings from stable-isotope labeling studies indicate a compartmentalized biosynthesis for this compound. The sesquiterpene backbone is synthesized in the chloroplasts via the methyl-erythritol-4-phosphate (MEP) pathway.[1][2][3][9][10] In contrast, the acetyl residues are derived from a cytosolic precursor pool.[1][2][3][9][10]
Core Concepts in Stable-Isotope Labeling for Biosynthetic Studies
Stable isotope labeling involves introducing precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into a biological system.[7] The organism then utilizes these labeled precursors in its metabolic pathways. By analyzing the incorporation and position of the isotopes in the final natural product, the biosynthetic route can be determined.[] Common analytical techniques for detecting isotope incorporation include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7]
For this compound biosynthesis, the primary precursors of interest are sources of carbon, such as acetate and carbon dioxide, labeled with ¹³C.
Experimental Protocols
The following protocols are based on the successful investigation of this compound biosynthesis in Caulerpa taxifolia.[1][3]
Protocol 1: In Vivo Labeling of Caulerpa taxifolia with ¹³C-labeled Precursors
Objective: To introduce stable isotope labels into the this compound molecule within intact algae to determine the origin of its carbon skeleton and acetyl groups.
Materials:
-
Unialgal cultures of Caulerpa taxifolia
-
Artificial seawater
-
[1-¹³C]acetate
-
¹³CO₂ (as NaH¹³CO₃)
-
Growth chamber with controlled light and temperature
-
Liquid nitrogen
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chromatography supplies (e.g., silica gel, appropriate solvents)
-
NMR tubes and deuterated chloroform (CDCl₃)
Procedure:
-
Algal Culture Preparation: Cultivate Caulerpa taxifolia in artificial seawater under controlled conditions (e.g., 25°C, 12:12 hour light:dark cycle). Ensure the culture is healthy and actively growing before initiating the labeling experiment.
-
Precursor Administration (Mixotrophic Conditions):
-
For [1-¹³C]acetate labeling: Prepare a stock solution of [1-¹³C]acetate and add it to the artificial seawater medium to a final concentration sufficient for uptake. The original study does not specify the exact concentration, so optimization may be required. A starting point could be in the range of 1-5 mM.
-
For ¹³CO₂ labeling: Introduce NaH¹³CO₃ into the seawater medium. The amount should be calculated to provide a significant enrichment of ¹³CO₂ in the dissolved inorganic carbon pool.
-
-
Incubation: Incubate the algae with the labeled precursors for a period sufficient to allow for incorporation into secondary metabolites. This can range from several hours to a few days, depending on the growth rate of the alga and the turnover rate of this compound.
-
Harvesting and Quenching:
-
Extraction of this compound:
-
Grind the frozen algal tissue to a fine powder.
-
Extract the powdered tissue with ethyl acetate. An established procedure for this compound isolation should be followed.[1]
-
Dry the ethyl acetate extract over anhydrous sodium sulfate and concentrate it using a rotary evaporator.
-
-
Purification of this compound:
-
Purify the crude extract using chromatographic techniques (e.g., silica gel column chromatography) to isolate pure this compound.
-
Monitor the purification process using an appropriate analytical method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Analysis of Isotope Incorporation:
-
Dissolve the purified this compound in CDCl₃.
-
Acquire a ¹³C NMR spectrum.
-
Compare the ¹³C NMR spectrum of the labeled this compound with that of an unlabeled standard.
-
Calculate the degree of ¹³C enrichment at each carbon position by comparing the signal intensities.
-
Data Presentation
The results from the stable-isotope labeling experiments can be summarized to highlight the differential incorporation of the labeled precursors.
Table 1: Incorporation of ¹³C-labeled Precursors into this compound in Caulerpa taxifolia
| Precursor Administered | Part of this compound Molecule | Observed ¹³C Enrichment | Biosynthetic Pathway Indicated | Reference |
| [1-¹³C]acetate | Terpene Backbone | No significant enrichment | Not the primary precursor for the terpene backbone | [1][3] |
| Acetyl Residues | Significant enrichment at C1 of acetyl groups | Cytosolic acetate pool is the source of acetyl groups | [1][3] | |
| ¹³CO₂ | Terpene Backbone | Significant enrichment | Photosynthetically derived precursor from the MEP pathway in chloroplasts | [1][3] |
| Acetyl Residues | Lower degree of enrichment compared to the terpene backbone | Acetyl groups are derived from a non-photosynthetic or less rapidly labeled pool (cytosolic) | [1][3] |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed biosynthetic pathway of this compound based on the stable-isotope labeling studies.
Caption: Experimental workflow for stable-isotope labeling in this compound biosynthesis studies.
Caption: Proposed biosynthetic pathway of this compound showing compartmentalization.
Conclusion
Stable-isotope labeling has been instrumental in delineating the biosynthetic origins of this compound.[1][2][3] The application of ¹³C-labeled precursors has demonstrated that the carbon backbone of this sesquiterpenoid is assembled in the chloroplasts through the MEP pathway, while the acetyl functionalities are added from a cytosolic pool of acetate.[1][3] These findings highlight the metabolic complexity within the algal cell and provide a foundation for future research in metabolic engineering and the synthesis of novel bioactive compounds. The protocols and data presented here serve as a guide for researchers aiming to apply similar techniques to investigate the biosynthesis of other marine natural products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Intracellular compartmentation in the biosynthesis of this compound: study on intact macroalgae using stable-isotope-labeled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Secondary Metabolites and Biological Activity of Invasive Macroalgae of Southern Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. int-res.com [int-res.com]
- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 8. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming Caulerpenyne degradation during the extraction process
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Caulerpenyne (CYN) degradation during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to extract?
This compound (CYN) is a secondary metabolite produced by green algae of the Caulerpa genus. It is a sesquiterpenoid known for its cytotoxic and antiproliferative properties.[1][2] The primary challenge in extracting CYN lies in its high instability. Upon tissue damage, the alga releases esterases that rapidly degrade CYN.[3][4] This enzymatic degradation can lead to a significant loss of the target compound, with over 50% of CYN degrading within the first minute of tissue damage.[3][4] Additionally, CYN is susceptible to photodegradation in the presence of chlorophyll.[5]
Q2: What are the main degradation products of this compound?
The degradation of this compound is a stepwise enzymatic process. Esterases present in the algae sequentially remove the acetate residues from the CYN molecule. This process leads to the formation of highly reactive 1,4-dialdehydes, such as oxytoxin 2.[3][4][6] These degradation products are also unstable.
Q3: How can I prevent this compound degradation during extraction?
The most effective method to prevent enzymatic degradation is to inhibit the activity of the esterases immediately upon sample collection. This can be achieved by shock-freezing the algal tissue in liquid nitrogen directly after harvesting.[3][4] This rapid freezing inactivates the enzymes responsible for CYN degradation, preserving the intact molecule for subsequent extraction.
Q4: Which extraction solvent is best for this compound?
Following shock-freezing, ethyl acetate has been shown to be an effective solvent for extracting CYN.[3] Studies have demonstrated that extracting shock-frozen algae with ethyl acetate can yield approximately two-fold higher amounts of CYN compared to traditional methanol extraction methods.[3][4]
Q5: What analytical methods are suitable for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly used for the quantification of this compound.[1][7][8] These chromatographic techniques allow for the separation and quantification of CYN from other algal metabolites.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no this compound detected in the extract. | Enzymatic degradation: Delay between sample collection and processing. | Immediately shock-freeze the algal samples in liquid nitrogen upon collection to inactivate degradative enzymes.[3][4] |
| Inefficient extraction solvent: Use of a solvent that does not effectively solubilize this compound. | Utilize ethyl acetate as the extraction solvent for shock-frozen algal material.[3] | |
| Photodegradation: Exposure of the extract to light in the presence of chlorophyll. | Minimize light exposure during the entire extraction and purification process. Work in a dimly lit area or use amber-colored glassware.[5] | |
| Inconsistent this compound yields between batches. | Variable tissue damage during collection: Inconsistent handling of the algae leading to varying degrees of enzymatic activation. | Standardize the collection procedure to minimize physical damage to the algal fronds before shock-freezing. |
| Seasonal/environmental variations: The concentration of this compound in Caulerpa species can vary depending on the season and environmental conditions.[9] | Record the collection date and environmental parameters for each batch to identify potential sources of variation. | |
| Presence of unknown peaks in the chromatogram. | Degradation products: The detected peaks may correspond to degradation products of this compound, such as oxytoxin 2. | Compare the chromatogram with literature data on CYN degradation products.[3][6] Optimize the extraction protocol to further minimize degradation. |
| Co-extraction of other metabolites: The solvent may be extracting other compounds with similar chromatographic properties. | Employ further purification steps, such as column chromatography, to isolate this compound. |
Quantitative Data Summary
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Relative Yield of this compound | Reference |
| Methanol extraction of fresh algae | Baseline (1x) | [3][4] |
| Shock-freezing followed by ethyl acetate extraction | ~2x higher than methanol extraction | [3][4] |
Table 2: this compound Content in Different Caulerpa Species (Example Data)
| Caulerpa Species | This compound Content (% of dry weight) | Reference |
| C. taxifolia (fronds) | 5.47 ± 0.32 | |
| C. taxifolia (stolons) | Varies seasonally | |
| C. prolifera (fronds) | 7.29 ± 0.64 | |
| C. racemosa (fronds) | 0.43 ± 0.07 | |
| Note: this compound content can vary significantly based on season, location, and specific variety of the alga. |
Experimental Protocols
Protocol 1: Recommended Extraction of this compound
-
Sample Collection: Harvest fresh Caulerpa algae. Handle with care to minimize tissue damage.
-
Shock-Freezing: Immediately submerge the collected algae in liquid nitrogen.
-
Grinding: Grind the frozen algae to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction: Transfer the powdered algae to a suitable container and add ethyl acetate (e.g., 10 mL per gram of powdered algae).
-
Agitation: Agitate the mixture on a shaker at a controlled temperature (e.g., 4°C) for a specified duration (e.g., 2-4 hours).
-
Filtration: Filter the mixture to separate the ethyl acetate extract from the algal residue.
-
Solvent Evaporation: Evaporate the ethyl acetate from the filtrate under reduced pressure using a rotary evaporator.
-
Storage: Store the dried extract at -20°C or below in an amber vial to prevent degradation.
Protocol 2: Quantification of this compound by HPLC
-
Sample Preparation: Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol or acetonitrile) to a specific concentration. Filter the solution through a 0.22 µm syringe filter.
-
HPLC System: Use a standard HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water.
-
Detection: Set the UV detector to the appropriate wavelength for this compound detection (typically around 252 nm).[3]
-
Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations. Inject these standards to generate a calibration curve.
-
Quantification: Inject the prepared sample extract. Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Anti-cancer properties of Caulerpa racemosa by altering expression of Bcl-2, BAX, cleaved caspase 3 and apoptosis in HeLa cancer cell culture [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound binding to tubulin: structural modifications by a non conventional pharmacological agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a toxin from the seaweed Caulerpa taxifolia, depresses afterhyperpolarization in invertebrate neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Properties of Caulerpa racemosa: A Review Study. | Nutrición Clínica y Dietética Hospitalaria [revista.nutricion.org]
- 7. This compound from Caulerpa taxifolia has an antiproliferative activity on tumor cell line SK-N-SH and modifies the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of rat brain Na+-K+-ATPase by triterpene glycosides from holothurians - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield of Caulerpenyne purification from crude extracts
Welcome to the technical support center for the purification of Caulerpenyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from crude extracts.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low Yield of this compound in the Crude Extract
Question: My initial crude extract shows a very low concentration of this compound, or none at all. What could be the cause?
Answer: A low yield of this compound in the crude extract is most commonly due to its rapid degradation upon tissue damage. The seaweed Caulerpa contains enzymes that are released upon cell lysis and quickly convert this compound into other compounds.[1][2] In fact, more than 50% of this compound can be degraded within one minute of tissue injury.[1]
Troubleshooting Steps:
-
Immediate Freezing of Algal Material: To prevent enzymatic degradation, the algal material must be flash-frozen in liquid nitrogen immediately after harvesting.[1] This inactivates the degradative enzymes.
-
Optimized Extraction Solvent: A study has shown that extracting the shock-frozen, ground algae with ethyl acetate can result in a twofold higher yield of this compound compared to extraction with methanol.[1]
-
Minimize Thawing: Ensure the frozen algal powder does not thaw during the extraction process. Perform the extraction quickly and at a low temperature.
Issue 2: Oily or Pigment-Rich Crude Extract Complicating Purification
Question: My crude extract is a thick, oily residue, and heavily pigmented with chlorophyll, which is interfering with chromatographic purification. How can I clean up my extract before chromatography?
Answer: Crude extracts from Caulerpa are often rich in lipids and pigments like chlorophyll, which can co-elute with this compound, overload the chromatography column, and reduce separation efficiency.
Troubleshooting Steps:
-
Liquid-Liquid Partitioning: A preliminary liquid-liquid extraction can be performed to remove highly polar and non-polar impurities. Partitioning the crude extract between a non-polar solvent like hexane and a more polar solvent can help to separate lipids and some pigments.
-
Chlorophyll Removal:
-
Solvent Partitioning: Chlorophyll can be partitioned into an aqueous acetone (75-80%) layer, leaving less polar compounds in a petroleum ether layer.
-
Solid-Phase Extraction (SPE): Using a silica gel cartridge can effectively remove chlorophyll.
-
-
Pre-Column Filtration: Passing the extract through a short silica gel plug before loading it onto the main chromatography column can remove many pigments and very non-polar compounds.
Issue 3: Poor Separation and Co-elution During Column Chromatography
Question: I am using conventional column chromatography, but I am getting poor separation of this compound from other compounds. What can I do to improve this?
Answer: Poor separation in column chromatography can be due to several factors, including the choice of stationary and mobile phases, column overloading, and the inherent limitations of the technique for a sensitive compound like this compound. Conventional chromatography for this compound is often time- and solvent-consuming.[3]
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
TLC Analysis: Before running a column, use Thin Layer Chromatography (TLC) to find an optimal solvent system that gives good separation of this compound from other components.
-
Gradient Elution: Employing a solvent gradient from non-polar to more polar can improve the separation of complex mixtures.
-
-
Consider Advanced Chromatographic Techniques:
-
Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that avoids a solid stationary phase, which can cause degradation of sensitive compounds. It has been shown to be a very simple and efficient process for this compound purification, offering high purity (up to 99%) and recovery (up to 95%).[4]
-
Simulated Moving Bed (SMB) Chromatography: While not directly documented for this compound, SMB has been successfully used for the efficient purification of the related compound caulerpin, achieving high purity and yield.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to ensure a high yield of this compound?
A1: The most critical step is the immediate inactivation of endogenous enzymes upon harvesting the Caulerpa algae. This is best achieved by flash-freezing the fresh algal material in liquid nitrogen.[1] This single step can prevent the rapid degradation of this compound and significantly increase the final yield.[1]
Q2: Is there a recommended, more efficient alternative to traditional silica gel column chromatography for this compound purification?
A2: Yes, Centrifugal Partition Chromatography (CPC) is a highly recommended alternative.[3][4] It is a liquid-liquid chromatographic technique that is faster, consumes less solvent, and avoids the use of a solid stationary phase like silica gel, which can lead to the degradation of sensitive molecules. CPC has been demonstrated to be a very efficient method for purifying this compound.[3]
Q3: How stable is this compound during storage?
A3: this compound is an unstable molecule, particularly when exposed to light and in the presence of chlorophylls, which can act as photosensitizers leading to its rapid degradation.[2] It is recommended to store purified this compound and crude extracts in the dark, at low temperatures, and under an inert atmosphere if possible.
Q4: Can I use dried Caulerpa material for this compound extraction?
A4: While it is possible to extract this compound from dried material, the yield is likely to be significantly lower than from fresh, flash-frozen material. The drying process does not inactivate the degradative enzymes as effectively as flash-freezing, and enzymatic degradation can occur during the drying process.
Data Presentation
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Key Steps | This compound Yield | Notes |
| Methanol Extraction | Algae overlaid with methanol and frozen overnight. | Baseline | Prone to significant enzymatic degradation.[1] |
| Shock-Freezing/Ethyl Acetate Extraction | Algae shock-frozen in liquid nitrogen, ground, and extracted with ethyl acetate. | Up to 2-fold higher than methanol extraction.[1] | Effectively inhibits enzymatic degradation, leading to a significantly higher yield.[1] |
Table 2: Comparison of this compound Purification Techniques
| Purification Technique | Stationary Phase | Mobile Phase Principle | Throughput | Solvent Consumption | Purity/Recovery |
| Conventional Column Chromatography | Silica Gel | Gradient Elution | Low | High | Variable, often requires multiple steps. |
| Centrifugal Partition Chromatography (CPC) | Liquid | Biphasic Solvent System | High | Low | High purity (>99%) and recovery (>95%) reported for similar compounds.[4] |
Experimental Protocols
Protocol 1: High-Yield Extraction of this compound from Caulerpa Algae
Objective: To extract this compound from fresh Caulerpa algae while minimizing enzymatic degradation.
Materials:
-
Freshly harvested Caulerpa algae
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Ethyl acetate
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Methodology:
-
Immediate Freezing: Immediately after harvesting, plunge the fresh Caulerpa algae into a dewar of liquid nitrogen. Ensure the tissue is completely frozen.
-
Grinding: Transfer the frozen algae to a pre-chilled mortar and grind to a fine powder under liquid nitrogen. It is crucial to prevent the tissue from thawing.
-
Extraction: To the frozen powder in the mortar, add cold ethyl acetate (approximately 10 mL per gram of fresh weight). Continue to grind for another 2-3 minutes to ensure thorough extraction.
-
Centrifugation: Transfer the ethyl acetate slurry to a centrifuge tube. Centrifuge at 4°C for 10 minutes at 4000 x g to pellet the algal debris.
-
Collection of Supernatant: Carefully decant the ethyl acetate supernatant, which contains the this compound, into a clean flask.
-
Re-extraction (Optional): To maximize the yield, the algal pellet can be re-extracted with a smaller volume of cold ethyl acetate, and the supernatants can be combined.
-
Concentration: Remove the ethyl acetate from the supernatant using a rotary evaporator at a low temperature (below 30°C) to obtain the crude extract.
-
Storage: Store the crude extract at -20°C or below in the dark.
Protocol 2: Purification of this compound using Centrifugal Partition Chromatography (CPC)
Objective: To purify this compound from the crude extract using CPC.
Materials:
-
Crude this compound extract
-
CPC instrument
-
Biphasic solvent system (e.g., a variation of the Arizona system: heptane, ethyl acetate, methanol, water)
-
Fraction collector
Methodology:
-
Solvent System Preparation: Prepare the biphasic solvent system. A commonly used system for non-polar compounds is the Arizona system (heptane:ethyl acetate:methanol:water). The exact ratio should be optimized to achieve a suitable partition coefficient (K) for this compound. A good starting point could be a 6:5:6:5 (v/v/v/v) ratio. Shake the mixture vigorously in a separatory funnel and allow the two phases to separate completely.
-
CPC Instrument Preparation:
-
Fill the CPC column with the stationary phase (typically the more viscous phase, which could be the aqueous or organic phase depending on the system).
-
Start the rotation of the rotor at the desired speed (e.g., 1500-2000 rpm).
-
-
Equilibration: Pump the mobile phase (the other phase of the biphasic system) through the column until the stationary phase is retained and the system is equilibrated (indicated by a stable baseline on the detector).
-
Sample Injection: Dissolve the crude extract in a small volume of the mobile phase and inject it into the CPC system.
-
Elution and Fractionation: Continue pumping the mobile phase. Collect fractions using a fraction collector. Monitor the elution of this compound using a UV detector.
-
Analysis of Fractions: Analyze the collected fractions by TLC or HPLC to identify the fractions containing pure this compound.
-
Pooling and Concentration: Pool the pure fractions and remove the solvent using a rotary evaporator at low temperature.
-
Final Product: The resulting residue is the purified this compound.
Mandatory Visualization
Caption: Workflow for high-yield this compound purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Centrifugal partition chromatography: an efficient tool to access highly polar and unstable synthetic compounds on a large scale - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Centrifugal Partition Chromatography: The Key to Green Preparative Chromatography | Labcompare.com [labcompare.com]
Challenges in the large-scale production of Caulerpenyne
Welcome to the technical support center for the large-scale production and application of Caulerpenyne (CYN). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the cultivation, extraction, purification, and experimental use of this potent marine secondary metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CYN) and why is it of interest?
A1: this compound is a cytotoxic sesquiterpenoid and the primary secondary metabolite produced by green marine algae of the Caulerpa genus.[1] It consists of a highly reactive diacetoxybutadiene moiety, which is believed to be responsible for its wide range of biological activities.[1][2] CYN is of significant interest to the pharmaceutical industry due to its demonstrated anti-microbial, neurotoxic, phytotoxic, anti-mitotic, and anti-proliferative properties.[1]
Q2: Which Caulerpa species is the best source for CYN production?
A2: While CYN is found in several Caulerpa species, Caulerpa taxifolia consistently exhibits the highest concentrations.[1][3] Studies have shown that CYN concentrations in C. taxifolia can be 35 to 80 times greater than in other species like Caulerpa racemosa, depending on the season.[3] Fronds of the algae generally contain higher concentrations of CYN than the stolons.[4]
Q3: Are there synthetic routes available for CYN production?
A3: Yes, total synthesis of this compound has been achieved. However, for large-scale production, extraction from natural sources, particularly cultivated Caulerpa taxifolia, is often considered a more viable approach.[2]
Troubleshooting Guides
Section 1: Caulerpa Cultivation and CYN Yield
Problem: Low or inconsistent CYN yield from our Caulerpa culture.
Possible Causes & Troubleshooting Steps:
-
Incorrect Species or Strain:
-
Suboptimal Growth Conditions:
-
Verification: Review your cultivation parameters. Optimal conditions for Caulerpa growth include water temperatures above 19°C and depths of less than 5 meters.[5] Room temperatures between 25-28°C have been used for indoor cultivation.[6]
-
Solution: Adjust temperature, light intensity, and water quality to match optimal growth conditions. Monitor for and control contaminants which can hinder growth.[7][8]
-
-
Seasonal Variation:
-
Verification: CYN content can vary seasonally, with maximum concentrations often recorded in the autumn (September/November) and minimum values in the spring (April/May).[3]
-
Solution: Schedule harvesting during peak seasons to maximize CYN yield.
-
-
Environmental Stress:
-
Verification: Competition with other organisms can lead to the plant prioritizing vegetative growth over secondary metabolite production, resulting in lower CYN content.[3]
-
Solution: Ensure a controlled cultivation environment with minimal competition from other species.
-
Section 2: Extraction and Purification
Problem: Poor recovery of CYN during the extraction process.
Possible Causes & Troubleshooting Steps:
-
Inefficient Extraction Method:
-
Verification: Traditional methods using methanol can be less efficient.[9][10]
-
Solution: For improved extraction efficiency, a method involving shock-freezing the algal tissue with liquid nitrogen prior to extraction with a solvent like ethyl acetate has been shown to yield significantly higher amounts of CYN.[9][10]
-
-
Degradation During Extraction:
Problem: Difficulty in obtaining high-purity CYN.
Possible Causes & Troubleshooting Steps:
-
Suboptimal Chromatographic Technique:
-
Verification: Classical chromatographic techniques can be time- and solvent-consuming.[2]
-
Solution: Consider advanced chromatographic techniques such as Centrifugal Partition Chromatography (CPC) or Simulated Moving Bed (SMB) chromatography, which have been shown to be efficient for purifying CYN and related compounds.[2][11]
-
Section 3: Handling and Storage
Problem: Loss of CYN activity in purified samples over time.
Possible Causes & Troubleshooting Steps:
-
Photodegradation:
-
Verification: CYN is known to undergo rapid degradation upon exposure to daylight, especially in the presence of oxygen and chlorophylls.[12]
-
Solution: Store purified CYN and CYN-containing extracts in amber vials or otherwise protected from light. Handle samples under low-light conditions whenever possible.
-
-
Instability in Solution:
-
Verification: The stability of CYN in various solvents may differ.
-
Solution: Conduct stability studies in your chosen solvent system. For long-term storage, consider storing the compound as a dry powder at low temperatures.
-
Quantitative Data Summary
Table 1: this compound Content in Different Caulerpa Species
| Caulerpa Species | Part | CYN Content (% Dry Weight) | Reference |
| Caulerpa prolifera | Fronds | 7.29 ± 0.64 | [4] |
| Caulerpa taxifolia | Fronds | 5.47 ± 0.32 | [4] |
| Caulerpa racemosa | Fronds | 0.43 ± 0.07 | [4] |
Table 2: Comparison of CYN Extraction Methods from C. taxifolia
| Extraction Method | Relative CYN Yield | Reference |
| Methanol Extraction | Baseline | [9][10] |
| Shock-Freezing with Liquid Nitrogen followed by Ethyl Acetate Extraction | ~2-fold higher than methanol extraction | [9][10] |
Key Experimental Protocols
Protocol 1: Extraction and Quantification of this compound
This protocol is adapted from methods described for efficient extraction and quantification of CYN.
1. Sample Preparation and Extraction: a. Harvest fresh Caulerpa fronds. b. Immediately shock-freeze the algal tissue in liquid nitrogen to prevent enzymatic degradation.[9][10] c. Grind the frozen tissue to a fine powder. d. Extract the powdered tissue with ethyl acetate. e. Concentrate the extract under reduced pressure.
2. Quantification by High-Performance Liquid Chromatography (HPLC): a. Mobile Phase: A gradient of methanol and water is commonly used. b. Stationary Phase: A C18 reverse-phase column. c. Detection: UV detection is suitable for determining CYN in animal tissues, while refractometric detection can be used for quantification in the alga.[2] d. Standard Curve: Prepare a standard curve using purified CYN of known concentrations to quantify the amount in the extract.
Protocol 2: Lipoxygenase Inhibition Assay
This protocol is to assess the biological activity of purified CYN as a lipoxygenase inhibitor.[13]
1. Reagents and Materials: a. Purified this compound b. Soybean lipoxygenase c. Linoleic acid (substrate) d. Borate buffer (pH 9.0) e. Spectrophotometer
2. Assay Procedure: a. Prepare a solution of linoleic acid in borate buffer. b. In a cuvette, mix the soybean lipoxygenase solution with the borate buffer. c. Add the purified CYN at various concentrations. d. Initiate the reaction by adding the linoleic acid solution. e. Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product. f. Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Variations in this compound contents in Caulerpa taxifolia and Caulerpa racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. westernregionalpanel.org [westernregionalpanel.org]
- 6. iiste.org [iiste.org]
- 7. researchgate.net [researchgate.net]
- 8. Overview and Challenges of Large-Scale Cultivation of Photosynthetic Microalgae and Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the wound-activated transformation of this compound by invasive and noninvasive Caulerpa species of the Mediterranean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chlorophyll-photosensitised photodegradation of this compound; a potentially harmful sesquiterpenoid from tropical green seaweeds in the genus Caulerpa - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. The sesquiterpene this compound from Caulerpa spp. is a lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Stabilizing Caulerpenyne in different solvent systems for bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stabilizing caulerpenyne in various solvent systems for bioassay applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability?
A1: this compound is inherently unstable, primarily due to enzymatic degradation. When the algal tissue of Caulerpa species is damaged, it triggers a wound-activated transformation of this compound.[1] This process involves esterases that rapidly convert this compound into reactive and unstable 1,4-dialdehydes.[1] In fact, severe tissue damage can lead to the degradation of over 50% of the stored this compound within just one minute.[1]
Q2: How does light exposure affect this compound stability?
A2: this compound is sensitive to light. Exposure to daylight, especially in the presence of oxygen and chlorophylls or pheophytins, can cause rapid photodegradation.[2] This process involves a complex degradation pathway, highlighting the need to protect this compound solutions from light.
Q3: What are the best practices for storing this compound stock solutions?
A3: To ensure maximum stability, this compound stock solutions should be stored under the following conditions:
-
Solvent: Use a high-purity, anhydrous solvent such as DMSO or ethanol.
-
Temperature: Store at -20°C or -80°C.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q4: My this compound is precipitating when I add it to my aqueous bioassay medium. What can I do?
A4: Precipitation is a common issue when introducing a hydrophobic compound like this compound from an organic solvent stock into an aqueous medium. Here are some solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your bioassay is as low as possible, typically not exceeding 0.5% (v/v). You may need to prepare a more concentrated stock solution to achieve the desired final this compound concentration while keeping the solvent percentage low.
-
Serial Dilutions: Instead of adding the stock solution directly to the final volume of the medium, perform serial dilutions in the assay medium. This gradual decrease in solvent concentration can help prevent precipitation.
-
Use Solubility Enhancers: Consider using a solubility enhancer such as hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent bioassay results | Degradation of this compound in stock solution or during the experiment. | 1. Prepare fresh stock solutions frequently. 2. Protect all solutions containing this compound from light. 3. Minimize the time between solution preparation and use in the bioassay. 4. Perform a stability check of this compound in your specific bioassay medium under your experimental conditions (temperature, pH). |
| Low or no bioactivity observed | This compound has degraded. | 1. Verify the integrity of your this compound stock by analytical methods (e.g., HPLC) if possible. 2. Follow strict storage and handling protocols (see FAQs). 3. Consider the possibility of enzymatic degradation if any cellular components are present in the assay. |
| Precipitation in aqueous medium | Low aqueous solubility of this compound and high final concentration of organic solvent. | 1. Reduce the final concentration of the organic solvent (e.g., DMSO) to ≤ 0.5%. 2. Prepare a more concentrated stock solution. 3. Use a solubility enhancer like hydroxypropyl-β-cyclodextrin (HP-β-CD). 4. Perform serial dilutions in the assay medium. |
| Color change in the solution | Potential degradation of this compound or reaction with media components. | 1. Investigate potential interactions between this compound and your bioassay medium components. 2. Ensure the pH of the medium is within a stable range for this compound (near neutral is generally recommended as a starting point). 3. Protect from light, as photodegradation can lead to colored byproducts. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of purified this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortexing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used cautiously if necessary, but avoid excessive heat.
-
Sterilization: If required for your bioassay, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO into a sterile, light-protected storage tube.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Enhancing this compound Aqueous Solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your desired aqueous buffer or cell culture medium.
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO) as described in Protocol 1.
-
Complexation: While vortexing the HP-β-CD solution, slowly add the this compound stock solution dropwise. The molar ratio of this compound to HP-β-CD will need to be optimized, but a starting point of 1:10 can be tested.
-
Incubation: Incubate the mixture at room temperature for 1-2 hours with continuous stirring or shaking to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Use in Assay: The resulting solution containing the this compound:HP-β-CD complex is now ready for serial dilution into your bioassay.
Visualizations
Caption: Experimental workflow for preparing and using this compound in bioassays.
Caption: Known signaling pathways modulated by this compound in cancer cells.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Chlorophyll-photosensitised photodegradation of this compound; a potentially harmful sesquiterpenoid from tropical green seaweeds in the genus Caulerpa - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of Caulerpenyne using HPLC-UV
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the accurate quantification of caulerpenyne. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during analysis.
Experimental Protocols
A detailed methodology for the extraction and quantification of this compound from Caulerpa species is provided below. This protocol is a synthesis of established methods and best practices to ensure reliable and reproducible results.
Sample Collection and Preparation
To prevent the enzymatic degradation of this compound, which can be rapid upon tissue damage, immediate processing of fresh algal samples is critical.[1][2]
-
Collection : Harvest fresh Caulerpa spp. and immediately rinse with clean seawater to remove debris and epiphytes.
-
Enzyme Deactivation : To prevent enzymatic degradation of this compound upon cell lysis, it is crucial to shock-freeze the fresh algal material in liquid nitrogen immediately after collection.[1][2]
-
Lyophilization and Storage : The frozen samples should be lyophilized (freeze-dried) to remove water and then stored at -80°C in the dark to prevent degradation until extraction.
Extraction of this compound
-
Solvent Extraction : Grind the lyophilized and frozen algal tissue into a fine powder. Extract the powder with a suitable organic solvent. Methanol or a mixture of methanol and ethyl acetate are commonly used.[3] For every 1 gram of dry weight, use approximately 10 mL of solvent.
-
Sonication and Centrifugation : Sonicate the mixture in an ultrasonic bath for 15-30 minutes to ensure thorough extraction. After sonication, centrifuge the mixture to pellet the solid algal debris.
-
Supernatant Collection : Carefully collect the supernatant which contains the extracted this compound.
-
Filtration : Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter before HPLC analysis.
HPLC-UV Method Parameters
The following table summarizes the recommended HPLC-UV parameters for this compound quantification.
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4] |
| Mobile Phase | A gradient of methanol and water is often effective. A common starting point is an 80:20 (v/v) mixture of methanol and water.[3] |
| Flow Rate | 1.0 mL/min.[4] |
| Injection Volume | 20 µL. |
| Column Temperature | Ambient or controlled at 25°C. |
| Detection Wavelength | 254 nm, which is a common absorption maximum for this compound.[3] |
| Run Time | Approximately 15-20 minutes, depending on the specific gradient program. |
Quantification and Data Analysis
-
Standard Curve : Prepare a series of standard solutions of purified this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis : Inject the filtered sample extracts into the HPLC system.
-
Concentration Calculation : Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve. The results are typically expressed as mg of this compound per gram of dry weight of the alga.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC-UV analysis of this compound in a question-and-answer format.
Q1: Why am I seeing peak tailing for my this compound peak?
A1: Peak tailing, where the peak is asymmetrical with a drawn-out tail, can be caused by several factors:
-
Column Overload : Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample and re-injecting.
-
Secondary Interactions : this compound may have secondary interactions with the stationary phase of the column. Ensure the mobile phase pH is appropriate. While not always necessary for this analysis, the addition of a small amount of a competing base like triethylamine (TEA) to the mobile phase can sometimes mitigate these interactions.
-
Column Degradation : Over time, the performance of an HPLC column can degrade. If you observe persistent peak tailing with standards and samples, it may be time to replace the column.
Q2: My chromatogram shows split or distorted peaks for this compound. What is the cause?
A2: Split or distorted peaks can arise from:
-
Partially Blocked Frit : The inlet frit of the column can become blocked with particulate matter from the sample or mobile phase. Try back-flushing the column or replacing the frit.
-
Injection Solvent Mismatch : If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[5]
-
Column Void : A void or channel may have formed at the head of the column. This usually requires column replacement.
Q3: I am observing a noisy or drifting baseline. How can I fix this?
A3: A noisy or drifting baseline can interfere with accurate peak integration. Common causes include:
-
Contaminated Mobile Phase : Ensure you are using high-purity, HPLC-grade solvents and that your aqueous mobile phase is freshly prepared to prevent microbial growth. Filtering the mobile phase through a 0.45 µm membrane is recommended.[5]
-
Air Bubbles in the System : Air bubbles in the pump or detector can cause baseline noise. Degas your mobile phase before use and prime the system thoroughly.[5]
-
Detector Lamp Issues : An aging detector lamp can lead to increased noise. Check the lamp's energy output and replace it if necessary.
Q4: The retention time of my this compound peak is shifting between injections. What should I do?
A4: Retention time instability can be due to:
-
Inconsistent Mobile Phase Composition : Ensure your mobile phase is accurately prepared and well-mixed. If you are using a gradient, make sure the gradient pump is functioning correctly.
-
Fluctuations in Column Temperature : Even small changes in temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.
-
Pump Issues : Leaks or faulty check valves in the pump can lead to an inconsistent flow rate and, consequently, shifting retention times.
Q5: I am getting low or no recovery of this compound from my samples. What could be the problem?
A5: Low recovery can be a significant issue, often related to the inherent instability of this compound:
-
Enzymatic Degradation : As mentioned in the protocol, this compound is rapidly degraded by enzymes released upon tissue damage.[1][2] It is absolutely critical to shock-freeze the algal samples immediately after collection to inactivate these enzymes.
-
Degradation During Extraction and Storage : this compound can also degrade when exposed to light and oxygen.[6] Perform extractions under subdued light and store extracts at low temperatures in the dark.
-
Inefficient Extraction : Ensure that the algal material is finely ground and that the extraction solvent and conditions are optimal.
Frequently Asked Questions (FAQs)
Q: Where can I obtain a purified this compound standard for my calibration curve?
A: Purified this compound is not always commercially available from major chemical suppliers. It may be necessary to isolate and purify it in-house from a large batch of Caulerpa algae or to obtain it from a specialized research lab.
Q: What is the expected concentration of this compound in Caulerpa species?
A: The concentration of this compound can vary significantly depending on the species, geographical location, season, and environmental conditions. Reported concentrations can range from a few milligrams to over 1% of the algal dry weight.
Q: Can this method be validated?
A: Yes, the HPLC-UV method for this compound quantification should be validated according to ICH guidelines.[7] This includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and robustness.[8][9]
Q: What are the degradation products of this compound and can they be detected by this method?
A: this compound can be deacetylated to form more reactive aldehydes, such as oxytoxin-2.[2] These degradation products may have different retention times and UV absorption characteristics. While this method is optimized for this compound, with modifications to the gradient and by using appropriate standards, it may be possible to detect these degradation products as well.
Visual Guides
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the HPLC-UV analysis of this compound.
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for HPLC-UV analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the wound-activated transformation of this compound by invasive and noninvasive Caulerpa species of the Mediterranean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. mastelf.com [mastelf.com]
- 6. Chlorophyll-photosensitised photodegradation of this compound; a potentially harmful sesquiterpenoid from tropical green seaweeds in the genus Caulerpa - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
- 9. Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing the impact of interfering compounds in Caulerpa extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the impact of interfering compounds in Caulerpa extracts during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Interference from Pigments in Bioassays
Question: My crude Caulerpa extract is intensely green, and I'm concerned about pigments like chlorophyll interfering with my colorimetric bioassays (e.g., antioxidant or cytotoxicity assays). How can I address this?
Answer:
Pigment interference is a common issue. Chlorophylls absorb light in the visible spectrum and can possess intrinsic biological activity, potentially leading to inaccurate results in various assays.[1][2][3] Here are steps to mitigate this interference:
-
Problem: Chlorophyll's absorbance spectrum can overlap with that of assay reagents or products, leading to artificially inflated or diminished readings. Additionally, chlorophyll derivatives may exhibit cytotoxic effects, which could be misattributed to your compound of interest.[2][3]
-
Solution: It is crucial to remove pigments prior to bioassay analysis. Liquid-liquid partitioning is an effective method for this purpose.
Experimental Protocol: Pigment Removal by Liquid-Liquid Partitioning
This protocol separates compounds based on their differential solubility in two immiscible liquid phases. Polar compounds will preferentially stay in the aqueous phase, while nonpolar compounds, such as chlorophyll, will move to the organic phase.[4][5]
-
Solvent Selection: A common solvent system is a mixture of a polar solvent (like aqueous methanol or ethanol) and a nonpolar solvent (like hexane or petroleum ether).[4][5]
-
Procedure:
-
Dissolve your dried crude Caulerpa extract in a mixture of 90% methanol (or ethanol) and water.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of n-hexane (or petroleum ether).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper, nonpolar layer (hexane/petroleum ether) will be intensely green as it contains the chlorophyll. The lower, aqueous layer will contain the more polar, degreened fraction.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the aqueous layer with fresh n-hexane two more times to ensure complete removal of pigments.
-
The resulting degreened aqueous fraction can then be dried and reconstituted for your bioassay.
-
Issue 2: Polysaccharide Interference in Chromatographic Analysis
Question: I'm trying to analyze my Caulerpa extract using HPLC, but I'm experiencing high backpressure, column clogging, and poor peak resolution. Could polysaccharides be the cause?
Answer:
Yes, polysaccharides are a significant interfering component in Caulerpa extracts and can cause the issues you've described.[6][7]
-
Problem: Caulerpa species are rich in sulfated polysaccharides which are often co-extracted with smaller bioactive molecules.[8][9] These large polymers can precipitate in the HPLC mobile phase, irreversibly bind to the column's stationary phase, and cause broad peaks that obscure the analytes of interest.[6]
-
Solution: Polysaccharides can be effectively removed from the extract by ethanol precipitation prior to HPLC analysis.[6][10]
Experimental Protocol: Polysaccharide Removal by Ethanol Precipitation
This method relies on the principle that polysaccharides are insoluble in high concentrations of ethanol and will precipitate out of the solution.[6]
-
Initial Extraction: Prepare an aqueous or low-concentration ethanol extract of your Caulerpa sample.
-
Precipitation:
-
While stirring, slowly add cold ethanol (95-100%) to your aqueous extract to a final concentration of 70-80%.
-
Continue stirring for 30 minutes at 4°C.
-
Allow the mixture to stand at 4°C overnight to ensure complete precipitation of the polysaccharides.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 20 minutes at 4°C.
-
The supernatant, which contains your target small molecules, should be carefully decanted. The pellet contains the precipitated polysaccharides.
-
-
Final Preparation: The supernatant can then be concentrated under vacuum and reconstituted in a suitable solvent for HPLC analysis.
Issue 3: General HPLC Troubleshooting for Caulerpa Extracts
Question: I'm observing baseline noise, ghost peaks, and shifts in retention time in my HPLC analysis of a partially purified Caulerpa extract. What are the likely causes and solutions?
Answer:
These are common HPLC issues that can often be resolved with systematic troubleshooting.
-
Problem: Even after initial cleanup, residual interfering compounds can affect HPLC performance. Baseline instability can be caused by contaminants or air bubbles, while retention time shifts may indicate issues with the mobile phase composition or column equilibration.[11][12][13]
-
Solution: A combination of proper sample preparation, system maintenance, and methodical troubleshooting is required.
| Observed Problem | Potential Causes | Recommended Solutions |
| Baseline Noise/Drift | Contaminated mobile phase or detector flow cell.[14] Air bubbles in the system.[12][14] Incomplete mobile phase mixing. | Use fresh, high-purity solvents and degas the mobile phase. Flush the detector flow cell with a strong solvent like isopropanol. Purge the pump to remove air bubbles.[14] |
| Ghost Peaks | Contamination in the injection system or column. Sample carryover from a previous injection. | Clean the injector and autosampler needle. Run blank injections with a strong solvent to wash the column. |
| Shifting Retention Times | Inconsistent mobile phase composition.[15] Fluctuation in column temperature.[14] Insufficient column equilibration time between runs.[14] | Prepare fresh mobile phase daily and ensure thorough mixing. Use a column oven to maintain a constant temperature.[14] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[14] |
| Peak Tailing or Fronting | Column overload.[14] Mismatch between injection solvent and mobile phase.[11] Secondary interactions with the stationary phase. | Dilute the sample or inject a smaller volume.[14] Dissolve the sample in the initial mobile phase whenever possible.[11] Add a competing agent (e.g., triethylamine for basic compounds) to the mobile phase in small concentrations.[13] |
Visualized Workflows and Pathways
Caption: Workflow for minimizing interfering compounds.
Caption: Troubleshooting logic for interfering compounds.
References
- 1. dl.astm.org [dl.astm.org]
- 2. maxwellsci.com [maxwellsci.com]
- 3. Chlorophyll derivative mediated PDT versus methotrexate: an in vitro study using MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Extraction and Modification of Macroalgal Polysaccharides for Current and Next-Generation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polysaccharide from Caulerpa lentillifera: extraction optimization with response surface methodology, structure and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN103739726A - Extraction method for algal polysaccharide - Google Patents [patents.google.com]
- 11. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 12. ijnrd.org [ijnrd.org]
- 13. jetir.org [jetir.org]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Addressing the poor water solubility of Caulerpenyne in aqueous assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the poor water solubility of Caulerpenyne (CYN) in aqueous assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a bioactive sesquiterpenoid isolated from algae of the Caulerpa genus. It exhibits a range of promising biological activities, including anti-cancer and neurotoxic effects.[1][2][3] However, its hydrophobic nature leads to poor water solubility, creating significant challenges for its use in aqueous biological assays and limiting its therapeutic development.
Q2: What are the best initial solvents for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO), ethanol, and methanol are the most commonly used organic solvents for dissolving this compound.[4][5] DMSO is often preferred due to its ability to dissolve a wide range of hydrophobic compounds at high concentrations.
Q3: What is the maximum recommended final concentration of organic solvents in cell-based assays?
A3: To avoid solvent-induced toxicity, the final concentration of the organic solvent in your aqueous assay should be kept as low as possible. For many cell-based assays, the final concentration of DMSO should be below 0.5%, although some cell lines may tolerate up to 1%.[4] It is crucial to perform a solvent tolerance test to determine the highest non-toxic concentration for your specific experimental system.[4]
Q4: My this compound precipitates when I add it to my aqueous buffer. What should I do?
A4: Precipitation upon addition to an aqueous medium is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Vortex during dilution: Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to facilitate rapid dispersion.[4]
-
Use a serial dilution: Instead of a single large dilution, perform a series of dilutions to gradually decrease the solvent concentration.[4]
-
Warm the aqueous buffer: Gently warming the buffer (e.g., to 37°C) can sometimes help improve solubility, but be mindful of the temperature stability of this compound and other assay components.
-
Consider alternative solubilization strategies: If the above steps are insufficient, you may need to employ solubilizing agents.
Q5: What are solubilizing agents and how can they help?
A5: Solubilizing agents, or excipients, are substances that enhance the solubility of poorly soluble compounds. Common examples include:
-
Surfactants: Agents like Tween 80 and Poloxamers can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[4]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.
-
Co-solvents: Using a mixture of water and a water-miscible solvent, such as polyethylene glycol (PEG), can enhance the solubility of hydrophobic compounds.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound precipitates out of stock solution during storage. | The storage temperature is too high, or the solvent has evaporated. | Store stock solutions at -20°C or -80°C in tightly sealed, small-volume aliquots to minimize freeze-thaw cycles and solvent evaporation.[4] |
| Inconsistent results between experiments. | Incomplete dissolution of this compound or precipitation during the assay. | Ensure complete dissolution of the stock solution before use by vortexing or brief sonication.[4] Visually inspect for any precipitation before adding to the assay. |
| High background signal or assay interference. | The organic solvent or solubilizing agent is interfering with the assay. | Run appropriate controls, including a vehicle control (assay medium with the same concentration of solvent/excipient but without this compound) to assess any background effects.[4] |
| Observed toxicity is not dose-dependent. | The solvent concentration is reaching toxic levels, masking the effect of this compound. | Perform a solvent tolerance study to determine the maximum non-toxic solvent concentration for your specific assay and ensure all experimental conditions stay below this limit.[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for short intervals until the compound is completely dissolved. A clear, particle-free solution indicates successful dissolution.[4]
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C to maintain stability.[4]
Protocol 2: Dilution of this compound Stock for Aqueous Assays
-
Prepare Intermediate Dilutions: Perform a serial dilution of the high-concentration stock solution in the same organic solvent to create intermediate stocks.
-
Final Dilution: Add the final intermediate stock solution dropwise to the pre-warmed (if appropriate) aqueous assay buffer while vortexing to ensure rapid mixing.[4]
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in the assay does not exceed the predetermined non-toxic limit for your experimental system (typically <0.5% for DMSO).[4]
-
Use Immediately: Use the final diluted solution immediately to minimize the risk of precipitation over time.
Visualizations
Caption: Workflow for preparing this compound for aqueous assays.
Caption: Decision guide for enhancing this compound solubility.
Caption: Simplified signaling pathways modulated by this compound.[1][8]
References
- 1. Marine macroalga Caulerpa: role of its metabolites in modulating cancer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell growth inhibitory effects of this compound, a sesquiterpenoid from the marine algae Caulerpa taxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. ijmsdr.org [ijmsdr.org]
- 8. researchgate.net [researchgate.net]
Strategies to prevent the light-induced degradation of Caulerpenyne
Welcome to the technical support center for Caulerpenyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the light-induced and enzymatic degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound (CYN) is a sesquiterpenoid metabolite found in green algae of the Caulerpa genus. Its unique structure, featuring a highly reactive diacetoxybutadiene moiety, makes it a potent bioactive compound but also renders it susceptible to degradation through two primary pathways: rapid enzymatic degradation upon tissue injury and slower photodegradation in the presence of light, oxygen, and photosensitizers.[1]
Q2: What are the main pathways of this compound degradation?
There are two critical degradation pathways to consider:
-
Wound-Activated Enzymatic Degradation: When the algal tissue is damaged, endogenous esterase enzymes rapidly remove the acetate groups from the this compound molecule. This transformation occurs in seconds and leads to the formation of unstable and reactive 1,4-dialdehydes.[2] Over 50% of stored this compound can be degraded within one minute of severe tissue damage.[2]
-
Chlorophyll-Photosensitized Photodegradation: In solution, particularly in the presence of chlorophylls or pheophytins, this compound undergoes rapid degradation upon exposure to daylight and oxygen. This process involves a distinct route that proceeds through a ynone intermediate.[3]
Q3: How can I prevent enzymatic degradation during the extraction process?
The most effective method to prevent enzymatic degradation is to inhibit esterase activity immediately upon sample collection. This can be achieved by shock-freezing the intact algal tissue in liquid nitrogen before any grinding or homogenization.[2] This method has been shown to yield approximately twofold higher concentrations of this compound compared to standard methanol extraction protocols that do not first deactivate the enzymes.[2]
Q4: What are the best practices for storing purified this compound or extracts containing it?
To ensure long-term stability, this compound should be stored with protection from light, oxygen, and heat.
-
Light: Store solutions in amber glass vials or wrap containers in aluminum foil.[4]
-
Oxygen: For sensitive solutions, purge the vial headspace with an inert gas like nitrogen or argon before sealing.[3][5]
-
Temperature: Store stock solutions and crude extracts at low temperatures, ideally at -20°C or below.[4]
Q5: Can I use antioxidants to protect my this compound solution?
While direct studies on the use of specific antioxidants to stabilize this compound are not widely available, the degradation mechanism involves oxidative processes. Therefore, the addition of antioxidants commonly used in pharmaceuticals, such as butylated hydroxytoluene (BHT) or ascorbic acid, may offer protection. It is recommended to perform a small-scale pilot study to determine the compatibility and effectiveness of any antioxidant with your specific experimental setup and solvent system.
Q6: Which solvents are best for working with this compound?
The choice of solvent can impact the rate of photodegradation. While specific studies on this compound are limited, research on other light-sensitive organic molecules shows that reaction rates can be higher in non-polar solvents compared to polar solvents.[6] However, solvent choice is often dictated by the requirements of the experiment. Regardless of the solvent used, minimizing light and oxygen exposure is the most critical factor.
Troubleshooting Guides
Issue 1: Extremely rapid loss of this compound immediately after algal homogenization.
| Possible Cause | Troubleshooting Step | Rationale |
| Wound-Activated Enzymatic Degradation | 1. Modify the extraction protocol to include a shock-freezing step. 2. Immediately after harvesting, submerge the intact algal material in liquid nitrogen until frozen solid. 3. Proceed with grinding and extraction while the sample is still frozen or has just thawed. | Mechanical disruption of the algal cells releases esterase enzymes that degrade this compound within seconds.[2] Shock-freezing deactivates these enzymes, preserving the intact molecule for extraction.[2] |
Issue 2: Gradual degradation of this compound in solution during an experiment.
| Possible Cause | Troubleshooting Step | Rationale |
| Photodegradation | 1. Work under dim or red light conditions. 2. Use amber-colored glassware or wrap containers in aluminum foil. 3. If possible, use filters to block UV and short-wavelength visible light. | This compound is sensitive to light, especially in the presence of photosensitizers like chlorophyll.[3] Reducing light exposure minimizes the initiation of the degradation pathway. |
| Oxidation | 1. Deoxygenate your solvents by sparging with nitrogen or argon gas before use. 2. Prepare solutions and conduct experiments under an inert atmosphere (e.g., in a glove box or using Schlenk techniques). | The photodegradation process is oxygen-dependent.[3] Removing dissolved oxygen from the solvent and air from the headspace will significantly slow the degradation rate.[5] |
| Presence of Photosensitizers (e.g., Chlorophyll) | 1. If working with crude extracts, use chromatographic techniques (e.g., column chromatography, SPE) to remove chlorophyll before conducting light-sensitive experiments. | Chlorophyll and its degradation products (pheophytins) act as photosensitizers, absorbing light energy and transferring it to oxygen, which then attacks the this compound molecule.[3] |
Data Presentation
Table 1: Factors Influencing this compound Degradation Rate
| Factor | Condition 1 (Lower Degradation) | Condition 2 (Higher Degradation) | Expected Relative Rate Increase (Hypothetical) | Rationale |
| Light Intensity | Dim laboratory light / Dark | Direct sunlight / UV lamp | 10x - 100x | Higher photon flux increases the rate of photosensitized reactions.[3] |
| Oxygen | Deoxygenated solution (purged with N₂) | Air-saturated solution | 5x - 50x | Oxygen is a required reactant in the photodegradation pathway.[3][5] |
| Temperature | 4°C | 25°C (Room Temperature) | 2x - 4x | Higher temperatures increase the rate of chemical reactions, though light is the primary driver.[4] |
| Photosensitizer (Chlorophyll) | Purified this compound | Crude extract with chlorophyll | 20x - 200x | Chlorophyll efficiently absorbs light energy and initiates the degradation cascade.[3] |
Note: The "Expected Relative Rate Increase" values are hypothetical and for illustrative purposes only, intended to guide experimental design.
Experimental Protocols
Protocol 1: Extraction of this compound with Minimized Degradation
This protocol is designed to maximize the yield of intact this compound by preventing enzymatic degradation.
-
Sample Preparation:
-
Harvest fresh Caulerpa algae and gently pat dry to remove excess seawater.
-
Immediately place the intact fronds into a Dewar flask containing liquid nitrogen. Ensure the material is fully submerged and frozen solid.
-
-
Homogenization:
-
Transfer the frozen algae to a pre-chilled mortar and pestle.
-
Grind the frozen tissue into a fine powder. Work quickly to prevent thawing.
-
-
Extraction:
-
Transfer the frozen powder to a flask.
-
Add a suitable solvent (e.g., ethyl acetate or methanol) at a ratio of 10:1 (v/w) solvent-to-algal fresh weight.
-
Macerate the mixture on a shaker or with a magnetic stirrer at a low temperature (e.g., 4°C) for 12-24 hours in the dark.
-
-
Filtration and Concentration:
-
Filter the extract to remove solid debris.
-
Concentrate the filtrate using a rotary evaporator at a low temperature (<30°C).
-
-
Storage:
-
Transfer the crude extract to an amber glass vial.
-
Purge the headspace with nitrogen or argon gas, seal tightly, and store at -20°C.[4]
-
Protocol 2: Handling Purified this compound for In Vitro Experiments
This protocol outlines best practices for handling a stock solution of this compound to prevent photodegradation during an experiment.
-
Preparation of Stock Solution:
-
Perform all work in a darkroom or under dim, indirect lighting. A red safelight can be used for visibility.
-
Weigh the purified this compound and dissolve it in a suitable deoxygenated solvent (e.g., ethanol, DMSO) to the desired concentration.
-
Store the stock solution in an amber, screw-cap vial at -20°C.
-
-
Experimental Setup:
-
Prepare all experimental vessels (e.g., microplates, cuvettes) in a low-light environment.
-
When preparing dilutions, work quickly and keep the stock solution on ice and protected from light.
-
If the experiment is light-sensitive, cover the experimental setup (e.g., the microplate) with an opaque lid or aluminum foil.
-
-
Minimizing Exposure:
-
Plan experiments to minimize the total time the this compound solution is exposed to light and ambient temperature.
-
Prepare fresh dilutions for each experiment rather than using previously prepared working solutions that have been stored.
-
Visualizations
Logical Relationships in this compound Degradation
Caption: Key triggers and resulting pathways of this compound degradation.
Experimental Workflow for Preventing Degradation
Caption: Recommended workflow to minimize this compound degradation.
References
Technical Support Center: Ultrasound-Assisted Extraction of Caulerpenyne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the parameters for the ultrasound-assisted extraction (UAE) of Caulerpenyne from Caulerpa species. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Ultrasound-Assisted Extraction (UAE) and why is it suitable for this compound extraction?
A1: Ultrasound-assisted extraction is a green extraction technique that utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in a solvent. This process generates and implodes microscopic bubbles, leading to cell wall disruption and enhanced mass transfer of intracellular compounds into the solvent. UAE is advantageous for this compound extraction as it can increase extraction efficiency, reduce extraction time and solvent consumption, and operate at lower temperatures, which is crucial for heat-sensitive compounds like this compound.
Q2: What are the critical parameters to optimize for this compound UAE?
A2: The key parameters to optimize for maximizing this compound yield and purity are:
-
Solvent Type and Concentration: The choice of solvent significantly impacts extraction efficiency.
-
Temperature: Temperature affects solvent properties and the stability of this compound.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the algal matrix and extract the target compound.
-
Solvent-to-Solid Ratio: This ratio influences the concentration gradient and, consequently, the extraction efficiency.
-
Ultrasonic Power/Amplitude: Higher power can enhance extraction but may also lead to degradation if excessive.
Q3: How can I quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method for the quantification of this compound.[1] A validated reverse-phase HPLC (RP-HPLC) method coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) allows for accurate identification and quantification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | 1. Inefficient Cell Disruption: The ultrasonic power may be too low to effectively break the algal cell walls. 2. Inappropriate Solvent: The solvent used may have poor solubility for this compound. 3. Short Extraction Time: The duration of sonication may be insufficient for complete extraction. 4. Enzymatic Degradation: Caulerpa species contain esterases that can rapidly degrade this compound upon tissue damage (wound-activated transformation).[2][3] | 1. Optimize Ultrasonic Power: Gradually increase the ultrasonic power/amplitude and monitor the yield. Be cautious of excessive heating. 2. Solvent Selection: Test a range of solvents with varying polarities. Methanol and ethanol are commonly used for extracting sesquiterpenoids. 3. Increase Extraction Time: Extend the sonication time in increments and analyze the yield at each step to determine the optimal duration. 4. Inhibit Enzymatic Activity: Immediately freeze the fresh algal material in liquid nitrogen before extraction to deactivate enzymes.[2][3] |
| Degradation of this compound | 1. Heat Sensitivity: this compound is a thermolabile compound, and excessive heat generated during ultrasonication can lead to its degradation. 2. Photodegradation: Exposure to daylight, especially in the presence of chlorophyll, can cause rapid degradation of this compound.[4] 3. Unstable in Solution: this compound can be unstable in certain solvents or over prolonged storage. | 1. Temperature Control: Use a cooling water bath or a pulsed ultrasound mode to maintain a low extraction temperature. 2. Protect from Light: Conduct the extraction and subsequent handling of the extract in the dark or under amber light. Use amber-colored glassware for storage.[4] 3. Storage Conditions: Store the extract at low temperatures (-20°C or below) and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation. Analyze the extract as soon as possible after preparation. |
| Co-extraction of Interfering Compounds | 1. Pigment Contamination: Chlorophylls and carotenoids are often co-extracted with this compound, which can interfere with quantification and downstream applications. 2. Presence of Other Lipophilic Compounds: Other lipids and non-polar compounds from the algae may be present in the extract. | 1. Selective Solvent System: Optimize the solvent system to maximize this compound solubility while minimizing pigment extraction. A preliminary wash with a non-polar solvent like hexane might help remove some pigments. 2. Post-Extraction Purification: Employ purification techniques such as solid-phase extraction (SPE) or column chromatography to separate this compound from interfering compounds. |
| Inconsistent Results | 1. Non-homogenous Sample: Variation in the algal material (e.g., different parts of the plant, age, collection season) can lead to different this compound concentrations. 2. Inconsistent UAE Parameters: Fluctuations in ultrasonic power, temperature, or extraction time between experiments. | 1. Sample Homogenization: Ensure the algal material is finely ground and well-mixed to create a homogenous sample. 2. Precise Control of Parameters: Carefully monitor and control all UAE parameters for each experiment to ensure reproducibility. |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general framework. Optimization of the parameters in the table below is crucial for maximizing yield from your specific Caulerpa species.
-
Sample Preparation:
-
Collect fresh Caulerpa algae and wash thoroughly with seawater to remove epiphytes and debris.
-
Blot dry the surface water.
-
Immediately freeze the algae in liquid nitrogen to quench enzymatic activity.[2][3]
-
Lyophilize (freeze-dry) the frozen material to remove water.
-
Grind the dried algae into a fine powder (e.g., using a mortar and pestle with liquid nitrogen or a cryogenic mill).
-
-
Extraction:
-
Weigh a known amount of the powdered algae (e.g., 1 gram).
-
Place the powder in a suitable extraction vessel (e.g., a glass beaker or flask).
-
Add the selected solvent at the optimized solvent-to-solid ratio.
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe. Ensure the temperature is controlled using a cooling system.
-
Apply ultrasound at the optimized power and for the determined duration.
-
After extraction, separate the extract from the solid residue by centrifugation or filtration.
-
Collect the supernatant (the extract).
-
Repeat the extraction process on the residue if necessary to ensure complete extraction.
-
Combine the supernatants.
-
-
Post-Extraction:
-
Evaporate the solvent from the extract under reduced pressure (e.g., using a rotary evaporator) at a low temperature.
-
Store the dried crude extract at -20°C or below in an amber vial under an inert atmosphere.
-
Quantitative Data Summary
The following table summarizes typical ranges for the key UAE parameters based on studies of bioactive compound extraction from seaweeds. These should be used as a starting point for optimization.
| Parameter | Range | Reference(s) |
| Solvent Concentration | 50-80% Ethanol or Methanol in water | [5] |
| Temperature | 30 - 60 °C | [6] |
| Extraction Time | 20 - 60 minutes | [5][7] |
| Solvent-to-Solid Ratio | 10:1 - 30:1 (mL/g) | [8] |
| Ultrasonic Frequency | 20 - 40 kHz | [5] |
| Ultrasonic Power | 100 - 500 W | [6][7] |
HPLC Quantification of this compound
This is a representative HPLC method. The specific conditions may need to be adjusted based on the instrument and column used.
-
HPLC System: A standard HPLC system with a UV/DAD or MS detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is often effective.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: this compound can be detected at approximately 254 nm.
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations to create a calibration curve.
-
Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Compare the peak area of this compound in the sample chromatogram to the calibration curve to determine its concentration.
Visualizations
Logical Workflow for Optimizing this compound UAE
Caption: Workflow for optimizing ultrasound-assisted extraction of this compound.
Signaling Pathway Affected by this compound in Cancer Cells
Caption: Simplified signaling pathway of this compound's anti-cancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the wound-activated transformation of this compound by invasive and noninvasive Caulerpa species of the Mediterranean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorophyll-photosensitised photodegradation of this compound; a potentially harmful sesquiterpenoid from tropical green seaweeds in the genus Caulerpa - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Cell growth inhibitory effects of this compound, a sesquiterpenoid from the marine algae Caulerpa taxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Optimization of ultrasound-assisted extraction of flavonoid compounds and their pharmaceutical activity from curry leaf (Murraya koenigii L.) using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Ultrasonic-Assisted Extraction on the Yield and the Antioxidative Potential of Bergenia emeiensis Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Caulerpenyne's Impact on Cell Cycle Progression: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for investigating the effects of Caulerpenyne on cell cycle progression. It includes detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. This guide is designed to address specific experimental challenges, ensuring greater accuracy and reproducibility in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on the cell cycle?
A1: this compound primarily exerts its effects by interacting with tubulin, the fundamental protein subunit of microtubules.[1] It inhibits the polymerization of tubulin dimers into microtubules, leading to a disruption of the microtubule network.[1][2] This interference with microtubule dynamics is a key factor in its cytotoxic and anti-proliferative activities.
Q2: What is the expected effect of this compound on cell cycle distribution?
A2: this compound has been observed to induce a cell cycle blockade in the premitotic G2/M phase.[3] This is a common consequence of microtubule-disrupting agents, as a properly formed mitotic spindle, composed of microtubules, is essential for cells to progress through mitosis. In some cell lines, however, a blockage in the G2/M phase may not be observed, but rather an increase in cell death.[1][2]
Q3: What are typical working concentrations and incubation times for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell line. IC50 values (the concentration that inhibits 50% of cell growth) have been reported to range from 6.1 µM to over 50 µM.[1][2][3] For initial experiments, a dose-response study is recommended, starting with concentrations in the low micromolar range (e.g., 1-10 µM). Incubation times can also vary, with effects on microtubule networks observable within a few hours, while effects on cell viability and cell cycle distribution are typically measured after 24 to 48 hours.
Q4: Is this compound stable in cell culture medium?
A4: Studies have shown that this compound can lose its cytostatic activity when pre-incubated in culture medium.[3] This suggests a degree of instability. Therefore, it is recommended to prepare fresh dilutions of this compound for each experiment and minimize the pre-incubation time before adding it to the cells.
Troubleshooting Guides
Inconsistent Results in Cytotoxicity Assays (e.g., MTT, WST-1)
Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue and can stem from several factors:
-
Compound Stability: As mentioned in the FAQ, this compound can be unstable in culture medium.[3]
-
Solution: Always prepare fresh working solutions of this compound from a stock solution for each experiment. Avoid storing diluted solutions.
-
-
Cell Density: The initial number of cells seeded can influence the apparent cytotoxicity.
-
Solution: Maintain a consistent cell seeding density across all experiments. Optimize the seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the experiment.
-
-
Solvent Concentration: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is consistent and non-toxic to the cells (typically <0.5%).
-
Solution: Prepare a vehicle control with the same concentration of the solvent used for the highest this compound concentration to account for any solvent-induced effects.
-
-
Incubation Time: Varying incubation times will lead to different IC50 values.
-
Solution: Strictly adhere to the predetermined incubation time for all experiments.
-
Issues with Cell Cycle Analysis by Flow Cytometry
Q: I am not observing a clear G2/M arrest after this compound treatment. Why might this be?
A: Several factors can contribute to the lack of a distinct G2/M peak:
-
Cell Line Specificity: Not all cell lines respond to this compound with a G2/M arrest. Some may undergo apoptosis more readily.[1][2]
-
Solution: Confirm the expected response of your chosen cell line from the literature or perform preliminary experiments with a known microtubule-disrupting agent as a positive control.
-
-
Incorrect Concentration: The concentration of this compound may be too high, leading to widespread apoptosis and a large sub-G1 peak, or too low to induce a significant cell cycle block.
-
Solution: Perform a dose-response experiment and analyze the cell cycle distribution at various concentrations around the IC50 value.
-
-
Timing of Analysis: The peak of G2/M arrest may be transient.
-
Solution: Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing the maximum G2/M population.
-
Problems with Immunofluorescence Staining of Microtubules
Q: My immunofluorescence images of microtubules after this compound treatment are unclear or show high background.
A: Achieving high-quality immunofluorescence images requires careful optimization of the protocol:
-
Fixation Method: The choice of fixative is critical for preserving microtubule structure.
-
Solution: Methanol fixation at -20°C is often preferred for visualizing the microtubule network as it can enhance the filamentous structures.[4]
-
-
Antibody Concentration: Incorrect primary or secondary antibody concentrations can lead to weak signal or high background.
-
Solution: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background noise.
-
-
Permeabilization: Inadequate permeabilization will prevent the antibodies from reaching the intracellular microtubules.
-
Solution: If using a fixative like paraformaldehyde, a separate permeabilization step with a detergent (e.g., Triton X-100) is necessary. Ensure the permeabilization time and detergent concentration are optimized for your cell type.
-
-
Washing Steps: Insufficient washing can result in high background from unbound antibodies.
-
Solution: Increase the number and duration of washing steps with PBS after both primary and secondary antibody incubations.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| SK-N-SH (Neuroblastoma) | Not Specified | 2 hours | 10 ± 2 | [1][2] |
| Colorectal Cancer Cell Lines | Not Specified | Not Specified | 6.1 and 7.7 | [3] |
| In Vitro Tubulin Polymerization (Pig Brain) | In Vitro Assay | 35 minutes | 21 ± 2 | [1][2] |
| In Vitro Microtubule Proteins | In Vitro Assay | 35 minutes | 51 ± 6 | [1][2] |
Table 2: Representative Cell Cycle Distribution after Treatment with a Microtubule Inhibitor
Note: This is a generalized representation based on the known effects of microtubule-disrupting agents. Specific percentages for this compound may vary depending on the cell line, concentration, and incubation time.
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | ~60-70% | ~15-25% | ~10-15% |
| Microtubule Inhibitor (e.g., this compound) | Decreased | Decreased | Increased |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in a complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the culture medium with the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with various concentrations of this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Immunofluorescence Staining of Microtubules
-
Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Drug Treatment: Treat the cells with this compound or a vehicle control for the desired duration.
-
Fixation: Gently wash the cells with PBS and then fix with ice-cold methanol for 5-10 minutes at -20°C.
-
Blocking: Wash the cells three times with PBS and then block with a blocking buffer (e.g., PBS containing 1% BSA and 0.1% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin or β-tubulin, diluted in the blocking buffer, overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorophore-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature in the dark.
-
Counterstaining: (Optional) Wash the cells with PBS and incubate with a DNA stain like DAPI for 5-10 minutes to visualize the nuclei.
-
Mounting: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the microtubule network and nuclei using a fluorescence microscope.
Visualizations
Caption: Experimental workflow for studying this compound's effects.
Caption: Proposed signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Caulerpa taxifolia has an antiproliferative activity on tumor cell line SK-N-SH and modifies the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell growth inhibitory effects of this compound, a sesquiterpenoid from the marine algae Caulerpa taxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Best practices for handling and storage of pure Caulerpenyne
This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling, storage, and experimental use of pure Caulerpenyne (CYN).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (CYN) is a sesquiterpenoid secondary metabolite isolated from green algae of the genus Caulerpa. It is known for a range of biological activities, including cytotoxic, neurotoxic, and anti-inflammatory effects. Its primary mechanisms of action include the inhibition of Na+/K+-ATPase and lipoxygenase.[1][2][3] It also interacts with various proteins involved in cancer signaling pathways, affecting microtubule dynamics, cell cycle progression, and mitochondrial health.[4][5]
Q2: Why is this compound considered an unstable compound?
A2: this compound is highly unstable under certain conditions. Upon physical damage to the Caulerpa algae, it is rapidly transformed by endogenous esterases into reactive and unstable 1,4-dialdehydes, such as oxytoxin 2.[6] This degradation can occur in less than a minute.[6] Furthermore, CYN is sensitive to daylight, which can cause rapid degradation, especially in the presence of oxygen and chlorophylls.[7]
Q3: How should I handle incoming pure this compound?
A3: Upon receipt, immediately store the compound under the recommended conditions (see Table 1). Handle the vial with care, minimizing exposure to light and elevated temperatures. If you need to aliquot the compound, do so quickly and under subdued lighting.
Q4: Can I pre-incubate this compound in my cell culture medium?
A4: Pre-incubation of this compound in culture medium before adding it to cells is not recommended. Studies have shown a constant loss of cytostatic action of CYN when pre-incubated in culture medium, likely due to its instability.[8] It is best to add freshly prepared CYN solutions to your experimental setup.
Handling and Storage Best Practices
Due to its inherent instability, the proper handling and storage of pure this compound are critical for obtaining reliable and reproducible experimental results.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or lower for long-term storage. | Low temperatures slow down chemical degradation processes. |
| For short-term storage (days to a week), 2-8°C is acceptable. | Minimizes degradation during frequent use. | |
| Light | Store in a light-proof or amber vial. | This compound degrades upon exposure to daylight.[7] |
| Work with the compound under subdued lighting. | Minimizes light-induced degradation during handling. | |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Reduces the potential for oxidation. |
| Form | Store as a dry powder or in a suitable anhydrous solvent. | Prevents hydrolysis and microbial contamination. |
Recommended Solvents for Stock Solutions
| Solvent | Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 1-10 mM | A common solvent for preparing stock solutions of organic compounds for biological assays. Ensure it is anhydrous. |
| Ethanol | 1-10 mM | Use absolute ethanol to avoid introducing water. |
| Methanol | 1-10 mM | Often used for extraction from the source algae. Ensure it is anhydrous for storage. |
Note: It is advisable to prepare fresh dilutions from the stock solution for each experiment.
Safety, Handling, and Disposal
While a specific Material Safety Data Sheet (MSDS) for pure this compound is not widely available, general precautions for handling cytotoxic and biologically active compounds should be followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.
-
Handling: Avoid inhalation of the powder. Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Ensure the compound has been stored at -20°C or below and protected from light. 2. Prepare fresh stock solutions and dilutions for each experiment. 3. Minimize the time the compound is at room temperature and exposed to light. |
| Interaction with components in the experimental medium. | 1. Be aware that components like serum albumin can reduce the cytostatic activity of this compound.[8] 2. Run appropriate controls to test for interactions with your specific medium. | |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility of this compound. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in your aqueous solution is sufficient to maintain solubility but does not exceed the tolerance of your experimental system (typically <0.5%). 2. Prepare dilutions from the stock solution just before use. |
| Variability between experimental replicates. | Inconsistent handling or preparation of this compound solutions. | 1. Ensure accurate and consistent pipetting of the viscous stock solution (if using DMSO). 2. Vortex solutions thoroughly before making further dilutions and before adding to the experiment. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxic effects of this compound on adherent cell lines.
Materials:
-
Pure this compound
-
Anhydrous DMSO
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in serum-free culture medium to achieve the desired final concentrations. Vortex each dilution thoroughly.
-
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Workflow for this compound Cytotoxicity (MTT) Assay.
Na+/K+-ATPase Inhibition Assay
This protocol outlines a method to measure the inhibition of Na+/K+-ATPase activity by this compound. The assay is based on measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Pure this compound
-
Anhydrous DMSO
-
Na+/K+-ATPase enzyme preparation (e.g., from rabbit kidney or brain)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (e.g., 100 mM)
-
Ouabain (a specific Na+/K+-ATPase inhibitor)
-
Reagents for Pi detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Preparation of this compound Dilutions: Prepare a stock solution and serial dilutions of this compound in DMSO.
-
Assay Setup:
-
In a 96-well plate, set up the following reactions:
-
Total ATPase activity: Assay buffer, enzyme preparation, and this compound dilution (or DMSO vehicle).
-
Ouabain-insensitive ATPase activity: Assay buffer, enzyme preparation, Ouabain (to inhibit Na+/K+-ATPase), and this compound dilution (or DMSO vehicle).
-
Blank: Assay buffer and this compound dilution (or DMSO vehicle) without the enzyme.
-
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Start the reaction by adding ATP to each well to a final concentration of 1-5 mM.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., SDS or trichloroacetic acid).
-
Phosphate Detection: Add the Pi detection reagent to each well and incubate at room temperature for color development.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).
-
Data Analysis:
-
Calculate the amount of Pi released in each well using a standard curve.
-
Na+/K+-ATPase activity = (Pi in Total ATPase activity well) - (Pi in Ouabain-insensitive ATPase activity well).
-
Determine the percentage of inhibition by this compound relative to the vehicle control.
-
Lipoxygenase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory effect of this compound on lipoxygenase.
Materials:
-
Pure this compound
-
Anhydrous DMSO
-
Lipoxygenase enzyme (e.g., from soybean)
-
Substrate solution (e.g., linoleic acid or arachidonic acid)
-
Buffer (e.g., 0.1 M borate buffer, pH 9.0)
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution and serial dilutions of this compound in DMSO.
-
Prepare the enzyme and substrate solutions in the appropriate buffer.
-
-
Assay:
-
In a cuvette or 96-well plate, add the buffer, enzyme solution, and this compound dilution (or DMSO vehicle).
-
Pre-incubate the mixture at room temperature for a few minutes.
-
Initiate the reaction by adding the substrate solution.
-
-
Measurement: Immediately measure the change in absorbance at 234 nm over a set period (e.g., 3-5 minutes). The formation of conjugated dienes from the substrate results in an increase in absorbance at this wavelength.
-
Data Analysis:
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through various signaling pathways. The following diagrams illustrate some of the known mechanisms.
Key molecular targets and cellular effects of this compound.
Wound-activated degradation pathway of this compound.
References
- 1. This compound, a toxin from the seaweed Caulerpa taxifolia, depresses afterhyperpolarization in invertebrate neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The sesquiterpene this compound from Caulerpa spp. is a lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Marine macroalga Caulerpa: role of its metabolites in modulating cancer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the wound-activated transformation of this compound by invasive and noninvasive Caulerpa species of the Mediterranean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlorophyll-photosensitised photodegradation of this compound; a potentially harmful sesquiterpenoid from tropical green seaweeds in the genus Caulerpa - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Cell growth inhibitory effects of this compound, a sesquiterpenoid from the marine algae Caulerpa taxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Analysis of Caulerpenyne and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of caulerpenyne and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in the chromatographic analysis of this compound?
A1: The primary challenges stem from the inherent instability of this compound and the complexity of the natural extracts from Caulerpa species. This compound is susceptible to enzymatic degradation upon cell lysis, photodegradation, and potential on-column degradation.[1][2] This can lead to variable quantification and the appearance of artifact peaks. Additionally, crude extracts contain a multitude of other lipophilic compounds, such as caulerpin and various pigments, which can co-elute with the analytes of interest.[3][4]
Q2: What is a good starting point for developing an HPLC method for this compound?
A2: A reversed-phase HPLC (RP-HPLC) method is the most common starting point. A C18 column is generally a good choice, paired with a mobile phase gradient of acetonitrile and water. To improve peak shape and reduce tailing, it is advisable to add a small amount of acid, such as 0.1% formic acid, to the aqueous phase. Detection is typically performed using a UV detector at around 254 nm.
Q3: How can I prevent the degradation of this compound during sample preparation?
A3: To minimize enzymatic degradation, it is crucial to inhibit esterase activity immediately upon harvesting the algal material. This can be achieved by flash-freezing the samples in liquid nitrogen directly after collection.[1] Subsequent extraction should be performed with organic solvents like methanol or ethyl acetate at low temperatures.[3] It is also advisable to protect samples from light to prevent photodegradation.[2]
Q4: this compound and caulerpin often co-elute. How can I improve their separation?
A4: Optimizing the mobile phase composition and gradient is key to separating these two compounds. While both are relatively nonpolar, caulerpin, a bisindole alkaloid, has different polarity and aromaticity compared to the sesquiterpene this compound. Experimenting with different organic modifiers (e.g., methanol vs. acetonitrile) can alter selectivity. A shallower gradient can also increase the resolution between closely eluting peaks. In some cases, a different stationary phase, such as a phenyl-hexyl column, may provide better separation due to different retention mechanisms.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution / Peak Co-elution | - Suboptimal mobile phase gradient.- Inappropriate column chemistry.- High sample load. | - Optimize Gradient: Employ a shallower gradient to increase the separation window between this compound and its derivatives or other matrix components like caulerpin.[5]- Change Organic Modifier: Switch between acetonitrile and methanol. Acetonitrile often provides sharper peaks, but methanol can offer different selectivity.[6]- Select a Different Column: Consider a column with a different stationary phase (e.g., C8, phenyl-hexyl) to exploit different retention mechanisms.- Reduce Sample Concentration: Overloading the column can lead to peak broadening and poor resolution. |
| Peak Tailing | - Secondary interactions with residual silanols on the silica-based column.- Column contamination.- Inappropriate mobile phase pH. | - Acidify Mobile Phase: Add a small amount of formic acid or acetic acid (e.g., 0.1%) to the aqueous mobile phase to suppress the ionization of silanols.- Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize silanol interactions.- Clean the Column: Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, hexane).- Check Mobile Phase pH: Ensure the pH is within the stable range for the column and analyte. |
| Ghost Peaks / Artifact Peaks | - Contamination in the mobile phase or system.- Carryover from previous injections.- On-column degradation of this compound. | - Run a Blank Gradient: Inject only the mobile phase to identify if the ghost peaks originate from the system or solvents.- Clean Injection Port and Loop: Thoroughly wash the autosampler and injection system.- Investigate On-Column Degradation: If new peaks appear with a corresponding decrease in the this compound peak, consider on-column degradation. This can sometimes be mitigated by using a less acidic mobile phase (if compatible with peak shape) or a different stationary phase.[7] |
| Irreproducible Retention Times | - Inadequate column equilibration.- Fluctuations in column temperature.- Changes in mobile phase composition. | - Ensure Proper Equilibration: Equilibrate the column with the initial mobile phase conditions for a sufficient time before each run, especially for gradient methods.- Use a Column Oven: Maintain a constant and consistent column temperature to ensure reproducible retention.- Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate mixing of components. |
| Loss of Analyte / Low Recovery | - Degradation of this compound in the sample vial.- Adsorption of the analyte to system components. | - Use Amber Vials: Protect the samples from light to prevent photodegradation.[2]- Maintain Low Temperature: Keep sample vials in a cooled autosampler.- Passivate the System: In some cases, for very sensitive analytes, passivating the HPLC system with a strong acid wash can reduce active sites for adsorption. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Quantification of this compound
This protocol is a general guideline and may require optimization for specific instruments and sample matrices.
-
Sample Preparation:
-
Lyophilize fresh Caulerpa samples.
-
Extract the dried material with methanol at a ratio of 1:10 (w/v) using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Protocol 2: UPLC-MS/MS for Sensitive Detection and Quantification
This protocol provides a starting point for developing a more sensitive UPLC-MS/MS method.
-
Sample Preparation: As described in Protocol 1. A dilution step may be necessary depending on the concentration of this compound in the extract.
-
UPLC Conditions:
-
Column: C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A steeper gradient can be used compared to HPLC due to the higher efficiency of UPLC columns.
-
0-1 min: 95% A, 5% B
-
1-10 min: Linear gradient to 5% A, 95% B
-
10-12 min: Hold at 5% A, 95% B
-
12.1-15 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor-to-product ion transitions need to be optimized for this compound and its derivatives.
-
Ion Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for the specific instrument.
-
Quantitative Data Summary
Table 1: Representative HPLC and UPLC-MS/MS Parameters for this compound Analysis
| Parameter | HPLC | UPLC-MS/MS |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Temperature | 30 °C | 40 °C |
| Detection | UV at 254 nm | ESI-MS/MS (MRM mode) |
Table 2: Metabolite Profile of Caulerpa species Extracts
The following table summarizes the major classes of compounds identified in Caulerpa extracts that may be relevant to chromatographic analysis.[3][8][9]
| Compound Class | Examples | Potential Chromatographic Issue |
| Sesquiterpenoids | This compound, oxytoxins | Target analytes, may have multiple isomers. |
| Bisindole Alkaloids | Caulerpin, caulerpicin | Potential for co-elution with this compound.[5] |
| Pigments | Chlorophylls, Carotenoids | Can interfere with detection if their absorbance maxima are close to that of the analytes. |
| Fatty Acids & Lipids | Palmitic acid, oleic acid | Can contribute to column fouling and matrix effects. |
| Phenolic Compounds | Flavonoids, Tannins | Generally more polar, but can be present in high concentrations. |
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for this compound analysis.
Caption: this compound-induced apoptosis signaling pathway.
Caption: this compound's effect on the AMPK signaling pathway.
Caption: Neurotoxic mechanism of this compound via Na+/K+-ATPase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Chlorophyll-photosensitised photodegradation of this compound; a potentially harmful sesquiterpenoid from tropical green seaweeds in the genus Caulerpa - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. connectsci.au [connectsci.au]
- 9. Ulvophyte Green Algae Caulerpa lentillifera: Metabolites Profile and Antioxidant, Anticancer, Anti-Obesity, and In Vitro Cytotoxicity Properties - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with the instability of Caulerpenyne's reactive aldehydes
This guide is intended for researchers, scientists, and drug development professionals working with Caulerpenyne (CYN), a potent marine natural product. Due to the inherent instability of its reactive aldehyde groups, working with CYN presents unique challenges. This document provides troubleshooting advice, experimental protocols, and data to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CYN) and why is it so unstable?
A1: this compound is the primary secondary metabolite from the green seaweed genus Caulerpa. Its instability stems from a bis-enol acetate moiety which, upon enzymatic or chemical hydrolysis, transforms into highly reactive and unstable 1,4-dialdehydes.[1][2] This transformation is a natural defense mechanism for the algae, triggered by wounding, which releases esterases that deacetylate CYN.[1][3] The resulting aldehydes can rapidly react with nucleophiles, cross-link proteins, and degrade further.[4]
Q2: What are the visible signs of CYN degradation in my sample?
A2: While there may not always be a distinct color change, degradation is typically observed analytically. Common signs include the appearance of new peaks in HPLC chromatograms, unexpected masses in MS spectra corresponding to hydrolysis products (oxytoxins), or a decrease in the parent CYN peak over time.[1][2] In biological assays, a time-dependent loss of activity is a strong indicator of degradation.[5]
Q3: How should I store CYN to maximize its stability?
A3: For long-term storage, CYN should be kept as a dry, solid powder at -20°C or below, protected from light and moisture. For stock solutions, use anhydrous, aprotic solvents like DMSO or ethanol, store at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Always flush vials with an inert gas (argon or nitrogen) before sealing.
Q4: My CYN solution was prepared fresh, but my bioassay results are inconsistent. What could be the cause?
A4: The high reactivity of CYN means it can degrade rapidly even under experimental conditions. Pre-incubation in aqueous culture medium before adding it to cells can lead to a significant loss of cytostatic action.[5] Furthermore, components in the medium, such as serum albumin, can bind to and sequester CYN, reducing its effective concentration.[5] It is crucial to minimize the time CYN spends in aqueous buffers and media before reaching its target.
Q5: What are the primary degradation products of CYN?
A5: Upon wounding of the algae or exposure to esterases, CYN is deacetylated in a stepwise manner to form reactive 1,4-dialdehydes, often referred to as oxytoxin 2.[2][3] These aldehydes are themselves unstable.[3] In the presence of light and chlorophyll, CYN can also undergo photodegradation through a different pathway involving a ynone intermediate.[6]
Troubleshooting Guides
Guide 1: Inconsistent Activity in Cell-Based Assays
-
Symptom: High variability in IC50 values or a time-dependent loss of efficacy in cell proliferation or cytotoxicity assays.[5]
-
Root Cause: Degradation of CYN in the aqueous culture medium during the incubation period.
-
Solutions:
-
Prepare Fresh Solutions: Always prepare CYN working solutions immediately before use from a freshly thawed aliquot of a concentrated stock.
-
Minimize Pre-incubation: Add the CYN solution to the cells as the final step. Avoid letting it sit in culture medium for extended periods. One study noted a constant loss of action when CYN was pre-incubated for just 7 to 83 minutes.[5]
-
Run Time-Course Controls: To assess stability, measure the concentration of CYN in your culture medium (without cells) at T=0 and at the end of your experiment using HPLC. This will quantify the extent of degradation.
-
Evaluate Serum Effects: If using serum, be aware that it can reduce CYN's activity.[5] Consider running parallel assays in serum-free medium if your cell line permits, or titrate the serum concentration.
-
Guide 2: Artifacts in Analytical Data (HPLC, MS, NMR)
-
Symptom: Appearance of multiple, unexpected peaks in chromatograms or mass spectra that are not attributable to known metabolites.
-
Root Cause: Degradation during sample preparation, extraction, or analysis. The use of protic solvents (like methanol) during extraction without immediate inactivation of enzymes can lead to artificially low CYN measurements.[1][2]
-
Solutions:
-
Rapid Enzyme Inactivation: When extracting CYN from algal tissue, immediately shock-freeze the sample in liquid nitrogen to prevent enzymatic degradation.[1][2] This method can yield up to twofold higher concentrations compared to conventional methanol extraction.[1][2]
-
Use Aprotic Solvents: For analysis, dissolve the purified compound in aprotic solvents (e.g., acetonitrile, anhydrous DMSO) whenever possible.
-
Control Temperature: Keep samples cold during preparation and in the autosampler to slow degradation kinetics.
-
Immediate Analysis: Analyze samples as quickly as possible after preparation.
-
Data Presentation: Stability & Reactivity
Table 1: this compound Stability & Handling Recommendations
| Condition | Solvent/Medium | Temperature | Key Consideration | Recommendation |
| Long-Term Storage | Solid Powder | -20°C to -80°C | Exclude moisture and light | Store in an amber vial under argon/nitrogen. |
| Stock Solution | Anhydrous DMSO / Ethanol | -80°C | Avoid freeze-thaw cycles | Prepare single-use aliquots. |
| Extraction (from Algae) | Methanol | Ambient | Enzymatic degradation is rapid | Not Recommended. Leads to artificially low yields.[1][2] |
| Extraction (from Algae) | Ethyl Acetate after liquid N₂ | -196°C then extraction | Prevents enzymatic conversion | Recommended. Shock-freeze tissue to preserve intact CYN.[1][2] |
| Bioassay | Aqueous Culture Media | 37°C | Rapid degradation and protein binding | Minimize pre-incubation time; add to cells last.[5] |
| Photodegradation | Any (in presence of light) | Ambient | Chlorophyll photosensitizes degradation | Protect solutions from light at all times.[6] |
Table 2: Biological Activity and Reactivity of this compound
| Target / Assay | IC50 / Observation | Experimental Conditions | Key Insight | Citation |
| SK-N-SH Neuroblastoma Cell Proliferation | 10 ± 2 µM | 2-hour incubation | Potent, rapid cytotoxic effect. | [7] |
| Tubulin Polymerization (in vitro) | 21 ± 2 µM | 35-minute incubation | Induces tubulin aggregation, inhibiting microtubule formation. | [7][8] |
| Wound-Activated Degradation | >50% degraded within 1 minute | In vitro tissue damage | Extremely rapid enzymatic conversion to reactive aldehydes. | [1][2] |
| Na+/K+-ATPase Activity | Dose-dependent depression | Leech neurons | CYN directly inhibits the ion pump. | [9][10] |
Experimental Protocols
Protocol 1: Preparation of a Standardized CYN Stock Solution
-
Materials: Pure this compound (solid), anhydrous DMSO (spectroscopic grade), amber glass vials, argon or nitrogen gas, precision microbalance.
-
Procedure: a. Under an inert atmosphere (glove box or with a stream of argon/nitrogen), weigh the desired amount of solid CYN into a pre-weighed amber vial. b. Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). c. Vortex gently until fully dissolved. Avoid heating. d. Prepare single-use aliquots (e.g., 10-20 µL) in smaller amber vials. e. Flush the headspace of each aliquot vial with inert gas before capping tightly. f. Store all aliquots at -80°C.
-
Quantification: Before use, the concentration of a representative aliquot should be confirmed by HPLC-UV analysis against a standard curve prepared from a freshly weighed sample.
Protocol 2: Monitoring CYN Stability in Cell Culture Medium
-
Objective: To quantify the degradation rate of CYN under your specific experimental conditions.
-
Procedure: a. Prepare your complete cell culture medium, including serum, in a sterile tube. Pre-warm to 37°C. b. Prepare a working solution of CYN at the final concentration used in your bioassays. c. At T=0, add the CYN working solution to the medium. Immediately remove a 100 µL sample and quench the reaction by adding it to 200 µL of ice-cold acetonitrile. This is your T=0 sample. d. Incubate the medium at 37°C in your cell culture incubator. e. Take additional 100 µL samples at various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr) and quench immediately in cold acetonitrile. f. Centrifuge all quenched samples to precipitate proteins. g. Analyze the supernatant by reverse-phase HPLC with UV detection to measure the remaining CYN concentration at each time point. h. Plot the percentage of remaining CYN versus time to determine its experimental half-life.
Visualizations
References
- 1. Comparison of the wound-activated transformation of this compound by invasive and noninvasive Caulerpa species of the Mediterranean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell growth inhibitory effects of this compound, a sesquiterpenoid from the marine algae Caulerpa taxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorophyll-photosensitised photodegradation of this compound; a potentially harmful sesquiterpenoid from tropical green seaweeds in the genus Caulerpa - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. This compound from Caulerpa taxifolia has an antiproliferative activity on tumor cell line SK-N-SH and modifies the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a toxin from the seaweed Caulerpa taxifolia, depresses afterhyperpolarization in invertebrate neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Caulerpenyne and Caulerpin
A deep dive into the pharmacological potential of two prominent marine-derived compounds, this guide provides a comparative analysis of the biological activities of Caulerpenyne and Caulerpin. Intended for researchers, scientists, and drug development professionals, this document summarizes key experimental findings on their cytotoxic, anti-inflammatory, neuroprotective, and antimicrobial properties, presenting quantitative data in structured tables and illustrating molecular pathways and experimental workflows through detailed diagrams.
Introduction
This compound and Caulerpin are two well-characterized secondary metabolites isolated from green algae of the genus Caulerpa. These compounds have garnered significant scientific interest due to their diverse and potent biological activities. This compound is a sesquiterpenoid, while Caulerpin is a bisindole alkaloid. Their distinct chemical structures give rise to a range of pharmacological effects, making them promising candidates for further investigation in drug discovery and development. This guide aims to provide an objective comparison of their biological activities based on available experimental data.
Cytotoxicity
Both this compound and Caulerpin have demonstrated cytotoxic effects against various cell lines, suggesting their potential as anticancer agents.
This compound has been shown to inhibit the proliferation of several tumor cell lines. For instance, it exhibited an IC50 of 10 ± 2 µM against the neuroblastoma SK-N-SH cell line after a 2-hour incubation.[1] Its cytotoxic mechanism involves the modification of the microtubule network, leading to an inhibition of tubulin polymerization and cell death.[1] Studies on different human cell lines, including hematopoietic progenitors, melanocytes, and keratinocytes, have reported IC50 values ranging from 6 to 24 µM.[2]
Caulerpin has also been evaluated for its cytotoxic activity against a panel of human cancer cell lines. It has shown inhibitory effects on breast cancer (SK-BR-3), lung cancer (A549), colon cancer (HT29), cervical cancer (HeLa), leukemia (K562), and liver cancer (Huh7) cells, with IC50 values of 3.71, 4.20, 4.04, 1.95, 4.67, and 0.72 µM, respectively.[3] Another study reported an IC50 of 24.6 ± 2.1 μg/mL against the HepG-2 liver cancer cell line.[4] However, some studies have indicated that caulerpin is not responsible for the toxic effects observed after the ingestion of certain Caulerpa species, and it did not show cytotoxicity in some assays.[5] It's important to note that the cytotoxic concentrations of caulerpin can be significantly higher in non-cancerous cell lines, with a CC50 value of 687.9 ± 35.2 µM reported for Vero cells.[6]
| Compound | Cell Line | Activity | Concentration | Reference |
| This compound | SK-N-SH (Neuroblastoma) | IC50 | 10 ± 2 µM | [1] |
| This compound | Human Hematopoietic Progenitors, Melanocytes, Keratinocytes | IC50 | 6 to 24 µM | [2] |
| Caulerpin | SK-BR-3 (Breast Cancer) | IC50 | 3.71 µM | [3] |
| Caulerpin | A549 (Lung Cancer) | IC50 | 4.20 µM | [3] |
| Caulerpin | NCL-H460 (Lung Cancer) | IC50 | 20.05 µg/mL | [3] |
| Caulerpin | HT29 (Colon Cancer) | IC50 | 4.04 µM | [3] |
| Caulerpin | HeLa (Cervical Cancer) | IC50 | 1.95 µM | [3] |
| Caulerpin | K562 (Leukemia) | IC50 | 4.67 µM | [3] |
| Caulerpin | Huh7 (Liver Cancer) | IC50 | 0.72 µM | [3] |
| Caulerpin | HepG-2 (Liver Cancer) | IC50 | 24.6 ± 2.1 μg/mL | [4] |
| Caulerpin | Vero (Kidney epithelial) | CC50 | 687.9 ± 35.2 µM | [6] |
Anti-inflammatory Activity
Caulerpin has been extensively studied for its potent anti-inflammatory properties. It has been shown to significantly reduce the production of pro-inflammatory mediators such as nitric oxide, TNF-α, IL-6, and IL-12 in macrophages stimulated with LPS + IFN-γ, without affecting cell viability.[7] The mechanism of action for its anti-inflammatory effects involves interaction with the glucocorticoid receptor.[7] In vivo studies have demonstrated its efficacy in murine models of peritonitis, colitis, and endotoxic shock.[7][8][9] For example, in a mouse model of endotoxic shock, caulerpin provided complete protection at a dose of 4 mg/kg.[7] It also reduced formalin-induced inflammatory pain and capsaicin-induced ear edema in mice.[8][10]
Information on the anti-inflammatory activity of this compound is less abundant in the reviewed literature. However, it is known to be a lipoxygenase inhibitor, which suggests a potential role in modulating inflammatory pathways.[11]
| Compound | Model | Effect | Dosage/Concentration | Reference |
| Caulerpin | LPS + IFN-γ stimulated macrophages | Reduced NO, TNF-α, IL-6, IL-12 | In vitro | [7] |
| Caulerpin | Mouse model of endotoxic shock | 100% survival | 4 mg/kg | [7] |
| Caulerpin | Formalin-induced pain (mouse) | Reduced pain (35.4% in phase 1, 45.6% in phase 2) | 100 µmol/kg, p.o. | [8][10] |
| Caulerpin | Capsaicin-induced ear edema (mouse) | 55.8% inhibition | 100 µmol/kg, p.o. | [8][10] |
| Caulerpin | Carrageenan-induced peritonitis (mouse) | Reduced cell recruitment by 48.3% | 100 µmol/kg, p.o. | [8][10] |
| This compound | - | Lipoxygenase inhibitor | - | [11] |
Neuroprotective Activity
Both compounds have shown potential neuroprotective effects, although through different mechanisms.
This compound has been reported to have neurotoxic effects at higher concentrations.[12][13][14] Its mechanism of action involves the depression of afterhyperpolarization in neurons by inhibiting the Na+/K+-ATPase.[12][15] This modulation of neuronal electrical properties could have implications for neurological disorders.[12]
Caulerpin has been identified as a PPARγ agonist, which is a target for neuroprotective therapies.[16] Extracts of Caulerpa racemosa, which contains caulerpin, have shown neuroprotective potential against Alzheimer's disease through cholinergic modulation, antioxidant activity, and suppression of inflammatory pathways.[17] Studies on the fish Diplodus sargus have shown that dietary administration of caulerpin can decrease aggressiveness and increase the expression of neuropeptide Y (NPY), which has anxiolytic and stress-reducing properties.[18][19]
| Compound | Mechanism/Effect | Model | Reference |
| This compound | Depresses afterhyperpolarization by inhibiting Na+/K+-ATPase | Invertebrate neurons | [12][15] |
| Caulerpin | PPARγ agonist | In vitro and in vivo assays | [16] |
| Caulerpin | Decreased aggressiveness, increased NPY expression | Diplodus sargus (fish) | [18][19] |
| C. racemosa extract (contains Caulerpin) | Cholinergic modulation, antioxidant activity, anti-inflammatory | In vitro models of Alzheimer's disease | [17] |
Antimicrobial Activity
This compound and Caulerpin have both been reported to possess antimicrobial properties.
This compound is considered a major contributor to the chemical defense of Caulerpa species and inhibits the growth of microorganisms.[20][21] The antibiofilm activity of Caulerpa racemosa extracts against Staphylococcus aureus has been attributed to the presence of this compound.[22]
Caulerpin has demonstrated antimicrobial effects and can inhibit the production of pro-inflammatory cytokines in macrophages infected with Mycobacterium spp.[23][24] It has also shown antiviral activity against Herpes Simplex Virus Type 1 (HSV-1).[25]
| Compound | Activity | Target Organism | Reference |
| This compound | Inhibits microbial growth | Microorganisms | [20][21] |
| This compound | Antibiofilm activity | Staphylococcus aureus | [22] |
| Caulerpin | Anti-mycobacterial, anti-inflammatory | Mycobacterium spp. | [23] |
| Caulerpin | Antiviral | Herpes Simplex Virus Type 1 (HSV-1) | [25] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes influenced by this compound and Caulerpin, the following diagrams illustrate key signaling pathways and a general experimental workflow for assessing their activities.
Caption: Caulerpin's anti-inflammatory mechanism via glucocorticoid receptor interaction.
Caption: Neurotoxic effect of this compound on neuronal afterhyperpolarization.
Caption: General experimental workflow for evaluating biological activities.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the abstracts from the literature search do not provide exhaustive step-by-step procedures, the following outlines the general methodologies employed in the cited studies.
Cytotoxicity Assays (e.g., MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., SK-N-SH, HepG-2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded into 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound or Caulerpin for a specified period (e.g., 2, 24, or 48 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours to allow the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a solvent such as dimethyl sulfoxide (DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Anti-inflammatory Assays
-
Nitric Oxide (NO) Production (Griess Assay):
-
Cell Stimulation: Macrophages (e.g., RAW 264.7 or peritoneal macrophages) are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) in the presence or absence of different concentrations of the test compound.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent, and the absorbance is measured at 540 nm to quantify the amount of nitrite, a stable product of NO.
-
-
Cytokine Measurement (ELISA):
-
Cell Stimulation and Supernatant Collection: Similar to the NO assay, macrophages are stimulated, and the supernatant is collected.
-
ELISA: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Neuroprotective Assays
-
Neuronal Cell Culture Models:
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are cultured.
-
Induction of Neurotoxicity: Neurotoxicity is induced using agents like amyloid-beta peptides (for Alzheimer's models) or glutamate.
-
Treatment: Cells are pre-treated or co-treated with the test compound.
-
Assessment of Neuroprotection: Cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL staining), and specific molecular markers are assessed to determine the neuroprotective effects.
-
-
Electrophysiology:
-
Neuron Preparation: Intracellular recordings are made from identified neurons (e.g., leech mechanosensory neurons).
-
Drug Application: The test compound is applied to the bathing solution.
-
Recording of Electrical Properties: Changes in neuronal electrical properties, such as afterhyperpolarization, are recorded and analyzed.
-
Antimicrobial Assays
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Microorganism Culture: The target bacteria or fungi are grown in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microplate.
-
Inoculation: A standardized inoculum of the microorganism is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
Conclusion
This compound and Caulerpin, two structurally distinct metabolites from Caulerpa algae, exhibit a broad spectrum of promising biological activities. Caulerpin stands out for its potent and well-documented anti-inflammatory effects, with a clear mechanism of action involving the glucocorticoid receptor. It also displays significant cytotoxicity against a range of cancer cell lines. This compound demonstrates notable cytotoxic and neurotoxic activities, primarily through its interaction with the microtubule network and neuronal ion channels. Both compounds show potential as antimicrobial agents.
This comparative analysis highlights the diverse therapeutic potential of these marine natural products. Further research, including more direct comparative studies, detailed mechanistic investigations, and preclinical in vivo studies, is warranted to fully elucidate their pharmacological profiles and pave the way for their potential development as novel therapeutic agents. The detailed experimental methodologies and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. This compound from Caulerpa taxifolia has an antiproliferative activity on tumor cell line SK-N-SH and modifies the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the toxicological risk to humans of this compound using human hematopoietic progenitors, melanocytes, and keratinocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ukm.my [ukm.my]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The Antinociceptive and Anti-Inflammatory Activities of Caulerpin, a Bisindole Alkaloid Isolated from Seaweeds of the Genus Caulerpa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The antinociceptive and anti-inflammatory activities of caulerpin, a bisindole alkaloid isolated from seaweeds of the genus Caulerpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Neurotoxic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a toxin from the seaweed Caulerpa taxifolia, depresses afterhyperpolarization in invertebrate neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective Potentials of Marine Algae and Their Bioactive Metabolites: Pharmacological Insights and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. repositorio.ispa.pt [repositorio.ispa.pt]
- 19. Effect of the algal alkaloid caulerpin on neuropeptide Y (NPY) expression in the central nervous system (CNS) of Diplodus sargus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phytochemistry and Biologic Activities of Caulerpa Peltata Native to Oman Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. scielo.br [scielo.br]
Validating the Anticancer Potential of Caulerpa-Derived Compounds in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The marine algae genus Caulerpa is a rich source of bioactive secondary metabolites with demonstrated cytotoxic and antiproliferative properties against various cancer cell lines in vitro. Among these, the sesquiterpenoid Caulerpenyne has been a compound of significant interest. However, a critical gap exists in the translation of these in vitro findings to in vivo efficacy. While the scientific literature abounds with cell-based studies on this compound, there is a notable scarcity of comprehensive animal model data to validate its anticancer activity.
This guide provides a comparative overview of the available in vivo anticancer data for compounds and extracts derived from Caulerpa, placing the in vitro potential of this compound in the context of related molecules that have been subjected to animal studies. We will focus on Caulerpin, a bisindole alkaloid from Caulerpa, and polysaccharide extracts from Caulerpa racemosa, for which in vivo data is available, to offer a framework for the potential future validation of this compound.
In Vivo Anticancer Activity: A Comparative Analysis
While direct in vivo anticancer studies on purified this compound are not extensively reported in the peer-reviewed literature, studies on related compounds from the Caulerpa genus provide valuable insights into their potential efficacy in animal models.
| Compound/Extract | Animal Model | Cancer Type | Dosage | Key Findings | Reference |
| Caulerpin | Xenograft Mouse Model (HeLa cells) | Cervical Cancer | 5, 10, 20 mg/kg/day (intraperitoneal) | Significantly inhibited tumor growth at all doses in a dose-dependent manner. | [1] |
| Polysaccharides from Caulerpa racemosa | H22 Tumor Transplanted Mice | Hepatocellular Carcinoma | 100 mg/kg/day | Inhibition rates of 59.5-83.8% (48 hours) and 53.9% (14 days). | [2][3] |
| This compound | - | - | - | No conclusive in vivo anticancer data available. In vitro studies show potent antiproliferative activity against numerous cancer cell lines. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical research. Below are summaries of the experimental protocols used in the in vivo studies of Caulerpin and Caulerpa racemosa polysaccharides.
Caulerpin in a Cervical Cancer Xenograft Model[1]
-
Cell Culture: Human cervical cancer cells (HeLa) were cultured in appropriate media until reaching the logarithmic growth phase.
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) were used.
-
Tumor Implantation: HeLa cells were suspended in PBS and subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached a palpable size, mice were randomly assigned to treatment and control groups. Caulerpin, dissolved in a suitable vehicle, was administered daily via intraperitoneal injection at doses of 5, 10, and 20 mg/kg. The control group received the vehicle only.
-
Tumor Measurement: Tumor volume was measured periodically (e.g., every 2-3 days) using calipers and calculated using the formula: (Length × Width²) / 2.
-
Endpoint: At the end of the study period, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry for biomarkers like HIF-1α, VEGFA, VEGFR2, and CD31).
Caulerpa racemosa Polysaccharides in a Hepatocellular Carcinoma Model[2][3]
-
Animal Model: Mice were transplanted with H22 hepatocellular carcinoma cells.
-
Treatment: Polysaccharide fractions extracted from Caulerpa racemosa were administered to the mice.
-
Dosage: A dose of 100 mg/kg/day was used.
-
Efficacy Evaluation: Antitumor activity was assessed by measuring the inhibition rate of tumor growth at specific time points (48 hours and 14 days).
Signaling Pathways and Mechanisms of Action
The anticancer effects of Caulerpa-derived compounds are attributed to their modulation of key cellular signaling pathways.
This compound: In Vitro Mechanism
In vitro studies have shown that this compound exerts its antiproliferative effects primarily through the disruption of the microtubule network.[1][5] This leads to cell cycle arrest and induction of apoptosis.
Caption: In vitro mechanism of this compound.
Caulerpin: In Vivo Validated Pathway
In the context of cervical cancer, Caulerpin has been shown to suppress tumor growth and angiogenesis by inhibiting the Hippo signaling pathway, leading to the suppression of YAP1 nuclear translocation and downstream targets like HIF-1α and VEGFA.[1]
Caption: Caulerpin's anti-angiogenic mechanism.
Experimental Workflow for In Vivo Validation
The following diagram outlines a general workflow for validating the anticancer activity of a compound like this compound in an animal model.
Caption: General workflow for in vivo anticancer studies.
Conclusion and Future Directions
The available evidence strongly supports the in vitro anticancer potential of this compound. However, the lack of robust in vivo data remains a significant hurdle in its development as a potential therapeutic agent. The successful in vivo validation of related compounds like Caulerpin and polysaccharide extracts from Caulerpa provides a compelling rationale and a methodological framework for future animal studies on this compound.
To advance the preclinical development of this compound, future research should prioritize:
-
Xenograft studies using various human cancer cell lines to determine its in vivo efficacy.
-
Pharmacokinetic and toxicity studies in animal models to establish a safe and effective dosing regimen.
-
Comparative studies against standard-of-care chemotherapeutic agents to assess its relative efficacy.
-
In-depth mechanistic studies in vivo to confirm the molecular targets and signaling pathways identified in vitro.
By systematically addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its potential clinical translation.
References
- 1. Caulerpin suppresses tumor-associated angiogenesis and tumor growth via Hippo signaling in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-cancer properties of Caulerpa racemosa by altering expression of Bcl-2, BAX, cleaved caspase 3 and apoptosis in HeLa cancer cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revista.nutricion.org [revista.nutricion.org]
- 5. The Caulerpa Pigment Caulerpin Inhibits HIF-1 Activation and Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
Caulerpenyne vs. Taxol: A Comparative Guide to their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of Caulerpenyne, a marine-derived sesquiterpenoid, and Taxol (Paclitaxel), a well-established anti-cancer drug. By examining their distinct effects on microtubule dynamics and downstream signaling pathways, this document aims to provide a valuable resource for researchers in oncology and drug discovery.
At a Glance: Key Differences in Mechanism
| Feature | This compound | Taxol (Paclitaxel) |
| Primary Effect on Microtubules | Inhibits tubulin polymerization, induces tubulin aggregation | Stabilizes microtubules, promotes polymerization |
| Binding Site on Tubulin | Does not bind to the colchicine, Taxol, or vinca-alkaloid binding domains. Putative binding sites on both α- and β-tubulin have been suggested.[1][2] | Binds to a specific pocket on the β-tubulin subunit within the microtubule lumen.[3][4] |
| Effect on Cell Cycle | Can induce a blockade in the G2/M phase, though in some cell lines, no G2/M arrest is observed.[5][6] | Induces a potent G2/M phase arrest. |
| Downstream Signaling | May block the stimulation of Mitogen-Activated Protein Kinase (MAPK) and affect other pathways involving proteins like AMPK.[6][7][8] | Activates pro-apoptotic signaling, involving Bcl-2 family proteins and the MAPK (ERK and p38) pathways.[4][9] |
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Taxol in various cancer cell lines, demonstrating their cytotoxic potential.
| Cell Line | Cancer Type | This compound IC50 (µM) | Taxol IC50 (nM) |
| Colorectal Cancer Cells | Colorectal | 6.1 and 7.7[5][10] | - |
| SK-N-SH | Neuroblastoma | 10 ± 2[6][11] | - |
| HCT-116 | Colorectal Carcinoma | -[12] | - |
| HT-29 | Colorectal Adenocarcinoma | -[12] | - |
| A549 | Lung Carcinoma | - | ~2.5 - 7.5[13] |
| MCF-7 | Breast Adenocarcinoma | - | ~2.5 - 7.5[13] |
| OVCAR-3 | Ovarian Adenocarcinoma | - | ~2.5 - 7.5[13] |
| HeLa | Cervical Adenocarcinoma | - | - |
| K562 | Chronic Myelogenous Leukemia | - | - |
| HT1080 | Fibrosarcoma | - | ~2.5 - 7.5[13] |
| U-87 MG | Glioblastoma | - | ~2.5 - 7.5[13] |
| A498 | Kidney Carcinoma | - | ~2.5 - 7.5[13] |
| HEPG2 | Hepatocellular Carcinoma | - | 4.06 µM[14][15] |
| MCF7 | Breast Cancer | - | 6.07 µM[14][15] |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Mandatory Visualization
Signaling Pathways
Caption: Comparative signaling pathways of this compound and Taxol.
Experimental Workflows
Caption: Key experimental workflows for comparing this compound and Taxol.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay is crucial for directly assessing the effects of compounds on microtubule assembly.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin (e.g., from bovine brain, >99% pure) in a general tubulin buffer (GTB; 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.
-
Prepare a stock solution of GTP (100 mM) in water.
-
Prepare test compounds (this compound and Taxol) and controls (e.g., Nocodazole as an inhibitor, DMSO as a vehicle) at 10x the final desired concentration in GTB.
-
-
Assay Procedure (Turbidity-based):
-
In a pre-warmed 96-well plate, add 10 µL of the 10x test compound, control, or vehicle to the appropriate wells.
-
Prepare the tubulin polymerization mix on ice, containing tubulin (final concentration of 3 mg/mL), GTP (final concentration of 1 mM), and glycerol (as a polymerization enhancer) in GTB.[16]
-
Initiate the polymerization by adding 90 µL of the tubulin polymerization mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 350 nm every minute for 60 minutes to monitor the increase in turbidity, which corresponds to microtubule polymerization.[16]
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
The maximum velocity (Vmax) of polymerization can be determined from the steepest slope of the curve.
-
The effect of the compounds is quantified by comparing the Vmax and the plateau of the polymerization curves to the vehicle control.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound and Taxol in a complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the test compounds or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation and Formazan Solubilization:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 490 nm or 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[17]
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment and Harvesting:
-
Seed cells in culture dishes and treat them with this compound, Taxol, or vehicle control for a specified duration.
-
Harvest the cells by trypsinization, and collect them by centrifugation.
-
-
Cell Fixation:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix and permeabilize the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.[2]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases of the cell cycle.
-
Immunofluorescence Staining of Microtubules
This method allows for the visualization of the microtubule network within cells to observe the morphological changes induced by the compounds.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Treat the cells with this compound, Taxol, or vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS and fix them with a suitable fixative, such as cold methanol or paraformaldehyde.[18]
-
If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to access the intracellular components.[18]
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA).
-
Incubate the cells with a primary antibody specific for α-tubulin or β-tubulin.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
-
Mounting and Imaging:
-
(Optional) Counterstain the nuclei with a DNA dye like DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the microtubule network using a fluorescence or confocal microscope.[15]
-
Concluding Remarks
This compound and Taxol, despite both exhibiting anti-cancer properties, operate through fundamentally different mechanisms of action at the molecular level. Taxol's well-characterized microtubule-stabilizing effect contrasts sharply with this compound's ability to inhibit tubulin polymerization and induce aggregation. This distinction in their primary interaction with the microtubule cytoskeleton leads to different downstream cellular consequences. While Taxol consistently induces a robust G2/M arrest, the effect of this compound on the cell cycle can be more variable. Furthermore, the signaling pathways they engage to induce cell death appear to be distinct.
The unique mechanism of this compound, particularly its ability to target tubulin through a different modality than the classical microtubule-targeting agents, presents an interesting avenue for the development of novel anti-cancer therapeutics, especially in the context of Taxol-resistant tumors. Further investigation into the precise binding site of this compound on tubulin and a more detailed elucidation of its impact on cellular signaling cascades are warranted to fully understand its therapeutic potential. This comparative guide serves as a foundational resource for researchers to design and interpret experiments aimed at further exploring these and other microtubule-targeting agents.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Taxol-induced apoptosis depends on MAP kinase pathways (ERK and p38) and is independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. scbt.com [scbt.com]
Comparative Cytotoxicity of Caulerpenyne Across Diverse Cancer Cell Lines: A Guide for Researchers
For Immediate Release
A comprehensive analysis of the marine natural product Caulerpenyne reveals its potent cytotoxic effects across a range of cancer cell lines, with particular efficacy noted in colorectal and neuroblastoma cancers. This guide synthesizes the available experimental data, providing researchers, scientists, and drug development professionals with a comparative overview of this compound's anticancer activity, detailed experimental protocols, and insights into its molecular mechanisms of action.
Quantitative Cytotoxicity Data
This compound, a sesquiterpenoid isolated from green algae of the Caulerpa genus, has demonstrated significant growth-inhibitory effects. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, have been determined across various human cancer cell lines. Colorectal cancer cells have shown high sensitivity to this compound, with IC50 values of 6.1 µM and 7.7 µM.[1] The neuroblastoma cell line SK-N-SH also exhibited susceptibility with an IC50 of 10 µM.[2] Furthermore, studies on human hematopoietic progenitors, melanocytes, and keratinocytes have reported IC50 values ranging from 6 to 24 µM.[3]
| Cell Line Category | Cell Line Name | IC50 (µM) | Reference |
| Colorectal Cancer | Not Specified | 6.1 | [1] |
| Not Specified | 7.7 | [1] | |
| Neuroblastoma | SK-N-SH | 10 | [2] |
| Hematopoietic Progenitors | CFU-GM | 6 - 24 | [3] |
| Melanocytes | Primary Cultures | 6 - 24 | [3] |
| Keratinocytes | Primary & Immortalized | 6 - 24 | [3] |
Experimental Protocols
The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to determine the cytotoxic effects of chemical compounds.
1. Cell Seeding:
-
Culture cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula:
-
The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.
Mechanism of Action: Signaling Pathways
This compound exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest, primarily at the G2/M phase. This is achieved through the disruption of microtubule dynamics, a critical process for cell division.
Experimental Workflow for Cytotoxicity Assessment
This compound-Induced G2/M Arrest and Apoptosis
This compound's interference with microtubule polymerization leads to a halt in the cell cycle at the G2/M checkpoint. This arrest is often a prelude to apoptosis, or programmed cell death. The Cyclin B1/CDK1 complex is a key regulator of the G2/M transition. Disruption of microtubule function can activate the spindle assembly checkpoint, ultimately leading to the inhibition of this complex and preventing entry into mitosis. Prolonged arrest at this stage can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and the executioner caspase-3.
References
- 1. Cell growth inhibitory effects of this compound, a sesquiterpenoid from the marine algae Caulerpa taxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Caulerpa taxifolia has an antiproliferative activity on tumor cell line SK-N-SH and modifies the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the toxicological risk to humans of this compound using human hematopoietic progenitors, melanocytes, and keratinocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Caulerpenyne's Tubulin-Targeting Efficacy: A Comparative Analysis of Binding Assays
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Caulerpenyne's tubulin-targeting effects against established microtubule inhibitors. We delve into the experimental data from binding assays, offering a clear comparison of its performance and detailed methodologies for key experiments.
This compound, a marine natural product isolated from the green algae of the Caulerpa genus, has demonstrated notable antiproliferative activity, drawing attention to its potential as an anticancer agent.[1] Its mechanism of action involves the disruption of microtubule dynamics, a critical cellular process for cell division and intracellular transport. This guide focuses on the validation of this compound's interaction with tubulin, the fundamental protein component of microtubules, through various binding assays and compares its activity with well-known tubulin-targeting drugs: colchicine, vinblastine, and paclitaxel.
Mechanism of Action: A Novel Binding Site
This compound inhibits tubulin polymerization, leading to the disruption of the microtubule network within cells.[1] This inhibitory effect is achieved through direct binding to tubulin. However, unlike many conventional microtubule inhibitors, this compound does not bind to the well-characterized colchicine, taxol, or vinca-alkaloid binding sites on the tubulin dimer.[2][3] This suggests a novel binding site and a potentially different mechanism of interference with microtubule dynamics, which could be advantageous in overcoming drug resistance associated with mutations in the classical binding sites. Studies have shown that approximately 1.6 molecules of this compound bind per tubulin dimer, indicating the potential for multiple interaction points.[2][3][4]
Comparative Performance of Tubulin-Targeting Agents
To objectively assess the tubulin-targeting efficacy of this compound, a comparison of its inhibitory concentrations (IC50) for tubulin polymerization and its antiproliferative activity against cancer cell lines is presented alongside data for colchicine, vinblastine, and paclitaxel. It is important to note that a direct comparison of binding affinities through dissociation constants (Kd) is challenging due to the absence of a reported Kd value for this compound in the available literature.
| Compound | Target/Assay | IC50 / Kd | Cell Line/Conditions | Reference |
| This compound | Tubulin Polymerization | IC50: 21 ± 2 µM | Purified pig brain tubulin | [1] |
| SK-N-SH Cell Proliferation | IC50: 10 ± 2 µM | Neuroblastoma cells | [1] | |
| Tubulin Binding Stoichiometry | ~1.6 mol/mol | Purified tubulin | [2][3][4] | |
| Colchicine | Tubulin Polymerization | IC50: 8.1 µM | Purified tubulin | [5] |
| Tubulin Binding | Kd: 0.74 - 5.0 µM | Equilibrium ultracentrifugation | ||
| Vinblastine | Tubulin Binding | Ka: ~3-4 x 10³ M⁻¹ | Stabilized microtubules | |
| nAChR Inhibition | IC50: 8.9 µM | |||
| Paclitaxel (Taxol) | Tubulin Binding | Kapp: 8.7 x 10⁻⁷ M | Microtubule protein | [6] |
Experimental Protocols
A detailed understanding of the methodologies used to assess tubulin-targeting agents is crucial for interpreting the data and designing future experiments. Below are generalized protocols for key assays.
Tubulin Polymerization Assay (Turbidimetric Method)
This assay measures the extent of tubulin polymerization by monitoring the increase in turbidity of a tubulin solution.
-
Reagent Preparation:
-
Purified tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 2-3 mg/mL.
-
GTP is added to a final concentration of 1 mM.
-
Test compounds (this compound, colchicine, etc.) are prepared in an appropriate solvent (e.g., DMSO) at various concentrations.
-
-
Assay Procedure:
-
The tubulin solution is pre-warmed to 37°C in a temperature-controlled spectrophotometer.
-
The test compound or vehicle control is added to the tubulin solution.
-
The absorbance at 340 nm is monitored over time. An increase in absorbance indicates microtubule polymerization.
-
-
Data Analysis:
-
The rate and extent of polymerization are calculated from the absorbance curves.
-
IC50 values are determined by plotting the inhibition of polymerization against the concentration of the test compound.
-
Competitive Tubulin Binding Assay
This assay is used to determine if a test compound binds to a specific site on tubulin by measuring its ability to displace a known fluorescently labeled ligand that binds to that site.
-
Reagent Preparation:
-
Purified tubulin (e.g., 3 µM).
-
Fluorescently labeled ligand (e.g., fluorescently tagged colchicine or paclitaxel) at a concentration close to its Kd.
-
Unlabeled competitor compounds (including the test compound and known ligands for the binding site) at a range of concentrations.
-
-
Assay Procedure:
-
Tubulin and the fluorescently labeled ligand are incubated together to allow binding to reach equilibrium.
-
The unlabeled competitor compound is added to the mixture.
-
The fluorescence of the solution is measured after an incubation period. A decrease in fluorescence indicates displacement of the labeled ligand by the competitor.
-
-
Data Analysis:
-
The percentage of inhibition of the fluorescent ligand binding is plotted against the concentration of the competitor compound.
-
The Ki (inhibition constant) of the test compound can be calculated from the IC50 value of the competition curve.
-
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of microtubule dynamics and a typical experimental workflow.
Caption: Microtubule dynamics and points of intervention for various drugs.
Caption: Workflow for a competitive tubulin binding assay.
Conclusion
References
- 1. This compound from Caulerpa taxifolia has an antiproliferative activity on tumor cell line SK-N-SH and modifies the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound binding to tubulin: structural modifications by a non conventional pharmacological agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taxol binds to polymerized tubulin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Caulerpenyne Content in Invasive vs. Non-invasive Caulerpa Species
This guide provides a comparative analysis of caulerpenyne (CYN), a key secondary metabolite, in invasive and non-invasive species of the green algae genus Caulerpa. The invasiveness of certain Caulerpa species, such as Caulerpa taxifolia and Caulerpa cylindracea (often cited as C. racemosa), has been a significant ecological concern in various marine environments, including the Mediterranean Sea.[1][2] this compound is a cytotoxic sesquiterpenoid believed to play a crucial role in the chemical defense of these algae against herbivores.[3][4][5] This document summarizes quantitative data on CYN content, details the experimental protocols for its quantification, and illustrates associated biological pathways for researchers, scientists, and drug development professionals.
Data Presentation: this compound Content Comparison
The concentration of this compound varies significantly among different Caulerpa species, and is also influenced by factors such as season and environmental competition.[1][6] Contrary to the initial hypothesis that higher toxicity drives invasiveness, studies have shown that the native, non-invasive Mediterranean species Caulerpa prolifera can exhibit higher concentrations of CYN than its invasive counterparts under similar conditions.[7][8][9] The invasive C. taxifolia generally contains significantly higher levels of CYN compared to the also invasive C. cylindracea.[6][7]
| Species | Invasive Status | This compound Content (% of Frond Dry Weight) | This compound Content (mg/g Wet Weight) | Notes |
| Caulerpa prolifera | Non-invasive (Native) | 7.29 ± 0.64% [7][8] | Not specified | Data from the Western Mediterranean.[8] |
| Caulerpa taxifolia | Invasive | 5.47 ± 0.32% [7][8] | 1.4 - 3.7 mg/g [10] | Content varies seasonally, peaking in summer.[1][10] |
| Caulerpa cylindracea (syn. C. racemosa) | Invasive | 0.43 ± 0.07% [7][8] | Not specified | CYN content is 35-80 times lower than in C. taxifolia.[1][6] |
Experimental Protocols
The quantification of this compound requires precise extraction and analysis methods to prevent its degradation and ensure accurate measurements. Two primary protocols are prevalent in the literature.
Protocol 1: Methanol Extraction
This is a widely used method for extracting CYN from algal tissues.
-
Sample Preparation: Collect fresh algal samples and separate them into fronds and stolons. Quickly wash the samples in fresh water to remove debris and dry them with paper towels.[8]
-
Extraction: Weigh a specific amount of the algal material (e.g., 5 grams of wet weight).[3] Submerge the sample in a solvent, typically methanol (e.g., 50 mL of 95-98% methanol), in a sealed container.[3][8]
-
Incubation: Allow the extraction to proceed for 24 hours at a controlled cold temperature, such as 4°C, to obtain the crude extract.[8]
-
Analysis: After extraction, the supernatant is filtered. The concentration of this compound in the extract is then determined using High-Performance Liquid Chromatography (HPLC) with refractometric or UV detection.[11][12]
Protocol 2: Shock-Freezing and Ethyl Acetate Extraction
This method was developed to prevent the rapid enzymatic transformation of this compound that occurs upon wounding of the algal tissue. This protocol can yield CYN concentrations that are approximately twofold higher than standard methanol extraction methods.[13][14][15]
-
Sample Preparation: Collect fresh algal samples. To prevent enzymatic degradation, immediately shock-freeze the intact tissue in liquid nitrogen.[13][14]
-
Extraction: Grind the shock-frozen tissue into a fine powder. Extract the powder with ethyl acetate, which contains an internal standard (e.g., 4-methoxyacetophenone) for accurate quantification.[14]
-
Analysis: The resulting extract is analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS) or HPLC to identify and quantify this compound and its transformation products.[13][14]
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the two primary protocols for this compound quantification.
References
- 1. ovid.com [ovid.com]
- 2. Caulerpa Taxifolia or Killer Alga | Center for Invasive Species Research [cisr.ucr.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Invasion-mediated effects on marine trophic interactions in a changing climate: positive feedbacks favour kelp persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variations in this compound contents in Caulerpa taxifolia and Caulerpa racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Herbivory on the Invasive Alga Caulerpa cylindracea: The Role of Omnivorous Fishes [frontiersin.org]
- 10. Competition between the invasive macrophyte Caulerpa taxifolia and the seagrass Posidonia oceanica: contrasting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. int-res.com [int-res.com]
- 13. Comparison of the wound-activated transformation of this compound by invasive and noninvasive Caulerpa species of the Mediterranean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Caulerpenyne Quantification Methods: HPLC vs. LC-MS
For researchers, scientists, and drug development professionals engaged in the study of marine natural products, the accurate quantification of bioactive compounds like caulerpenyne is of paramount importance. This compound, a sesquiterpenoid isolated from algae of the Caulerpa genus, has garnered significant interest for its cytotoxic and other biological activities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most prevalent analytical techniques for the quantification of such secondary metabolites. This guide presents an objective comparison of these methods, supported by available data, to assist in selecting the most suitable technique for specific research and development needs.
Principles of Detection
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used technique for the quantification of compounds that possess a chromophore, which allows them to absorb light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the compound in the sample, enabling accurate quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique identifies and quantifies compounds based on their mass-to-charge ratio (m/z). LC-MS offers exceptional sensitivity and selectivity, making it particularly useful for analyzing complex mixtures and detecting trace amounts of a substance.
Quantitative Performance Comparison
While direct comparative studies cross-validating HPLC and LC-MS for this compound quantification are not extensively detailed in the available literature, data for the related bisindole alkaloid caulerpin, also found in Caulerpa species, provides valuable insights.
| Parameter | HPLC | LC-MS/MS |
| Linearity (R²) | Typically ≥ 0.99 | Typically ≥ 0.99 |
| Limit of Detection (LOD) | 0.00179 g/L (for caulerpin)[1] | Generally lower than HPLC, in the ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | 0.00543 g/L (for caulerpin)[1] | Generally lower than HPLC, in the ng/mL to pg/mL range |
| Accuracy (Recovery %) | 108.8% (for caulerpin)[1] | Typically in the range of 80-120% |
| Precision (%RSD) | 7.8% (for caulerpin)[1] | Typically < 15% |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical results. The following are representative protocols for the quantification of this compound using HPLC and a general workflow for LC-MS.
This compound Extraction from Algal Material
A crucial first step for both HPLC and LC-MS analysis is the efficient extraction of this compound from the algal matrix. One study highlighted that preventing enzymatic degradation during extraction is critical for accurate quantification.[2]
An improved extraction method involves:
-
Immediate shock-freezing of the intact algal tissue with liquid nitrogen to prevent enzymatic transformation of this compound.[2]
-
Grinding the frozen tissue.
-
Extracting the resulting powder with ethyl acetate, which has been shown to be more efficient than methanol-based extractions.[2][3]
HPLC Quantification of this compound
This protocol is based on a method used for quantifying this compound levels in Caulerpa taxifolia.[4]
-
Sample Preparation:
-
Wash seaweed material with tap water and freeze with liquid nitrogen.
-
Prepare methanolic extracts (e.g., 5 g of fresh seaweed in 50 mL of methanol).
-
Apply the extract to a Sep-Pak cartridge.
-
Elute the sample with 5 mL of a methanol:ethyl acetate (50:50) mixture.
-
-
Chromatographic Conditions:
LC-MS Quantification of this compound
While a specific, detailed protocol for this compound by LC-MS was not found in the search results, a general workflow can be described based on standard practices for marine toxins.[5][6]
-
Sample Preparation:
-
Follow the optimized extraction protocol using shock-freezing and ethyl acetate.
-
The extract would then be filtered and diluted as necessary for LC-MS analysis.
-
-
Chromatographic Conditions:
-
LC System: A UPLC (Ultra-Performance Liquid Chromatography) system is often preferred for its speed and resolution.
-
Column: A C18 reversed-phase column is typically used for the separation of lipophilic compounds like this compound.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid to improve ionization.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of analysis.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (like TOF or Orbitrap) can be used.
-
Data Acquisition: The instrument can be operated in full scan mode for identification or in multiple reaction monitoring (MRM) mode for highly sensitive and selective quantification.
-
Method Comparison and Recommendations
HPLC-UV is a robust and cost-effective method for the routine quantification of this compound, particularly when analyzing samples with relatively high concentrations of the analyte. It is less susceptible to matrix effects compared to mass spectrometry.[7] However, its selectivity can be a limitation in complex biological matrices where other compounds might co-elute and interfere with the peak of interest.
LC-MS , especially LC-MS/MS, offers superior sensitivity and selectivity.[6][7] This makes it the method of choice for detecting and quantifying very low levels of this compound, for analyzing complex samples, and for confirmatory analysis. The high specificity of MRM in tandem mass spectrometry minimizes the impact of interfering substances.[7] The primary drawbacks of LC-MS are the higher cost of instrumentation and the potential for matrix effects, which may require more extensive sample cleanup or the use of internal standards.
For routine quality control of extracts where this compound is a major component, HPLC-UV may be sufficient. For research applications requiring high sensitivity, analysis of trace levels, or quantification in complex biological matrices (e.g., in tissues of organisms that have consumed the algae), LC-MS/MS is the preferred method. For comprehensive and reliable data, cross-validation of results between the two techniques is highly recommended when feasible.
Workflow for this compound Quantification
Caption: General workflow for this compound quantification using HPLC and LC-MS.
References
- 1. An Efficient and Quick Analytical Method for the Quantification of an Algal Alkaloid Caulerpin Showed In-Vitro Anticancer Activity against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Marine Biotoxins using LC-MS/MS | EPIC [epic.awi.de]
- 6. Overview of Recent Liquid Chromatography Mass Spectrometry-Based Methods for Natural Toxins Detection in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Independent Verification of Caulerpenyne's Neurotoxic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic properties of caulerpenyne, a sesquiterpenoid derived from the invasive green algae of the Caulerpa genus. Its performance is compared with established neurotoxins, ouabain and tetrodotoxin, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided to facilitate independent verification.
Executive Summary
This compound exhibits neurotoxic effects primarily through the inhibition of Na+/K+-ATPase activity, leading to neuronal depolarization and altered excitability. It also disrupts microtubule dynamics, contributing to its cytotoxic profile. Comparatively, its potency in cell proliferation inhibition is in the micromolar range, similar to ouabain in some neuroblastoma cell lines, while tetrodotoxin's effects on sodium channels occur at nanomolar concentrations. This guide summarizes the available quantitative data, outlines experimental protocols for verification, and illustrates the proposed signaling pathways.
Data Presentation: Comparative Neurotoxicity
The following tables summarize the quantitative data on the neurotoxic effects of this compound and the reference neurotoxins, ouabain and tetrodotoxin.
| Compound | Assay | Cell Line/System | Endpoint | IC50 Value | Reference |
| This compound | Cell Proliferation | SK-N-SH Neuroblastoma | Inhibition of Cell Growth | 10 ± 2 µM | [1] |
| This compound | Microtubule Polymerization | Purified Pig Brain Tubulin | Inhibition of Polymerization | 21 ± 2 µM | [1] |
| This compound | Microtubule Polymerization | Microtubule Proteins | Inhibition of Polymerization | 51 ± 6 µM | [1] |
| Ouabain | 86Rb+ Uptake (Na+/K+-ATPase activity) | SH-SY5Y Neuroblastoma | Inhibition of Pump Activity | 246 nM | |
| Ouabain | Cell Viability | Non-differentiated SK-N-SH | Decrease in Cell Number | ~1 µM (causes 75% decrease) | [2] |
| Tetrodotoxin | Voltage-gated Sodium Channel Block | NB-1 Neuroblastoma | Inhibition of Na+ Current | ~8 µM (TTX-resistant channels) | |
| Tetrodotoxin | Cell Viability | Neuro-2a Neuroblastoma | Inhibition of Veratridine/Ouabain induced death | 6.4 nM |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of neurotoxicity is the inhibition of the Na+/K+-ATPase pump in neurons.[3][4] This inhibition leads to a cascade of downstream effects, including membrane depolarization and altered neuronal excitability. Additionally, this compound has been shown to interfere with microtubule dynamics, which is crucial for neuronal structure and function.[1] Studies have also indicated that this compound can induce protein phosphorylation, suggesting an impact on intracellular signaling cascades, potentially involving the MAPK pathway as observed in sea urchin eggs.
Proposed Signaling Pathway for this compound-Induced Neurotoxicity
Caption: Proposed mechanism of this compound-induced neurotoxicity.
Experimental Protocols
Na+/K+-ATPase Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.
Principle: The assay measures the amount of inorganic phosphate (Pi) generated from the hydrolysis of ATP by Na+/K+-ATPase. The difference in Pi generated in the presence and absence of a specific Na+/K+-ATPase inhibitor (e.g., ouabain) represents the activity of the enzyme.
Materials:
-
Cell or tissue lysate
-
Assay Buffer
-
ATP solution
-
Ouabain solution (inhibitor)
-
Phosphate standard solution
-
Colorimetric phosphate detection reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare cell or tissue lysates according to standard protocols.
-
Prepare a standard curve using the phosphate standard solution.
-
In a 96-well plate, add the following to respective wells:
-
Sample wells: Lysate, Assay Buffer, ATP solution.
-
Inhibitor control wells: Lysate, Assay Buffer, ATP solution, Ouabain solution.
-
Blank wells: Assay Buffer, ATP solution.
-
-
Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the colorimetric phosphate detection reagent to all wells.
-
Incubate at room temperature for the color to develop.
-
Measure the absorbance at the appropriate wavelength (e.g., 650 nm) using a microplate reader.
-
Calculate the Na+/K+-ATPase activity by subtracting the absorbance of the inhibitor control wells from the sample wells and comparing it to the phosphate standard curve.
Microtubule Polymerization Assay
This protocol is based on in vitro tubulin polymerization assays.
Principle: The polymerization of purified tubulin into microtubules is monitored by measuring the increase in light scattering or fluorescence in a temperature-controlled spectrophotometer or fluorometer.
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., PEM buffer)
-
This compound or other test compounds
-
Temperature-controlled spectrophotometer or fluorometer
Procedure:
-
Resuspend purified tubulin in cold polymerization buffer.
-
Keep the tubulin solution on ice to prevent spontaneous polymerization.
-
Add GTP to the tubulin solution.
-
Add this compound or the vehicle control to the tubulin solution at the desired final concentrations.
-
Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer/fluorometer set at 37°C.
-
Initiate the polymerization by raising the temperature to 37°C.
-
Monitor the increase in absorbance (at 340 nm) or fluorescence over time.
-
The rate of polymerization and the final extent of polymerization can be calculated from the resulting curves. The IC50 value is determined by testing a range of this compound concentrations.
Electrophysiological Recording in Leech Neurons
This protocol describes the general procedure for intracellular recording from identified neurons in the central nervous system of the medicinal leech, Hirudo medicinalis.
Principle: The electrical activity of individual neurons is recorded using sharp glass microelectrodes to measure changes in membrane potential and firing patterns in response to the application of neurotoxins.
Materials:
-
Medicinal leeches (Hirudo medicinalis)
-
Leech Ringer's solution
-
Dissection tools (forceps, scissors)
-
Sylgard-coated petri dish
-
Micromanipulator
-
Glass microelectrodes
-
Microelectrode puller
-
Amplifier and data acquisition system
-
This compound solution
Procedure:
-
Anesthetize and dissect the leech to expose the ventral nerve cord.
-
Isolate a single ganglion and pin it to the Sylgard-coated dish containing leech Ringer's solution.
-
Identify the target neuron (e.g., T sensory neuron) based on its size and location within the ganglion.
-
Pull a sharp glass microelectrode and backfill it with a suitable electrolyte solution (e.g., 3 M potassium acetate).
-
Using a micromanipulator, carefully impale the target neuron with the microelectrode.
-
Record the resting membrane potential and spontaneous or evoked action potentials.
-
To study the effect of this compound, perfuse the ganglion with Ringer's solution containing the desired concentration of the toxin.
-
Record the changes in neuronal properties, such as the afterhyperpolarization (AHP) amplitude and duration, firing frequency, and membrane resistance.
-
Wash out the toxin with normal Ringer's solution to assess the reversibility of the effects.
Experimental Workflow for Leech Electrophysiology
References
- 1. researchgate.net [researchgate.net]
- 2. Upregulation of MAPK Negative Feedback Regulators and RET in Mutant ALK Neuroblastoma: Implications for Targeted Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a toxin from the seaweed Caulerpa taxifolia, depresses afterhyperpolarization in invertebrate neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-Inflammatory Activity of Caulerpenyne Against Standard Drugs
For Immediate Release
This guide provides a comprehensive comparison of the anti-inflammatory properties of Caulerpenyne, a marine natural product, with established anti-inflammatory drugs, Indomethacin and Dexamethasone. The following sections detail the quantitative inhibitory activities, experimental methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potential of this compound and the standard drugs, Indomethacin and Dexamethasone, were evaluated against key inflammatory mediators. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Target | IC50 |
| This compound | Lipoxygenase | 5.1 µM |
| COX-2 | Data not available | |
| iNOS (Nitric Oxide Production) | Data not available | |
| TNF-α | Data not available | |
| IL-6 | Data not available | |
| Indomethacin | COX-1 | 0.1 µg/mL |
| COX-2 | 5 µg/mL | |
| Dexamethasone | Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) | 2 nM - 1 µM |
Experimental Protocols
Detailed methodologies for the key anti-inflammatory assays are provided below.
Lipoxygenase (LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes.
-
Principle: The assay is based on the detection of the hydroperoxide product of the lipoxygenase reaction.
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, the lipoxygenase enzyme, and the test compound (this compound) or vehicle control.
-
Initiate the reaction by adding the substrate (e.g., linoleic acid or arachidonic acid).
-
Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at a specific wavelength (typically 234 nm) or through a colorimetric reaction.
-
Calculate the percentage of inhibition by comparing the reaction rate in the presence of the test compound to the control.
-
Determine the IC50 value by testing a range of compound concentrations.
-
Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory effect of a compound on COX-1 and COX-2 enzymes, which are key in the production of prostaglandins.
-
Principle: The assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of a chromogenic substrate.
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, the respective COX enzyme (COX-1 or COX-2), and the test compound (Indomethacin) or vehicle control.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
After a defined incubation period, stop the reaction.
-
Quantify the amount of prostaglandin produced, typically prostaglandin E2 (PGE2), using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Nitric Oxide (NO) Production Assay in Macrophages
This assay quantifies the inhibition of inducible nitric oxide synthase (iNOS) activity by measuring the accumulation of nitrite, a stable product of NO, in cell culture supernatants.
-
Principle: The Griess reagent is used to convert nitrite into a colored azo compound, which can be measured spectrophotometrically.
-
Procedure:
-
Seed macrophage cells (e.g., RAW 264.7) in a multi-well plate and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) to induce iNOS expression.
-
Treat the cells with various concentrations of the test compound or vehicle control.
-
After incubation, collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant and incubate to allow for color development.
-
Measure the absorbance at approximately 540 nm.
-
Calculate the amount of nitrite produced and the percentage of inhibition to determine the IC50 value.
-
Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay
This assay measures the ability of a compound to inhibit the production and release of pro-inflammatory cytokines from immune cells.
-
Principle: A sandwich ELISA is used to quantify the concentration of specific cytokines in cell culture supernatants.
-
Procedure:
-
Culture immune cells (e.g., peripheral blood mononuclear cells or macrophages) and stimulate them with an appropriate stimulus (e.g., LPS).
-
Treat the cells with different concentrations of the test compound (Dexamethasone) or vehicle control.
-
After incubation, collect the cell culture supernatant.
-
Add the supernatant to microplate wells pre-coated with a capture antibody specific for the cytokine of interest (TNF-α or IL-6).
-
After incubation and washing, add a detection antibody conjugated to an enzyme.
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Measure the absorbance and calculate the cytokine concentration based on a standard curve.
-
Determine the percentage of inhibition and the IC50 value.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known anti-inflammatory signaling pathways and a general experimental workflow for assessing anti-inflammatory activity.
Caption: Anti-inflammatory signaling pathways and points of inhibition.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Comparative Guide to the Structure-Activity Relationship of Caulerpenyne and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the marine natural product caulerpenyne and its synthesized derivatives. The information is compiled from peer-reviewed scientific literature to facilitate research and development in oncology and related fields.
Introduction to this compound
This compound is a sesquiterpenoid isolated from green algae of the genus Caulerpa. It is the primary defensive secondary metabolite of these algae and has demonstrated a range of biological activities, including cytotoxic, antiproliferative, and neurotoxic effects. Its unique chemical structure, featuring a bis-enol acetate group, is believed to be crucial for its biological actions. This guide focuses on the structure-activity relationship (SAR) of this compound and its analogues, with a particular emphasis on their anticancer properties.
Comparative Biological Activity
The primary mechanism of this compound's anticancer activity is the disruption of microtubule dynamics, a critical process for cell division. It inhibits the polymerization of tubulin, leading to cell cycle arrest and subsequent apoptosis. The following tables summarize the quantitative data on the cytotoxic and tubulin polymerization inhibitory activities of this compound. Currently, there is a limited amount of publicly available data on the comparative activities of a wide range of this compound derivatives.
Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | SK-N-SH | Neuroblastoma | 10 ± 2 | [1] |
| This compound | Colorectal Cancer Cells | Colorectal Cancer | 6.1 and 7.7 |
Table 2: In Vitro Tubulin Polymerization Inhibition by this compound
| Compound | Target | IC50 (µM) | Reference |
| This compound | Pig brain purified tubulin | 21 ± 2 | [1] |
| This compound | Microtubule proteins | 51 ± 6 | [1] |
Mechanism of Action: Signaling Pathways
This compound exerts its cytotoxic effects primarily through the disruption of the microtubule network, which in turn triggers the intrinsic pathway of apoptosis.
Microtubule Disruption
This compound inhibits the polymerization of tubulin, the protein subunit of microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. The inability to form a functional mitotic spindle leads to a halt in the cell cycle. Interestingly, studies have shown that this compound does not bind to the well-known colchicine, taxol, or vinca-alkaloid binding domains on tubulin, suggesting a novel interaction site[2][3][4].
Induction of Apoptosis
The disruption of microtubule function by this compound is a potent cellular stress signal that activates the intrinsic apoptotic pathway. This pathway is controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. This compound treatment leads to an increased expression of the pro-apoptotic protein Bax. Bax then translocates to the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c is a key component in the formation of the apoptosome, which activates a cascade of caspases, the executioner enzymes of apoptosis. This ultimately results in the cleavage of cellular proteins and programmed cell death. The activation of initiator caspase-9 and effector caspases like caspase-3 and -7 has been observed following treatment with extracts containing this compound-like compounds[5][6].
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., SK-N-SH)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and an untreated control. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) in polymerization buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control.
-
Initiation of Polymerization: Add the tubulin solution to the wells containing the compounds. Add GTP to a final concentration of 1 mM to initiate polymerization.
-
Kinetic Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance is due to light scattering by the forming microtubules.
-
Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The IC50 value for polymerization inhibition is the concentration of the compound that reduces the rate of polymerization by 50%.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for evaluating the cytotoxic properties of this compound and its derivatives and the logical relationship of the key experimental observations.
Conclusion and Future Directions
This compound is a promising marine natural product with significant anticancer potential, primarily acting through the disruption of microtubule polymerization and induction of apoptosis. The available data provides a solid foundation for its further investigation. However, a critical gap exists in the systematic evaluation of its derivatives. Future research should focus on the synthesis and biological testing of a diverse library of this compound analogues to establish a clear and comprehensive structure-activity relationship. This will be instrumental in optimizing its potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel and effective anticancer therapeutics.
References
- 1. This compound from Caulerpa taxifolia has an antiproliferative activity on tumor cell line SK-N-SH and modifies the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound binding to tubulin: structural modifications by a non conventional pharmacological agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating the Ecological Role of Caulerpenyne: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the ecological functions of caulerpenyne, a prominent secondary metabolite from the green algae genus Caulerpa. Through an examination of field studies and experimental data, this document evaluates this compound's role as a chemical defense agent against herbivores and its allelopathic effects on competing species. Its performance is contrasted with other algal defense mechanisms, offering a comprehensive overview for further research and potential applications.
This compound is a crucial sesquiterpenoid that contributes significantly to the ecological success and invasive nature of several Caulerpa species.[1] Its primary ecological roles are twofold: deterring grazing by marine herbivores and inhibiting the growth of neighboring flora, particularly seagrasses, through allelopathy.[1][2] This guide synthesizes field and laboratory data to validate these functions, comparing them with alternative chemical defense strategies employed by other marine macroalgae.
Comparative Analysis of Chemical Defenses: this compound vs. Alternatives
The primary ecological role of this compound is as a chemical defense against herbivory.[1][3] However, its effectiveness can be compared to other chemical defense strategies in marine algae, such as the production of dimethylsulfoniopropionate (DMSP) in Ulva species and phenolic compounds in seagrasses like Posidonia oceanica.
Anti-Herbivore Defense
Field and laboratory studies have demonstrated that this compound is an effective feeding deterrent against various marine herbivores, including sea urchins.[1][3] Upon tissue damage, such as from grazing, Caulerpa species employ a wound-activated defense mechanism where this compound is enzymatically converted into more reactive and deterrent 1,4-dialdehydes, such as oxytoxin 2.
In a comparative study, the feeding deterrence of this compound was tested against that of DMSP and its breakdown products (dimethyl sulfide and acrylic acid) from Ulva lactuca on the sea urchin Echinometra lucunter. The results indicated that this compound significantly deterred feeding at a concentration of approximately 4% of the algae's dry mass.[1][3] In contrast, the sea urchin showed more tolerance to DMSP-related defenses.[1][3]
| Chemical Defense | Target Herbivore | Effective Concentration | Outcome | Reference |
| This compound (Caulerpa prolifera) | Sea Urchin (Echinometra lucunter) | ~4% dry mass | Feeding deterrence | [1][3] |
| DMSP & derivatives (Ulva lactuca) | Sea Urchin (Echinometra lucunter) | Natural and elevated concentrations | No significant feeding deterrence | [1][3] |
Allelopathic Interactions
This compound also functions as an allelopathic agent, contributing to the invasive success of Caulerpa species by negatively impacting competitors like seagrasses.[2] Studies on the interaction between the invasive Caulerpa taxifolia and the Mediterranean seagrass Posidonia oceanica have shown that the concentration of this compound in C. taxifolia fronds varies with the level of competition. Interestingly, as the interaction with C. taxifolia increases, P. oceanica responds by increasing the density of its own chemical defenses, tannin cells, in its leaves. This suggests a chemical-based competition between the two species.
| Interaction Level (C. taxifolia on P. oceanica) | This compound Content in C. taxifolia (mg/g wet weight) | Tannin Cell Density in P. oceanica (cells/cm²) | Reference |
| No interaction | 3.7 ± 0.7 | 16.7 ± 10.6 | |
| Low interaction | 2.0 ± 0.8 | 31.1 ± 15.5 | |
| High interaction | 1.4 ± 0.6 | 57.8 ± 21.2 |
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Herbivore Feeding Deterrence Assay (Artificial Diet)
This protocol describes how to test the feeding deterrence of a lipophilic compound like this compound using an artificial diet for marine herbivores such as sea urchins.
1. Preparation of Artificial Food:
- Base Mixture: Prepare a base food mixture. A common formulation consists of 2g of agar, 8g of freeze-dried, palatable algae (e.g., Ulva lactuca), and 40ml of distilled water.
- Heating: Heat the mixture in a water bath at 60°C until the agar is fully dissolved.
- Incorporation of Test Compound:
- For the treatment diet , dissolve the purified this compound in a minimal amount of a volatile solvent (e.g., diethyl ether or methanol).
- Add the dissolved this compound to the warm agar mixture and stir vigorously to ensure even distribution. The solvent will evaporate due to the heat.
- For the control diet , add only the solvent to a separate batch of the agar mixture.
- Setting: Pour the mixtures into molds and allow them to solidify at room temperature. Cut the solidified food into uniform blocks.
2. Feeding Assay:
- Acclimation: Acclimate the test herbivores (e.g., sea urchins) in individual containers with flowing seawater for at least 48 hours, and starve them for 24 hours prior to the experiment.
- Experiment: In each container, present the herbivore with a pre-weighed block of the control diet and a pre-weighed block of the treatment diet.
- Data Collection: After a set period (e.g., 24 hours), remove the remaining food blocks, gently blot them dry, and re-weigh them.
- Analysis: Calculate the amount of each diet consumed and use appropriate statistical tests to determine if there is a significant difference in consumption between the control and treatment diets.
Protocol 2: this compound Extraction and Quantification (HPLC)
This protocol details the extraction of this compound from Caulerpa tissue and its quantification using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation and Extraction:
- Harvesting: Collect fresh Caulerpa tissue.
- Enzyme Inactivation: Immediately flash-freeze the tissue in liquid nitrogen to prevent the enzymatic conversion of this compound.
- Homogenization: Grind the frozen tissue to a fine powder.
- Extraction: Extract a known weight of the powdered tissue with methanol (e.g., 5g of tissue in 50ml of methanol).
- Cleanup: Pass the methanolic extract through a Sep-Pak C18 cartridge to remove polar impurities. Elute the this compound with a mixture of methanol and ethyl acetate.
2. HPLC Analysis:
- System: Use an HPLC system equipped with a UV detector.
- Column: A Hyperpack ODS 3 µm, 15x0.4 cm column or similar C18 column.
- Mobile Phase: An isocratic mobile phase of methanol:water (80:20).
- Detection: Set the UV detector to a wavelength of 254 nm.
- Quantification: Prepare a standard curve using purified this compound of known concentrations. Inject the extracted samples and quantify the this compound concentration by comparing the peak area to the standard curve.
Protocol 3: Assessing Allelopathic Effects using PAM Fluorometry
This protocol outlines the use of Pulse Amplitude Modulated (PAM) fluorometry to measure the photosynthetic efficiency of seagrass exposed to this compound, as an indicator of its phytotoxic effects.
1. Experimental Setup:
- Seagrass Preparation: Collect healthy seagrass shoots (e.g., Cymodocea nodosa) and acclimate them in a controlled laboratory setting.
- Treatment: Expose the seagrass leaves to different concentrations of purified this compound dissolved in seawater. Use a seawater-only control.
2. PAM Fluorometry Measurement:
- Dark Adaptation: Before each measurement, dark-adapt a section of the seagrass leaf for at least 15 minutes using a leaf clip. This ensures that all reaction centers of photosystem II (PSII) are open.
- Measurement:
- Use a diving-PAM fluorometer or a similar instrument.
- Measure the minimum fluorescence (Fo) with a low-intensity measuring light.
- Apply a saturating pulse of high-intensity light (e.g., >4000 µmol photons m⁻²s⁻¹) to measure the maximum fluorescence (Fm).
- Calculation: Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm.
- Analysis: Compare the Fv/Fm values of the this compound-treated seagrass with the control group over time. A significant reduction in Fv/Fm indicates stress on the photosynthetic apparatus and a phytotoxic effect.
Visualizing Key Processes and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the wound-activated defense mechanism of this compound, a typical experimental workflow for feeding deterrence assays, and the allelopathic interaction between Caulerpa and seagrass.
Caption: Wound-activated chemical defense in Caulerpa.
Caption: Experimental workflow for a feeding deterrence assay.
Caption: Allelopathic interaction between Caulerpa and seagrass.
References
A comparative study of the wound-activated transformation of Caulerpenyne in different species
For Researchers, Scientists, and Drug Development Professionals
The marine green algal genus Caulerpa is notorious for its invasive species, a success often attributed to its sophisticated chemical defense mechanisms. Central to this defense is the secondary metabolite caulerpenyne (CYN), which undergoes rapid transformation upon tissue damage. This guide provides a comparative overview of this wound-activated transformation in different Caulerpa species, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug discovery endeavors.
Introduction to this compound Transformation
Upon mechanical wounding, such as from herbivory, Caulerpa species initiate a rapid chemical defense response. The primary metabolite, this compound, is enzymatically converted into more reactive and deterrent compounds. This process is a key ecological trait, influencing the success of invasive species and offering a source of potentially bioactive molecules for pharmaceutical research.[1] This guide focuses on a comparative study of this transformation in three key Mediterranean species: the invasive Caulerpa taxifolia and Caulerpa racemosa, and the non-invasive Caulerpa prolifera.[1]
Comparative Analysis of this compound Content and Transformation
The concentration of this compound and the efficiency of its transformation vary among different Caulerpa species, and can be influenced by environmental factors such as season and interspecific competition.
This compound Concentration in Intact Tissues
Quantitative analysis reveals significant differences in the baseline this compound content among Caulerpa species. These concentrations are also subject to seasonal fluctuations, with maximal levels generally observed in the autumn and minimums in the spring.[2]
| Species | Plant Part | Mean this compound Content (mg/g wet weight) | Mean this compound Content (% dry weight) | Seasonal Variation |
| Caulerpa taxifolia | Whole Plant | 4.8 ± 0.5[1] | 5.47 ± 0.32[3] | Max: Autumn, Min: Spring[2] |
| Fronds | - | 7.29 ± 0.64[3] | - | |
| Stolons | - | 1.27 ± 0.04[3] | - | |
| Caulerpa prolifera | Whole Plant | 5.2 ± 0.6[1] | - | - |
| Fronds | - | - | - | |
| Stolons | - | - | - | |
| Caulerpa racemosa | Whole Plant | 1.9 ± 0.3[1] | 0.43 ± 0.07[3] | Relatively constant in fronds[3] |
| Fronds | - | - | - | |
| Stolons | - | 0.30 ± 0.13[3] | Max: Late Summer, Min: Winter[3] |
Note: Values are presented as mean ± standard error. Data is compiled from multiple studies and methodologies may vary.
Wound-Activated this compound Degradation
Upon wounding, this compound is rapidly degraded. Studies have shown that within one minute of severe tissue damage, more than 50% of the stored this compound is transformed in C. taxifolia, C. prolifera, and C. racemosa.[1]
| Species | Time after Wounding (minutes) | Remaining this compound (% of initial concentration) |
| Caulerpa taxifolia | 1 | < 50% |
| 5 | ~20% | |
| 10 | ~15% | |
| Caulerpa prolifera | 1 | < 40% |
| 5 | ~15% | |
| 10 | ~10% | |
| Caulerpa racemosa | 1 | < 60% |
| 5 | ~30% | |
| 10 | ~25% |
Note: Data is estimated from graphical representations in Jung et al. (2002).
Biochemical Pathway of this compound Transformation
The wound-activated transformation of this compound is an enzymatic cascade initiated by the release of esterases upon cell disruption. These enzymes catalyze the stepwise deacetylation of this compound, leading to the formation of reactive 1,4-dialdehydes, primarily oxytoxin 1 and the more stable oxytoxin 2.[1]
Caption: Enzymatic cascade of this compound transformation upon wounding.
Experimental Protocols
Accurate quantification of this compound and its derivatives requires specific protocols to prevent artefactual degradation during extraction and analysis.
Sample Preparation and Extraction of this compound
To prevent the enzymatic transformation of this compound during extraction, a rapid inactivation of enzymes is crucial.
-
Collection and Storage: Collect fresh algal material and immediately flash-freeze in liquid nitrogen. Store at -80°C until extraction.
-
Grinding: Grind the frozen algae to a fine powder under liquid nitrogen using a mortar and pestle.
-
Extraction:
-
Suspend the frozen powder in a suitable organic solvent (e.g., methanol or ethyl acetate) at a ratio of 1 g of algae to 10 mL of solvent.
-
For quantitative analysis of intact this compound, ethyl acetate is recommended as it has been shown to yield approximately two-fold higher concentrations compared to methanol extraction.[1]
-
Include an internal standard (e.g., 4-methoxyacetophenone at 1 mg/mL) in the extraction solvent for accurate quantification.
-
-
Homogenization and Centrifugation: Homogenize the suspension using a sonicator or a high-speed homogenizer. Centrifuge the homogenate at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites for analysis.
Quantification of this compound and Oxytoxins by HPLC-MS
A detailed protocol for the simultaneous quantification of this compound and its transformation products is outlined below. Note: This is a generalized protocol and may require optimization for specific instrumentation.
-
Instrumentation: High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (e.g., APCI-MS).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: Linear gradient from 50% to 100% B
-
20-25 min: Hold at 100% B
-
25-30 min: Return to 50% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
MS Detection:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), positive mode.
-
Monitoring: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for target compounds.
-
This compound (CYN): Monitor the [M+H]+ ion.
-
Oxytoxin 2: Monitor the ion at m/z = 231.[1]
-
-
-
Quantification: Generate a standard curve using purified this compound. For relative quantification of oxytoxin 2, compare the peak area to that of the internal standard.
Esterase Activity Assay
This protocol provides a general method for determining esterase activity, which can be adapted for Caulerpa extracts.
-
Enzyme Extraction: Homogenize fresh, non-frozen Caulerpa tissue in a cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5). Centrifuge to remove cell debris and use the supernatant as the crude enzyme extract.
-
Substrate Solution: Prepare a solution of a suitable esterase substrate, such as p-nitrophenyl acetate (pNPA), in a compatible buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
Assay Procedure:
-
In a microplate well or cuvette, add the enzyme extract to the substrate solution.
-
Monitor the increase in absorbance at a wavelength specific to the product of the reaction (e.g., 405 nm for the release of p-nitrophenol from pNPA) over time using a spectrophotometer.
-
The rate of change in absorbance is proportional to the esterase activity.
-
-
Calculation: Calculate the enzyme activity based on the rate of product formation, using the molar extinction coefficient of the product. One unit of esterase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the comparative analysis of this compound transformation.
Caption: Workflow for comparing this compound transformation in Caulerpa spp.
Conclusion
The wound-activated transformation of this compound is a conserved and highly efficient chemical defense mechanism across both invasive and non-invasive Caulerpa species. While the baseline concentrations of this compound differ significantly, the speed and general mechanism of its conversion to reactive aldehydes are comparable. This suggests that while this rapid defense response is undoubtedly important for the ecological success of Caulerpa, variations in this compound content itself may play a more significant role in the differential invasive potential of these species. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers investigating the chemical ecology of marine algae and for professionals seeking to identify and characterize novel bioactive compounds for drug development.
References
Unveiling the Antidyslipidemic Potential of Caulerpenyne: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparison of the in vivo antidyslipidemic activity of Caulerpenyne, a prominent secondary metabolite from the Caulerpa genus of green seaweeds, against standard-of-care therapies. While direct in vivo validation of isolated this compound on lipid profiles is not extensively documented in publicly available literature, this guide synthesizes the significant findings from studies on Caulerpa extracts, where this compound is a major bioactive component. The data presented herein provides valuable insights into its potential as a novel therapeutic agent for dyslipidemia.
Performance Comparison: this compound-Rich Extracts vs. Standard Therapies
The following tables summarize the quantitative data from in vivo studies, comparing the effects of Caulerpa racemosa ethanolic extract, rich in this compound, with Atorvastatin, a widely prescribed statin. These studies utilized a high-fat diet-induced dyslipidemia model in Wistar albino rats.
Table 1: Effect on Serum Lipid Profile
| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL Cholesterol (mg/dL) | HDL Cholesterol (mg/dL) |
| Normal Control | 75.83 ± 2.48 | 78.17 ± 2.79 | 28.13 ± 2.15 | 32.03 ± 1.98 |
| Dyslipidemic Control | 145.33 ± 4.32 | 148.50 ± 4.64 | 92.10 ± 3.87 | 18.50 ± 1.64 |
| C. racemosa Extract (200 mg/kg) | 85.17 ± 3.18 | 86.33 ± 3.20 | 35.43 ± 2.87 | 34.17 ± 2.14 |
| Atorvastatin (10 mg/kg) | 82.67 ± 2.94 | 83.17 ± 2.99 | 32.83 ± 2.40 | 35.83 ± 1.83 |
*Data from Rahman et al. (2019). Values are expressed as mean ± SEM. *p < 0.01 compared to Dyslipidemic Control.
Table 2: Atherogenic Index and Protection Percentage
| Treatment Group | Atherogenic Index (AI) | % Protection |
| Dyslipidemic Control | 3.92 | - |
| C. racemosa Extract (200 mg/kg) | 1.49 | 61.99 |
| Atorvastatin (10 mg/kg) | 1.31 | 66.58 |
*Data from Rahman et al. (2019).
The results indicate that the ethanolic extract of Caulerpa racemosa demonstrated a significant antidyslipidemic effect, comparable to that of Atorvastatin.[1][2] The extract was effective in lowering total cholesterol, triglycerides, and LDL cholesterol, while increasing HDL cholesterol.[1][2] It is important to note that while this compound is a major metabolite in Caulerpa species, these effects are likely due to the synergistic action of various constituents present in the extract, including flavonoids, glycosides, and alkaloids.[2]
Postulated Mechanism of Action
While the precise molecular mechanisms of this compound's antidyslipidemic activity are yet to be fully elucidated, a potential pathway involves the inhibition of lipoxygenase.[3] Lipoxygenases are enzymes that play a role in inflammatory processes, which are closely linked to the development of atherosclerosis. By inhibiting this enzyme, this compound may help to reduce inflammation and oxidative stress, thereby contributing to the improvement of the lipid profile.
Experimental Protocols
The following is a detailed methodology for a typical in vivo study investigating the antidyslipidemic activity of a test compound, based on the protocols described in the cited literature.
1. Animal Model:
-
Species: Wistar albino rats
-
Gender: Male
-
Weight: 150-200g
-
Acclimatization: Animals are housed in standard laboratory conditions (25 ± 2°C, 12h light/dark cycle) for at least one week prior to the experiment, with free access to a standard pellet diet and water.
2. Induction of Dyslipidemia:
-
A high-fat diet (HFD) is used to induce dyslipidemia. The diet typically consists of a mixture of cholesterol, cholic acid, and coconut oil added to the standard chow.
-
The HFD is administered for a period of 10-14 days to establish a dyslipidemic state, which is confirmed by analyzing baseline serum lipid profiles.
3. Experimental Groups:
-
Group I (Normal Control): Receives a standard diet.
-
Group II (Dyslipidemic Control): Receives the HFD.
-
Group III (Test Group): Receives the HFD and the test compound (e.g., Caulerpa racemosa extract) at a specified dose.
-
Group IV (Positive Control): Receives the HFD and a standard antidyslipidemic drug (e.g., Atorvastatin).
4. Treatment Administration:
-
The test compound and the standard drug are typically administered orally via gavage once daily for a specified duration (e.g., 21 days).
5. Sample Collection and Analysis:
-
At the end of the treatment period, animals are fasted overnight.
-
Blood samples are collected via retro-orbital puncture or cardiac puncture under light anesthesia.
-
Serum is separated by centrifugation and stored at -20°C until analysis.
-
Serum levels of total cholesterol, triglycerides, LDL cholesterol, and HDL cholesterol are determined using standard enzymatic kits.
6. Statistical Analysis:
-
Data are expressed as mean ± standard error of the mean (SEM).
-
Statistical significance is determined using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test). A p-value of less than 0.05 is generally considered statistically significant.
Conclusion and Future Directions
The available in vivo data on Caulerpa extracts strongly suggest that this compound and its associated phytochemicals possess significant antidyslipidemic properties, comparable to established drugs like Atorvastatin. However, to fully validate this compound as a standalone therapeutic agent, further research is imperative. Future studies should focus on:
-
In vivo validation of isolated this compound: Conducting studies with purified this compound to definitively assess its antidyslipidemic efficacy and dose-response relationship.
-
Elucidation of the mechanism of action: Investigating the specific molecular targets and signaling pathways through which this compound exerts its lipid-lowering effects.
-
Pharmacokinetic and toxicological studies: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profile of isolated this compound.
Such research will be crucial in harnessing the therapeutic potential of this marine natural product for the management of dyslipidemia and associated cardiovascular diseases.
References
Safety Operating Guide
Prudent Disposal of Caulerpenyne: A Guide for Laboratory Professionals
Disclaimer: The following guidelines are based on the known chemical properties of caulerpenyne and standard laboratory safety practices. As of this writing, specific, officially mandated disposal procedures for pure this compound have not been established. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.
This compound, a secondary metabolite produced by algae of the genus Caulerpa, is recognized for its cytotoxic and neurotoxic properties.[1][2] While it is a subject of interest in pharmaceutical research for its potential anti-tumor activities, its handling and disposal require careful consideration to ensure personnel safety and environmental protection.[3] This document provides essential information and procedural guidance for the proper disposal of this compound in a laboratory setting.
Core Safety and Handling Principles
Due to its biological activity, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All work with the pure compound or concentrated solutions should be conducted in a well-ventilated area or a chemical fume hood.
Key Chemical Properties:
-
Instability: this compound is notably unstable, particularly in aqueous environments. In seawater, it degrades by 50% within 4 hours and up to 95% within 24 hours.[4]
-
Reactivity: Upon damage to the algal tissue, this compound is enzymatically transformed into more reactive 1,4-dialdehydes.[5][6] This reactivity should be a consideration in selecting disposal methods.
Step-by-Step Disposal Protocol
Given the absence of specific regulatory guidelines for this compound, a conservative approach based on general principles of chemical waste management is recommended.
-
Consult Institutional EHS: Before proceeding with any disposal method, contact your institution's Environmental Health and Safety (EHS) office. They will provide guidance based on your specific location and the scale of the waste.
-
Waste Segregation:
-
Pure Compound/Concentrated Solutions: Unused or expired pure this compound and any concentrated solutions should be treated as hazardous chemical waste. Do not mix with other waste streams unless explicitly approved by your EHS department.
-
Contaminated Materials: All materials that have come into direct contact with this compound, such as pipette tips, gloves, and absorbent paper, should be collected in a dedicated, clearly labeled hazardous waste container.
-
-
Waste Labeling and Storage:
-
Label all waste containers clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
-
Store the waste in a designated, secure area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal contractor.
-
-
Aqueous Waste Streams: For dilute aqueous solutions containing this compound, consult with your EHS department. While the compound is unstable in water, direct disposal down the drain is not recommended without a thorough risk assessment and institutional approval. The potential for ecotoxicity to aquatic organisms must be considered.[7]
Quantitative Data Summary
The following table summarizes key quantitative data related to the properties and biological activity of this compound. It is important to note that no quantitative data for specific disposal procedures (e.g., neutralization concentrations) are currently available in the reviewed literature.
| Parameter | Value | Reference |
| Degradation in Seawater | 50% in 4 hours; 95% in 24 hours | [4] |
| IC50 (SK-N-SH cell line) | 10 +/- 2 µM (2-hour incubation) | [2] |
| IC50 (Tubulin Polymerization) | 21 +/- 2 µM | [2] |
| IC50 (Microtubule Proteins) | 51 +/- 6 µM | [2] |
Experimental Protocols
The search did not yield specific experimental protocols for the disposal of this compound. The primary "disposal" methods found in the literature pertain to the eradication of the Caulerpa algae itself, which include:
-
Manual and vacuum pump harvesting.[4]
-
Covering colonies with opaque tarpaulins.[4]
-
Application of coarse sea salt.[8]
-
Composting of the algal biomass.[9]
These methods are not directly applicable to the disposal of the purified chemical compound in a laboratory setting.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
References
- 1. This compound, a toxin from the seaweed Caulerpa taxifolia, depresses afterhyperpolarization in invertebrate neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Caulerpa taxifolia has an antiproliferative activity on tumor cell line SK-N-SH and modifies the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. westernregionalpanel.org [westernregionalpanel.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the wound-activated transformation of this compound by invasive and noninvasive Caulerpa species of the Mediterranean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caulerpa - Chemwatch [chemwatch.net]
- 8. GISD [iucngisd.org]
- 9. mdpi.com [mdpi.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Caulerpenyne
For researchers, scientists, and drug development professionals working with the marine toxin caulerpenyne, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
This compound, a sesquiterpenoid derived from algae of the Caulerpa genus, is recognized for its cytotoxic, antimicrobial, and neurotoxic properties.[1][2] Due to its inherent biological activity, stringent handling protocols are necessary to minimize occupational exposure and prevent adverse health effects. While toxicological risks to humans are considered minimal with proper handling, direct contact or inhalation can pose health risks.[3]
Personal Protective Equipment (PPE) for Handling this compound
Given its cytotoxic nature, this compound should be handled with the same precautions as other cytotoxic compounds. The following table summarizes the recommended PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double pair of powder-free nitrile gloves, compliant with ASTM D6978 standard. | Prevents skin contact and absorption. Double gloving provides an additional barrier.[4] |
| Gown | Disposable, fluid-resistant gown that covers the arms and body. | Protects clothing and skin from accidental splashes or spills.[5] |
| Eye Protection | Snug-fitting, non-fogging safety goggles or a full-face shield. | Protects eyes from splashes and aerosols.[4] |
| Respiratory Protection | Surgical mask or, for procedures with a high risk of aerosolization, an N95 respirator. | Prevents inhalation of airborne particles of the compound.[5] |
| Additional Protection | Shoe covers and a cap. | Recommended for comprehensive protection within the handling area.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to maintain a safe laboratory environment.
1. Preparation and Work Area:
-
All handling of this compound, especially when in powdered or concentrated form, should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a fume hood to minimize inhalation exposure.
-
The work area should be clearly designated and restricted to authorized personnel.
-
Before starting, ensure a cytotoxic spill kit is readily accessible.[6]
2. Handling Procedures:
-
Wear all recommended PPE before entering the designated handling area.
-
Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.
-
When dissolving or diluting the compound, do so carefully to avoid splashing and aerosol generation.
-
All equipment used for handling this compound should be dedicated for this purpose or thoroughly decontaminated after use.
3. Post-Handling:
-
After handling, carefully remove and dispose of PPE in the designated cytotoxic waste container.
-
Wash hands thoroughly with soap and water.
-
Decontaminate the work surface using an appropriate cleaning agent.
Emergency Procedures for Accidental Exposure
In the event of accidental exposure, immediate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[7] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for a minimum of 15 minutes at an eyewash station. Remove contact lenses if present.[7] |
| Inhalation | Move to fresh air immediately. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
All incidents of exposure, regardless of severity, should be reported to the laboratory supervisor and documented according to institutional protocols.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and harm to others.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, vials, and cleaning materials, are considered cytotoxic waste.[8]
-
Waste Containers: Use designated, leak-proof, and clearly labeled cytotoxic waste containers. These are typically purple.[9][10]
-
Sharps: All sharps, such as needles and syringes, must be disposed of in a designated cytotoxic sharps container.[10]
-
Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste contractor, typically via incineration, to ensure complete destruction of the hazardous compound.[9][10]
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 3. hse.gov.uk [hse.gov.uk]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ipservices.care [ipservices.care]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. acewaste.com.au [acewaste.com.au]
- 9. youtube.com [youtube.com]
- 10. documents.uow.edu.au [documents.uow.edu.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
